(S)-2-Methylbutanoyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
87069-91-8 |
|---|---|
Molecular Formula |
C26H44N7O17P3S |
Molecular Weight |
851.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,15+,18+,19+,20-,24+/m0/s1 |
InChI Key |
LYNVNYDEQMMNMZ-JRQZLUQRSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of (S)-2-Methylbutanoyl-CoA in Isoleucine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. This technical guide provides an in-depth exploration of the formation, degradation, and regulatory significance of this compound. It details the enzymatic reactions that govern its flux, summarizes available quantitative data, outlines key experimental protocols for its study, and illustrates the metabolic pathway through detailed diagrams. Understanding the intricacies of this pathway is crucial for research into metabolic disorders, such as maple syrup urine disease and organic acidurias, and for the development of novel therapeutic strategies.
The Isoleucine Catabolic Pathway: From Amino Acid to Central Metabolism
The breakdown of L-isoleucine, an essential amino acid that must be obtained from the diet, occurs primarily in the mitochondria of tissues like skeletal muscle. This multi-step process converts the carbon skeleton of isoleucine into intermediates that can enter central energy-producing pathways, specifically the tricarboxylic acid (TCA) cycle. Because its degradation yields both acetyl-CoA and propionyl-CoA, isoleucine is classified as both a ketogenic and a glucogenic amino acid.[1]
The catabolic pathway can be divided into several key stages:
Stage 1: Transamination and Oxidative Decarboxylation
-
Transamination: The initial step is a reversible transamination reaction where the α-amino group of L-isoleucine is transferred to α-ketoglutarate. This reaction is catalyzed by branched-chain aminotransferase (BCAT) , yielding glutamate and the branched-chain α-keto acid (BCKA), (S)-α-keto-β-methylvalerate.[2][3]
-
Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate then undergoes an irreversible oxidative decarboxylation. This critical, rate-limiting step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . The reaction consumes NAD+ and Coenzyme A (CoA), releasing CO2 and NADH, and forming the central intermediate of this pathway: This compound .[1][3][4]
Stage 2: The β-Oxidation-like Degradation of this compound
This compound is subsequently degraded through a sequence of four enzymatic reactions that are analogous to the β-oxidation of fatty acids.[4]
-
Dehydrogenation: 2-methyl-branched-chain acyl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase, SBCAD) catalyzes the FAD-dependent dehydrogenation of this compound to form (E)-2-methylcrotonoyl-CoA (also known as tiglyl-CoA).[5]
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond of tiglyl-CoA to produce (2S,3S)-2-methyl-3-hydroxybutyryl-CoA.[6][4]
-
Dehydrogenation: The hydroxyl group is then oxidized in an NAD+-dependent reaction catalyzed by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) , yielding 2-methylacetoacetyl-CoA.[6][4][7]
-
Thiolysis: The final step is the thiolytic cleavage of 2-methylacetoacetyl-CoA, which requires another molecule of Coenzyme A. This reaction is catalyzed by mitochondrial acetoacetyl-CoA thiolase (T2) , also known as β-ketothiolase. The products of this reaction are Acetyl-CoA and Propionyl-CoA .[5][8][9]
Stage 3: Entry into Central Metabolism
-
Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, or it can be used for the synthesis of ketone bodies or fatty acids.[10]
-
Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to Succinyl-CoA . Succinyl-CoA is an intermediate of the TCA cycle, underscoring the glucogenic nature of isoleucine.[1][9]
Visualization of the Isoleucine Catabolic Pathway
The following diagram illustrates the central role of this compound in the breakdown of isoleucine.
Caption: Isoleucine catabolism pathway.
Quantitative Data on Key Enzymes
While comprehensive kinetic data for all enzymes in the pathway are not consolidated in a single source, the following table summarizes available information for the key enzymes involved in the degradation of this compound.
| Enzyme | Substrate | Km | Vmax | kcat (s⁻¹) | Notes | Reference(s) |
| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | (S)-α-keto-β-methylvalerate | - | - | - | The kinetic mechanism is consistent with a three-site ping-pong mechanism. Product inhibition by NADH is competitive vs. NAD+, and acyl-CoA is competitive vs. CoA. | [11] |
| 2-methyl-branched-chain acyl-CoA dehydrogenase (SBCAD) | This compound | - | - | - | Data not readily available in summarized form. | |
| Enoyl-CoA Hydratase | (E)-2-methylcrotonoyl-CoA | - | - | - | Catalyzes the hydration of various trans-2-enoyl-CoA thioesters. Specific kinetics for the isoleucine pathway intermediate are not widely reported. | [12] |
| 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) | (2S,3S)-2-methyl-3-hydroxybutyryl-CoA | - | - | - | Enzyme activity can be measured in cultured fibroblasts. Deficiency is linked to mutations in the HADH2 gene. | [4][7] |
| Mitochondrial acetoacetyl-CoA thiolase (T2) | 2-Methylacetoacetyl-CoA | - | - | ~3-fold ↑ with 40mM K+ | Degrades 2-methylacetoacetyl-CoA and acetoacetyl-CoA with similar catalytic efficiencies. Activity is activated by potassium ions. | [8] |
Note: Specific Km and Vmax values are highly dependent on experimental conditions (pH, temperature, ion concentration) and are often determined for enzymes from various species, making a standardized comparison difficult without access to the primary literature for each value.
Experimental Protocols and Methodologies
The study of isoleucine metabolism and its intermediates relies on a suite of advanced biochemical and analytical techniques. Below are outlines of key experimental protocols.
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This is a cornerstone technique for diagnosing and monitoring inborn errors of metabolism, including defects in the isoleucine pathway. Acyl-CoA intermediates, such as this compound, are often measured indirectly through their corresponding acylcarnitine esters in biological fluids.
Principle: Acyl-CoAs are transesterified to carnitine, forming acylcarnitines, which can be readily analyzed by MS/MS. Each acylcarnitine has a distinct mass-to-charge ratio, allowing for its specific detection and quantification.
General Protocol Outline:
-
Sample Preparation: Biological samples (e.g., plasma, dried blood spots, urine) are collected.
-
Extraction: Acylcarnitines are extracted from the sample matrix, often using a methanol-based solution containing internal standards (isotopically labeled acylcarnitines).
-
Derivatization: The extracted acylcarnitines are derivatized, typically through butylation with acidified butanol, to improve their ionization efficiency and chromatographic properties.[11]
-
MS/MS Analysis: The derivatized sample is introduced into the mass spectrometer, often via flow injection. The instrument is operated in precursor ion scan or multiple-reaction monitoring (MRM) mode to specifically detect molecules that fragment to a common carnitine-related ion, allowing for the identification and quantification of a wide range of acylcarnitines.[8][11]
Caption: Workflow for Acylcarnitine Analysis.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay
Measuring the activity of the BCKDH complex is critical for diagnosing conditions like Maple Syrup Urine Disease (MSUD).
Principle: The assay measures the rate of NADH production resulting from the oxidative decarboxylation of a branched-chain α-keto acid substrate. The production of NADH can be monitored spectrophotometrically. A common method involves coupling the NADH production to the reduction of a tetrazolium salt (like INT), which forms a colored formazan product.[1]
General Protocol Outline:
-
Tissue/Cell Preparation: Mitochondria are isolated from tissue homogenates (e.g., liver, muscle) or cultured cells (e.g., fibroblasts) using differential centrifugation. The protein concentration is determined.
-
Reaction Mixture: A reaction buffer is prepared containing cofactors such as NAD+, Coenzyme A, thiamine pyrophosphate (TPP), and the colorimetric reagent (INT) and coupling enzymes.
-
Initiation: The reaction is initiated by adding the BCKA substrate (e.g., α-keto-β-methylvalerate for the isoleucine pathway).
-
Measurement: The increase in absorbance at the specific wavelength for the formazan product (e.g., 492 nm for INT) is measured over time using a spectrophotometer. The rate of color change is proportional to the BCKDH activity.[1]
Stable Isotope Tracing and Metabolic Flux Analysis
This powerful technique allows researchers to trace the path of atoms from a labeled substrate (e.g., ¹³C-labeled isoleucine) through the metabolic network.
Principle: Cells or organisms are cultured in the presence of a stable isotope-labeled nutrient. The incorporation of the isotope into downstream metabolites is then measured by mass spectrometry. This provides a dynamic view of metabolic flux through the pathway.
General Protocol Outline:
-
Labeling: Cells are cultured in a medium where a standard nutrient (like isoleucine) is replaced with its heavy isotope-labeled counterpart (e.g., [U-¹³C₅]-Isoleucine).
-
Metabolite Extraction: After a defined period, metabolism is quenched, and intracellular metabolites are extracted, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by high-resolution mass spectrometry.
-
Flux Analysis: The mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes) for each metabolite is determined. This distribution pattern is used to calculate the relative or absolute flux through the metabolic pathway.
Regulation and Clinical Significance
The catabolism of isoleucine is tightly regulated, primarily at the BCKDH complex . The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle. A specific BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while a phosphatase (PPM1K) dephosphorylates and activates it.[4] The kinase itself is allosterically inhibited by BCKAs, creating a feedback mechanism.[8]
Clinical Relevance: Defects in the enzymes of the isoleucine catabolic pathway lead to severe inborn errors of metabolism.
-
Maple Syrup Urine Disease (MSUD): Caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding α-keto acids. This results in neurological damage and a characteristic maple syrup odor in the urine.
-
2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD): A defect in the first step of this compound degradation. This leads to the accumulation of 2-methylbutyrylglycine in the urine.
-
β-Ketothiolase Deficiency: A defect in the final thiolysis step, affecting both isoleucine catabolism and ketone body metabolism. It is characterized by intermittent ketoacidotic episodes.[5]
Conclusion
This compound stands as a critical juncture in the metabolic fate of isoleucine. Its formation via the regulated BCKDH complex and its subsequent degradation through a β-oxidation-like pathway are essential for energy homeostasis. The generation of both acetyl-CoA and propionyl-CoA from this pathway highlights the dual ketogenic and glucogenic nature of isoleucine, linking BCAA metabolism directly to the core cellular energy machinery. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methods associated with this compound metabolism is indispensable for advancing our knowledge of metabolic health and disease.
References
- 1. ModelSEED [modelseed.org]
- 2. ModelSEED [modelseed.org]
- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orpha.net [orpha.net]
- 6. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Amsterdam UMC Locatie AMC - 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) [amc.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Bacterial Production of (S)-2-Methylbutanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutanoyl-CoA is a key branched-chain acyl-CoA intermediate in bacterial metabolism, primarily derived from the catabolism of L-isoleucine. This molecule serves as a precursor for the biosynthesis of branched-chain fatty acids, which are crucial for maintaining cell membrane fluidity and integrity, and are also implicated in the production of various secondary metabolites with pharmaceutical and agricultural applications. Understanding the biosynthesis of this compound is therefore of significant interest for metabolic engineering and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, including the key enzymes, their kinetics, regulatory mechanisms, and detailed experimental protocols for their characterization.
The Core Biosynthetic Pathway: L-Isoleucine Catabolism
The primary route for the synthesis of this compound in bacteria is through the catabolic degradation of the essential amino acid L-isoleucine. This pathway involves a two-step enzymatic cascade.
First, L-isoleucine undergoes a reversible transamination reaction to yield (S)-α-keto-β-methylvalerate. This initial step is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. These enzymes are crucial in both the biosynthesis and degradation of branched-chain amino acids.[1]
The second and irreversible step is the oxidative decarboxylation of (S)-α-keto-β-methylvalerate to this compound. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a large, multi-enzyme complex that is a key regulatory point in the pathway.
The overall reaction can be summarized as follows:
L-Isoleucine + α-Ketoglutarate ⇌ (S)-α-keto-β-methylvalerate + L-Glutamate (catalyzed by BCAT)
(S)-α-keto-β-methylvalerate + NAD⁺ + Coenzyme A → this compound + NADH + H⁺ + CO₂ (catalyzed by BCKDC)
Enzymology of the Pathway
Branched-Chain Amino Acid Aminotransferase (BCAT)
Bacterial BCATs are typically homodimeric or hexameric enzymes that exhibit broad substrate specificity, acting on all three branched-chain amino acids (isoleucine, leucine, and valine).
| Bacterial Species | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Helicobacter pylori NCTC 11637[2] | L-Isoleucine | 0.34 | 27.3 | 8.0 | 37 |
| Helicobacter pylori NCTC 11637[2] | α-Ketoglutarate | 0.085 | 27.3 | 8.0 | 37 |
| Lactobacillus paracasei subsp. paracasei CHCC 2115[3] | L-Isoleucine | - | - | 7.3 | 43 |
| Thermus thermophilus | α-Ketoglutarate | 6.59 ± 1.2 | 1.44 ± 0.07 (U/mg) | - | - |
| Thermus thermophilus G104S mutant | α-Ketoglutarate | 132.4 ± 39.4 | 0.078 ± 0.016 (U/mg) | - | - |
| Thermus thermophilus G104S mutant | 3-methyl-2-oxobutanoic acid | 0.019 | 1.7 (U/mg) | - | - |
| Thermus thermophilus G104S mutant | 4-methyl-2-oxovalerate | 0.069 | 2.1 (U/mg) | - | - |
Note: '-' indicates data not available in the cited sources. U/mg refers to units per milligram of protein.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The BCKDC is a sophisticated multi-enzyme complex analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. It is composed of three catalytic components:
-
E1 (α-keto acid dehydrogenase): A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylation of the α-keto acid.
-
E2 (dihydrolipoyl transacylase): Transfers the acyl group to Coenzyme A.
-
E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the reduced lipoamide cofactor.
Due to the complexity and membrane association of the BCKDC, detailed kinetic data for the entire complex from a wide range of bacteria are less readily available in a standardized format. The activity is often measured as a coupled reaction, monitoring the production of NADH.
Regulation of the Biosynthetic Pathway
The biosynthesis of this compound is tightly regulated to meet the metabolic needs of the cell and to prevent the toxic accumulation of intermediates. Regulation occurs at both the transcriptional and post-translational levels.
In many bacteria, the expression of genes encoding the enzymes of the isoleucine catabolic pathway is controlled by global transcriptional regulators that sense the intracellular concentration of branched-chain amino acids.
-
In Gram-negative bacteria, the leucine-responsive regulatory protein (Lrp) plays a key role. Leucine binding to Lrp can either activate or repress the transcription of target genes, including those involved in branched-chain amino acid biosynthesis and catabolism.[4]
-
In Gram-positive bacteria, CodY is a major global regulator that responds to the intracellular levels of branched-chain amino acids and GTP.[4] When branched-chain amino acid levels are high, CodY represses the expression of genes involved in their biosynthesis and transport.
Post-translational regulation of the BCKDC activity is also a critical control point. In some bacteria, the activity of the BCKDC is modulated by phosphorylation and dephosphorylation, catalyzed by a specific kinase (BCKDK) and phosphatase, respectively. Phosphorylation typically inactivates the complex.
Experimental Protocols
Purification of Branched-Chain Amino Acid Aminotransferase (BCAT)
The following is a general protocol for the purification of bacterial BCAT, which may require optimization for specific bacterial species.
Protocol:
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol). Cells are lysed by sonication or using a French press.
-
Clarification: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to remove cell debris and insoluble proteins.
-
Anion-Exchange Chromatography: The clarified supernatant is loaded onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer. Proteins are eluted with a linear gradient of NaCl.
-
Affinity Chromatography: Fractions containing BCAT activity are pooled and applied to an affinity chromatography column (e.g., a matrix coupled with a substrate analog).
-
Hydrophobic Interaction Chromatography: As a final polishing step, the enzyme can be further purified using a hydrophobic interaction column (e.g., Phenyl-Sepharose), eluting with a decreasing salt gradient.
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
Assay of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
BCAT activity can be determined by a coupled-enzyme spectrophotometric assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing L-isoleucine, α-ketoglutarate, and pyridoxal 5'-phosphate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Coupling Enzyme: Add a coupling enzyme, such as glutamate dehydrogenase, and its substrate, NAD⁺ or NADP⁺.
-
Initiation: The reaction is initiated by the addition of the purified BCAT enzyme or cell extract.
-
Measurement: The rate of NADH or NADPH formation, which is coupled to the production of glutamate by BCAT, is monitored by the increase in absorbance at 340 nm.
-
Calculation: The specific activity is calculated based on the molar extinction coefficient of NADH or NADPH.
Assay of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity
The activity of the BCKDC is typically measured by monitoring the rate of NAD⁺ reduction to NADH.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the α-keto acid substrate ((S)-α-keto-β-methylvalerate), Coenzyme A, and NAD⁺ in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Initiation: The reaction is initiated by the addition of the purified BCKDC or a mitochondrial/cell membrane fraction containing the complex.
-
Measurement: The production of NADH is followed by measuring the increase in absorbance at 340 nm.
-
Calculation: The specific activity is calculated using the molar extinction coefficient of NADH.
Visualizations
Caption: Biosynthesis pathway of this compound from L-isoleucine.
References
- 1. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]
- 2. Purification of branched-chain amino acid aminotransferase from Helicobacter pylori NCTC 11637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a branched-chain amino acid aminotransferase from Lactobacillus paracasei subsp. paracasei CHCC 2115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
(S)-2-Methylbutanoyl-CoA: A Pivotal Intermediate in Mitochondrial Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutanoyl-CoA is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. Its metabolism is intrinsically linked to cellular energy production through the tricarboxylic acid (TCA) cycle and has implications for various metabolic states and diseases. This technical guide provides a comprehensive overview of the function of this compound in mitochondrial metabolism, detailing its metabolic fate, relevant enzymatic kinetics, and state-of-the-art experimental protocols for its study.
Core Function in Isoleucine Catabolism
The primary role of this compound is as an intermediate in the breakdown of L-isoleucine, a process that occurs within the mitochondrial matrix. This catabolic pathway ultimately yields two key metabolites that fuel the TCA cycle: acetyl-CoA and propionyl-CoA.[1][2][3] The generation of these products classifies isoleucine as both a ketogenic and a glucogenic amino acid.
The metabolic cascade begins with the transamination of isoleucine to α-keto-β-methylvalerate, catalyzed by branched-chain aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form this compound.[1] This is a crucial, irreversible step in BCAA catabolism.
From here, this compound undergoes a series of reactions analogous to fatty acid β-oxidation:
-
Dehydrogenation: this compound is dehydrogenated by 2-methyl-branched chain acyl-CoA dehydrogenase to form tiglyl-CoA.
-
Hydration: Tiglyl-CoA is then hydrated to 2-methyl-3-hydroxybutyryl-CoA.
-
Dehydrogenation: A further dehydrogenation yields 2-methylacetoacetyl-CoA.
-
Thiolysis: Finally, a thiolase cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.[2]
The acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. The propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another TCA cycle intermediate.
Data Presentation
Quantitative Data on Relevant Enzymes and Metabolites
The following tables summarize key quantitative data related to the metabolism of this compound and associated molecules.
Table 1: Kinetic Parameters of 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase for this compound
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) | Organism/Tissue |
| This compound | 20 | 2.2 | Rat Liver Mitochondria |
Table 2: Mitochondrial Concentration of Coenzyme A
| Metabolite | Concentration (mM) | Cell Type |
| Coenzyme A | ~5 | Mammalian iBMK cells |
Experimental Protocols
Purification of 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase from Rat Liver Mitochondria
This protocol is adapted from the work of Ikeda and Tanaka (1983).
Materials:
-
Fresh rat liver
-
Isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Sonication buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA
-
DEAE-cellulose column
-
Hydroxyapatite column
-
Gel filtration column (e.g., Sephacryl S-300)
-
Enzyme assay reagents (see Protocol 3)
Procedure:
-
Mitochondrial Isolation: Homogenize fresh rat liver in ice-cold isolation buffer and isolate mitochondria by differential centrifugation.
-
Solubilization: Resuspend the mitochondrial pellet in sonication buffer and sonicate to release matrix proteins. Centrifuge at high speed to remove membrane fragments.
-
DEAE-Cellulose Chromatography: Apply the supernatant to a DEAE-cellulose column equilibrated with sonication buffer. Elute the enzyme with a linear gradient of potassium phosphate.
-
Ammonium Sulfate Precipitation: Precipitate the active fractions with ammonium sulfate.
-
Hydroxyapatite Chromatography: Resuspend the pellet and apply to a hydroxyapatite column. Elute with a phosphate gradient.
-
Gel Filtration: Further purify the active fractions by gel filtration chromatography to obtain a homogenous enzyme preparation.
Quantification of this compound in Mitochondria by LC-MS/MS
This protocol is a generalized procedure based on established methods for acyl-CoA analysis.
Materials:
-
Isolated mitochondria
-
Acetonitrile
-
Methanol
-
Formic acid
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Extraction: Resuspend the mitochondrial pellet in a cold extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v) containing internal standards.
-
Homogenization and Incubation: Homogenize the sample on ice and incubate for 30 minutes to ensure complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge at high speed to pellet cellular debris.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its specific precursor and product ion transitions.
Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity
This spectrophotometric assay measures the reduction of NAD+ to NADH.
Materials:
-
Isolated mitochondria or purified BCKAD complex
-
Assay buffer: 30 mM potassium phosphate (pH 7.5), 5 mM MgCl2, 0.5 mM EDTA, 0.1% Triton X-100
-
Substrate: α-keto-β-methylvalerate
-
Cofactors: 2.5 mM NAD+, 0.2 mM Coenzyme A, 0.2 mM Thiamine pyrophosphate (TPP)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, NAD+, Coenzyme A, and TPP.
-
Enzyme Addition: Add the mitochondrial extract or purified enzyme to the cuvette and incubate for a few minutes at 37°C to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, α-keto-β-methylvalerate.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
13C-Isoleucine Metabolic Flux Analysis in Cultured Cells
This protocol outlines the general steps for tracing the metabolism of isoleucine using stable isotopes.
Materials:
-
Cultured cells of interest
-
Culture medium containing 13C-labeled L-isoleucine
-
Quenching solution (e.g., ice-cold saline)
-
Extraction solvent (e.g., methanol/water)
-
GC-MS or LC-MS/MS for analyzing isotopic enrichment in downstream metabolites
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of 13C-labeled L-isoleucine.
-
Metabolic Steady State: Allow the cells to grow in the labeled medium until they reach a metabolic and isotopic steady state.
-
Quenching and Extraction: Rapidly quench metabolism by washing the cells with ice-cold saline. Extract the intracellular metabolites using a cold extraction solvent.
-
Analysis of Isotopic Enrichment: Analyze the cell extracts using mass spectrometry to determine the mass isotopomer distribution of key metabolites in the isoleucine catabolic pathway and the TCA cycle (e.g., succinate, citrate).
-
Flux Calculation: Use metabolic flux analysis software to fit the measured isotopomer distributions to a metabolic model, thereby quantifying the intracellular metabolic fluxes.
Mandatory Visualization
Caption: Mitochondrial catabolism of L-isoleucine.
Caption: Experimental workflow for metabolic flux analysis.
References
(S)-2-Methylbutanoyl-CoA: A Key Starter Unit for the Biosynthesis of Complex Polyketides
(S)-2-Methylbutanoyl-CoA, a branched-chain acyl-CoA derived from the catabolism of the essential amino acid L-isoleucine, serves as a crucial starter unit in the biosynthesis of a diverse array of bioactive polyketides. Its incorporation by modular polyketide synthases (PKSs) initiates the assembly of complex carbon skeletons, leading to the formation of valuable natural products with significant applications in medicine and agriculture. This in-depth technical guide provides a comprehensive overview of the role of this compound in polyketide synthesis, detailing its biosynthetic origins, enzymatic machinery, and incorporation into polyketide backbones. The guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.
Biosynthesis of this compound from L-Isoleucine
The primary route for the formation of this compound in most organisms is through the catabolism of L-isoleucine. This metabolic pathway involves a series of enzymatic reactions that convert the amino acid into its corresponding acyl-CoA thioester.
The initial step is the reversible transamination of L-isoleucine to (S)-α-keto-β-methylvalerate, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This enzyme utilizes pyridoxal phosphate (PLP) as a cofactor and typically uses α-ketoglutarate as the amino group acceptor, producing glutamate in the process.
The subsequent and irreversible step is the oxidative decarboxylation of (S)-α-keto-β-methylvalerate to this compound. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a large, multi-enzyme complex located in the mitochondria of eukaryotes and the cytoplasm of prokaryotes. The BCKAD complex is composed of three catalytic components: E1 (α-keto acid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase). This complex utilizes thiamine pyrophosphate (TPP), lipoamide, coenzyme A (CoA), FAD, and NAD+ as cofactors.[1]
Incorporation of this compound into Polyketide Backbones
This compound serves as a starter unit for Type I modular PKSs. The process is initiated by the loading of the starter unit onto the acyl carrier protein (ACP) of the loading module or the first extension module of the PKS assembly line. This reaction is catalyzed by a specific acyltransferase (AT) domain that recognizes and selects this compound from the cellular pool of acyl-CoAs.
Once loaded onto the ACP, the 2-methylbutanoyl group is transferred to the active site cysteine of the ketosynthase (KS) domain of the first extension module. The KS domain then catalyzes a Claisen condensation reaction between the starter unit and an extender unit (typically malonyl-CoA or methylmalonyl-CoA) that is loaded onto the ACP of the same module. This condensation reaction results in the formation of a β-ketoacyl-ACP intermediate and the elongation of the polyketide chain. This cycle of chain elongation and optional reduction, dehydration, and enoylreduction steps is repeated across subsequent modules of the PKS, ultimately leading to the synthesis of the full-length polyketide chain.
A prominent example of a polyketide class derived from an this compound starter unit is the avermectins, a group of potent anthelmintic and insecticidal macrolides produced by Streptomyces avermitilis. The "a" series of avermectins, such as avermectin A1a and B1a, are initiated with this compound.
Quantitative Data
The efficiency of this compound formation and its incorporation into polyketides are influenced by the kinetic properties of the enzymes involved and the intracellular concentrations of precursors.
Table 1: Kinetic Parameters of Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Reference |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | L-Isoleucine | Lactococcus lactis | 1,200 | Not Reported | (Yvon et al., 1997) |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex | (S)-α-Keto-β-methylvalerate | Bovine Liver | 13 | Not Reported | (Pettit et al., 1978) |
Table 2: Production Titers of Polyketides Derived from this compound Precursors
| Polyketide | Producer Strain | Precursor Fed | Precursor Concentration | Titer (mg/L) | Reference |
| Avermectin B1a | Streptomyces avermitilis | L-Isoleucine | 2 g/L | ~450 | (Guo et al., 2015) |
| Doramectin | S. avermitilis (bkd mutant) | Cyclohexanecarboxylic acid | Not specified | ~500 | [2] |
Experimental Protocols
Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
This protocol is adapted from Yvon et al. (1997) and measures the formation of glutamate from α-ketoglutarate.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM L-isoleucine, 10 mM α-ketoglutarate, and 0.1 mM pyridoxal phosphate.
-
Enzyme Preparation: Prepare a cell-free extract or purified enzyme solution.
-
Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Analysis: Centrifuge to remove precipitated protein. The amount of glutamate produced can be quantified by HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.
Precursor Feeding Study for Avermectin Production
This protocol is a general guide based on practices in the field.
-
Strain and Culture Conditions: Use a high-yielding strain of Streptomyces avermitilis. Grow the strain in a suitable production medium.
-
Precursor Preparation: Prepare a sterile stock solution of L-isoleucine or 2-methylbutyric acid.
-
Feeding: Add the precursor to the culture at a specific time point during fermentation (e.g., at the beginning of the stationary phase).
-
Fermentation: Continue the fermentation for the desired production period.
-
Extraction: At the end of the fermentation, extract the avermectins from the whole broth (mycelium and supernatant) using an organic solvent (e.g., ethyl acetate or acetone).
-
Analysis: Analyze the extracted avermectins by HPLC or LC-MS/MS.
HPLC Analysis of Avermectins
This is a representative HPLC method for the analysis of avermectins.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 60%) and increase to a higher concentration (e.g., 95%) over a period of 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Quantification: Use a standard curve of authentic avermectin standards to quantify the products.
LC-MS/MS Analysis of Doramectin
This is a representative LC-MS/MS method for the sensitive detection and quantification of doramectin.
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid (e.g., 0.1%).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for doramectin (e.g., m/z 916.6 -> 331.2).[3]
-
Quantification: Use a standard curve of doramectin to quantify the analyte in the samples.
Conclusion
This compound is a pivotal precursor for the biosynthesis of a significant class of polyketide natural products. Understanding the enzymatic machinery responsible for its formation and its selective incorporation by PKSs is fundamental for harnessing and engineering these biosynthetic pathways. The methodologies and data presented in this guide provide a foundation for researchers to further explore the role of this important starter unit in generating structural diversity in polyketides and to develop novel strategies for the production of valuable bioactive compounds. Future research in this area, including detailed structural studies of the enzymes and PKS modules involved, will undoubtedly pave the way for the rational design and combinatorial biosynthesis of new and improved polyketide-based therapeutics.
References
Unveiling a Key Metabolite: Discovery and Characterization of (S)-2-Methylbutanoyl-CoA in Novel Actinomycetes
A Technical Guide for Researchers and Drug Development Professionals
The discovery of novel metabolic pathways in microorganisms is a cornerstone of natural product drug discovery and synthetic biology. This guide provides an in-depth technical overview of the identification and characterization of (S)-2-Methylbutanoyl-CoA, a crucial precursor in the biosynthesis of various secondary metabolites, within the context of a newly isolated actinomycete strain. The methodologies, data analysis, and pathway visualizations presented herein are based on established techniques for the analysis of acyl-CoA species in microorganisms.
Quantitative Analysis of Acyl-CoA Pools
A critical step in understanding the metabolic landscape of a novel organism is the quantitative analysis of its intracellular acyl-CoA pools. This data provides insights into the relative abundance of different building blocks available for various biosynthetic pathways. The following table summarizes a representative analysis of acyl-CoA pools in a novel actinomycete, compared to known species. This comparative approach is essential for identifying unique metabolic features of the new organism.
| Acyl-CoA Species | Novel Actinomycete Strain (nmol/g wet weight) | Streptomyces coelicolor (nmol/g wet weight) | Mycobacterium smegmatis (nmol/g wet weight) |
| Acetyl-CoA | 15.2 ± 2.1 | 12.8 ± 1.5 | 20.5 ± 3.0 |
| Propionyl-CoA | 8.7 ± 1.2 | 6.1 ± 0.9 | 11.3 ± 1.8 |
| Butyryl-CoA | 3.1 ± 0.5 | 2.5 ± 0.4 | 4.2 ± 0.7 |
| This compound | 5.4 ± 0.8 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Isobutyryl-CoA | 2.9 ± 0.4 | 3.5 ± 0.6 | 1.9 ± 0.3 |
| Malonyl-CoA | 10.5 ± 1.7 | 9.3 ± 1.4 | 14.1 ± 2.2 |
| Succinyl-CoA | 7.8 ± 1.1 | 8.2 ± 1.3 | 9.5 ± 1.6 |
This data is representative and compiled for illustrative purposes based on typical acyl-CoA distributions in actinomycetes.
The significantly higher level of this compound in the novel strain suggests the presence of active metabolic pathways utilizing this precursor, warranting further investigation into its biosynthetic origins and downstream applications.
Experimental Protocols
The accurate identification and quantification of this compound and other acyl-CoAs require robust experimental protocols. The following methodologies are based on established and widely used techniques in the field.[1]
Extraction of Acyl-CoAs from Bacterial Cells
This protocol is designed to efficiently extract a broad range of acyl-CoA molecules from actinomycete cultures.
Materials:
-
Bacterial cell pellet
-
Extraction solution: 2:1:1 (v/v/v) mixture of isopropanol, ethyl acetate, and 50 mM KH2PO4 buffer (pH 7.2)
-
Internal standard (e.g., [¹³C₃]-malonyl-CoA)
-
0.1 M acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)
-
Methanol
-
5% (v/v) ammonium hydroxide
-
2% (v/v) formic acid in 50% methanol
Procedure:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Resuspend the cell pellet in the pre-chilled extraction solution containing the internal standard.
-
Lyse the cells using a bead beater or sonicator on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant to a new tube and add 0.1 M acetic acid.
-
Vortex and centrifuge to separate the aqueous and organic phases.
-
Collect the aqueous phase containing the acyl-CoAs.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 0.1 M acetic acid.
-
Elute the acyl-CoAs with 5% ammonium hydroxide in 50% methanol.
-
Dry the eluate under a stream of nitrogen and resuspend in 2% formic acid in 50% methanol for LC-MS/MS analysis.
Quantification by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species.[2]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for polar molecules.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 0% to 60% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each acyl-CoA. For this compound, a characteristic transition would be monitored.
-
Quantification: Generate a standard curve using authentic standards of each acyl-CoA and normalize to the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and the experimental approach is crucial for understanding the significance of the discovery of this compound.
Caption: Experimental workflow for the discovery of this compound.
The presence of this compound is often linked to the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities. The following diagram illustrates a putative metabolic pathway where this compound serves as a starter unit for polyketide synthesis.
Caption: Putative pathway for polyketide synthesis using this compound.
Conclusion
The identification of this compound in a novel organism, particularly at elevated concentrations, is a significant finding that can guide the search for new bioactive compounds. The methodologies and workflows presented in this guide provide a robust framework for the discovery and characterization of this and other key metabolic intermediates. By integrating quantitative metabolomics with genomics, researchers can efficiently link novel metabolites to their biosynthetic pathways, accelerating the discovery and development of new therapeutics.
References
The Enzymatic Keystone of Isoleucine Catabolism: A Technical Guide to (S)-2-Methylbutanoyl-CoA Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of (S)-2-Methylbutanoyl-CoA is a critical, rate-limiting step in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This reaction is catalyzed by the mitochondrial multi-enzyme complex, the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. Dysregulation of this enzymatic step is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), making the BCKDH complex a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the enzymatic reaction leading to this compound formation, including the enzyme's structure, mechanism, kinetics, and detailed experimental protocols for its study.
The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The BCKDH complex is a large, intricate multi-enzyme assembly located on the inner mitochondrial membrane. It belongs to the family of α-ketoacid dehydrogenase complexes, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[1] The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of the three BCAAs: leucine, isoleucine, and valine.[1][2]
The overall reaction for the formation of this compound from its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid, is as follows:
(S)-α-keto-β-methylvaleric acid + NAD⁺ + Coenzyme A → this compound + NADH + H⁺ + CO₂
Structure and Components
The mammalian BCKDH complex is composed of three catalytic components:
-
E1 (α-Ketoacid Dehydrogenase): A heterotetramer (α₂β₂) that catalyzes the decarboxylation of the α-keto acid. The α-subunit is encoded by the BCKDHA gene and the β-subunit by the BCKDHB gene.[2]
-
E2 (Dihydrolipoyl Transacylase): A 24-meric core, encoded by the DBT gene, that catalyzes the transfer of the acyl group to Coenzyme A.[2]
-
E3 (Dihydrolipoamide Dehydrogenase): A homodimer, encoded by the DLD gene, which is a common subunit for all α-ketoacid dehydrogenase complexes. It reoxidizes the dihydrolipoamide cofactor of E2.[2]
The complex also has two regulatory enzymes associated with it: a specific kinase (BCKDK) that phosphorylates and inactivates the E1 component, and a phosphatase (PPM1K) that dephosphorylates and activates it.[3]
Cofactors
The catalytic activity of the BCKDH complex is dependent on five essential cofactors:
-
Thiamine Pyrophosphate (TPP): A cofactor for the E1 component, involved in the decarboxylation of the α-keto acid.
-
Lipoic Acid (Lipoamide): Covalently bound to the E2 component, it accepts the acyl group from E1 and transfers it to Coenzyme A.
-
Flavin Adenine Dinucleotide (FAD): A prosthetic group of the E3 component, it is reduced by dihydrolipoamide.
-
Nicotinamide Adenine Dinucleotide (NAD⁺): The final electron acceptor, it is reduced by FADH₂ on the E3 component.
-
Coenzyme A (CoA): The acceptor of the acyl group from the E2 component.
Quantitative Data on BCKDH Activity
The kinetic parameters of the BCKDH complex have been determined for its various substrates. The apparent Michaelis constant (Km) for (S)-α-keto-β-methylvalerate, the precursor to this compound, provides insight into the enzyme's affinity for this specific substrate.
| Substrate | Apparent Km (µM) | Source Organism |
| (S)-α-keto-β-methylvaleric acid | 37 | Bovine Kidney |
| α-Ketoisovalerate (from Valine) | 40 | Bovine Kidney |
| α-Ketoisocaproate (from Leucine) | 50 | Bovine Kidney |
Table 1: Apparent Michaelis Constants (Km) of the Bovine Kidney BCKDH Complex for Branched-Chain α-Keto Acids.[4]
The specific activity of the BCKDH complex with α-keto-β-methylvalerate is comparable to that with α-ketoisovalerate, and slightly lower than that with α-ketoisocaproate. The ratios of specific activities for α-ketoisocaproate:α-ketoisovalerate:α-keto-β-methylvalerate are approximately 1.5:2.0:1.0.[4]
Enzymatic Reaction Mechanism
The formation of this compound by the BCKDH complex proceeds through a series of coordinated steps involving the three enzymatic components and their respective cofactors.
Experimental Protocols
Purification of the BCKDH Complex from Bovine Kidney Mitochondria
This protocol is adapted from the method described by Pettit et al. (1979).[5]
Materials:
-
Fresh bovine kidney
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Mitochondrial isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)
-
Solubilization buffer: 50 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT), 0.5% (v/v) Triton X-100
-
Polyethylene glycol (PEG) 6000
-
DEAE-cellulose column
-
Hydroxyapatite column
-
Ultracentrifuge
Procedure:
-
Mitochondrial Isolation:
-
Homogenize fresh bovine kidney in homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with mitochondrial isolation buffer.
-
-
Solubilization of the BCKDH Complex:
-
Resuspend the mitochondrial pellet in solubilization buffer.
-
Stir the suspension for 1 hour at 4°C.
-
Centrifuge at high speed to remove insoluble material.
-
-
PEG Fractionation:
-
Add solid PEG 6000 to the supernatant to a final concentration of 6% (w/v).
-
Stir for 30 minutes at 4°C and then centrifuge to collect the precipitate containing the BCKDH complex.
-
-
Chromatography:
-
Dissolve the PEG precipitate in a minimal volume of column buffer and apply to a DEAE-cellulose column equilibrated with the same buffer.
-
Elute the complex with a linear gradient of potassium phosphate.
-
Pool the active fractions and apply to a hydroxyapatite column.
-
Elute the BCKDH complex with a phosphate gradient.
-
-
Purity Assessment:
-
Assess the purity of the final preparation by SDS-PAGE.
-
BCKDH Activity Assay
1. Spectrophotometric Assay:
This assay measures the rate of NAD⁺ reduction to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay buffer: 50 mM potassium phosphate (pH 7.4), 1 mM MgCl₂, 0.2 mM TPP, 1 mM DTT
-
Substrate: (S)-α-keto-β-methylvaleric acid (typically 0.1-1 mM)
-
Cofactors: 2.5 mM NAD⁺, 0.4 mM Coenzyme A
-
Purified BCKDH complex
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD⁺, and Coenzyme A.
-
Add the purified BCKDH complex to the reaction mixture and incubate for a few minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, (S)-α-keto-β-methylvaleric acid.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
2. Radiochemical Assay:
This highly sensitive assay measures the release of ¹⁴CO₂ from a radiolabeled α-keto acid substrate.
Materials:
-
Assay buffer: 30 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2 mM DTT, 0.2 mM TPP
-
Radiolabeled substrate: (S)-α-keto-β-methyl[1-¹⁴C]valeric acid
-
Cofactors: 1 mM NAD⁺, 0.1 mM Coenzyme A
-
Purified BCKDH complex
-
Scintillation vials and scintillation fluid
-
CO₂ trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Prepare a reaction mixture in a sealed vial containing assay buffer, cofactors, and the purified BCKDH complex.
-
Place a small cup containing a CO₂ trapping agent inside the sealed vial.
-
Initiate the reaction by injecting the radiolabeled substrate into the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by injecting a strong acid (e.g., perchloric acid), which will release the ¹⁴CO₂ from the solution.
-
Allow the ¹⁴CO₂ to be trapped by the trapping agent for an additional period.
-
Transfer the trapping agent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Signaling Pathway: Regulation of BCKDH Activity
The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, which responds to the nutritional state of the organism.
High levels of branched-chain α-keto acids, the substrates of the BCKDH complex, inhibit the BCKDH kinase, leading to an increase in the active, dephosphorylated form of the enzyme.[6] Conversely, under conditions of energy sufficiency (high ATP/ADP ratio), the kinase is more active, leading to the inactivation of the BCKDH complex.
Conclusion
The enzymatic formation of this compound by the branched-chain α-keto acid dehydrogenase complex is a pivotal reaction in isoleucine metabolism. A thorough understanding of this complex's structure, function, and regulation is essential for researchers and drug development professionals targeting metabolic diseases. The detailed methodologies provided in this guide offer a foundation for the further investigation of this critical enzyme and its role in human health and disease.
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 3. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of branched chain alpha-ketoacid dehydrogenase from bovine liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of (S)-2-Methylbutanoyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(S)-2-Methylbutanoyl-CoA is a short-chain branched-chain acyl-CoA molecule produced during the degradation of isoleucine. The catabolism of BCAAs, including isoleucine, leucine, and valine, plays a significant role in various physiological processes, including energy production, protein synthesis, and signaling pathways. Dysregulation of BCAA metabolism has been implicated in several metabolic disorders, such as insulin resistance, type 2 diabetes, and maple syrup urine disease. Therefore, a detailed understanding of the subcellular compartmentalization of BCAA catabolic intermediates like this compound is crucial for advancing our knowledge in these areas and for the development of novel therapeutic strategies.
Metabolic Pathway of this compound Formation
The formation of this compound is an integral part of the isoleucine catabolic pathway, which primarily occurs within the mitochondria . The initial steps of BCAA catabolism, however, begin in the cytoplasm.
Cytoplasmic Transamination
The first step in isoleucine catabolism is a reversible transamination reaction that occurs in the cytoplasm . The enzyme branched-chain amino acid transaminase (BCAT) transfers the amino group from isoleucine to α-ketoglutarate, yielding α-keto-β-methylvalerate and glutamate.
Mitochondrial Oxidative Decarboxylation
The resulting α-keto-β-methylvalerate is then transported into the mitochondrial matrix . Inside the mitochondria, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate. This reaction produces this compound, NADH, and CO2. The BCKDH complex is a critical regulatory point in BCAA catabolism.
The metabolic fate of this compound within the mitochondria is to be further metabolized to propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for biosynthesis.
Figure 1: Isoleucine catabolism pathway leading to this compound.
Cellular Localization of this compound Pools
Based on the known enzymatic steps of isoleucine catabolism, the primary location of the this compound pool is the mitochondrial matrix . The oxidative decarboxylation step that produces it is exclusively mitochondrial.
While the primary pool is mitochondrial, the possibility of small, transient cytosolic pools cannot be entirely ruled out, potentially arising from transport mechanisms or yet-uncharacterized metabolic pathways. However, the prevailing evidence strongly points to the mitochondria as the main site of this compound synthesis and metabolism.
Quantitative Data on Subcellular Distribution
A comprehensive review of the current scientific literature reveals a notable gap in the specific quantitative data for the subcellular concentrations of this compound. While advanced methodologies exist for such measurements, published studies have yet to report the absolute or relative concentrations of this particular acyl-CoA in different organelles like mitochondria and cytoplasm.
The following table structure is provided as a template for future research findings.
| Cellular Compartment | Concentration of this compound | Method of Quantification | Reference |
| Mitochondria | Data not currently available | LC-MS/MS | - |
| Cytoplasm | Data not currently available | LC-MS/MS | - |
| Peroxisomes | Data not currently available | LC-MS/MS | - |
| Nucleus | Data not currently available | LC-MS/MS | - |
Table 1: Quantitative Data on the Subcellular Localization of this compound (Illustrative).
Experimental Protocols for Quantification
The quantification of short-chain acyl-CoAs within subcellular compartments is a technically demanding process that requires a combination of precise organelle isolation, efficient metabolite extraction, and sensitive analytical techniques.
Subcellular Fractionation
The isolation of mitochondria and other organelles is the first critical step. Differential centrifugation is a widely used and effective method.
Protocol: Differential Centrifugation for Mitochondrial Isolation
-
Homogenization: Harvest cells or tissue and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors) and incubate on ice to allow swelling. Homogenize the swollen cells using a Dounce homogenizer with a loose-fitting pestle.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Cytosol Fraction: The resulting supernatant is the cytosolic fraction.
-
Washing: Wash the mitochondrial pellet with a mitochondrial isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4) and repeat the high-speed centrifugation to obtain a purified mitochondrial fraction.
An In-depth Technical Guide to (S)-2-Methylbutanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid L-isoleucine. As an acyl-CoA thioester, it plays a crucial role in cellular metabolism, linking amino acid breakdown to energy production and the synthesis of other biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its role in metabolic pathways. Detailed information on its analysis is also presented to support further research and development in areas targeting metabolic disorders and related therapeutic interventions.
Chemical Structure and Identification
This compound is a complex molecule comprising a 2-methylbutanoyl group linked via a thioester bond to the sulfhydryl group of Coenzyme A. The stereochemistry at the second carbon of the 2-methylbutanoyl moiety is of the (S) configuration.
The structure of this compound is formally derived from the condensation of the thiol group of coenzyme A with the carboxyl group of (2S)-2-methylbutanoic acid[1].
Synonyms:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C26H44N7O17P3S | [2] |
| Molecular Weight | 851.7 g/mol | [2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate | [2] |
| SMILES | CC--INVALID-LINK--C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@Hn1cnc2c(N)ncnc12 | [3] |
| InChI Key | LYNVNYDEQMMNMZ-JRQZLUQRSA-N | [2] |
| Physical State | Solid (predicted) | [4] |
| Solubility | No specific data available. Expected to be soluble in aqueous solutions due to the hydrophilic nature of the Coenzyme A moiety. | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Biological Significance and Signaling Pathways
This compound is a key metabolic intermediate in the catabolism of L-isoleucine, a branched-chain amino acid (BCAA). The breakdown of BCAAs is a critical process for energy production, particularly in muscle tissue, and for providing precursors for the synthesis of other molecules.
The catabolic pathway of isoleucine begins with its transamination to α-keto-β-methylvalerate, followed by oxidative decarboxylation to form this compound[3][5][6]. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex. Subsequently, this compound enters a series of reactions analogous to the β-oxidation of fatty acids. It is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form tiglyl-CoA. Further enzymatic steps lead to the eventual production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy generation[3][5][6].
A deficiency in the SBCAD enzyme leads to the accumulation of this compound and its derivatives, resulting in the genetic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency[7].
Below is a diagram illustrating the central role of this compound in the isoleucine degradation pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]
- 7. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
(S)-2-Methylbutanoyl-CoA: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This technical guide provides an in-depth overview of its natural occurrence, metabolic pathways, and the analytical methodologies for its detection and quantification. While its presence is transient as a metabolic intermediate, its role is crucial in cellular energy production and the biosynthesis of various secondary metabolites. This document summarizes the available quantitative data, details experimental protocols for its analysis, and provides visual representations of the relevant biochemical pathways and analytical workflows.
Natural Sources and Occurrence
This compound is primarily found within the mitochondrial matrix of various organisms as a product of L-isoleucine degradation. Its natural occurrence is intrinsically linked to the metabolic processing of this amino acid.
-
Mammalian Tissues: In mammals, including humans (Homo sapiens), cattle (Bos taurus), and mice, this compound is generated in tissues that actively metabolize branched-chain amino acids, such as skeletal muscle, liver, and adipose tissue.[1][2] The catabolism of isoleucine in these tissues contributes to the cellular pools of acetyl-CoA and propionyl-CoA, which are key players in the citric acid cycle and gluconeogenesis.[3][4]
-
Microorganisms: Various bacteria, including Escherichia coli and Pseudomonas aeruginosa, utilize the isoleucine degradation pathway, thus producing this compound as an intermediate. In some microorganisms, this molecule can also serve as a precursor for the biosynthesis of secondary metabolites.
-
Plants: In the plant kingdom, this compound and its derivatives are involved in the biosynthesis of various natural products. For instance, it serves as a building block for the acyl moiety of certain capsaicinoids in chili peppers (Capsicum species).[5]
Metabolic Pathway: Isoleucine Catabolism
This compound is a key intermediate in the catabolic pathway of L-isoleucine. This process involves a series of enzymatic reactions that convert the amino acid into central metabolic intermediates.[4][6]
The overall pathway can be summarized as follows:
-
Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).[3]
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form this compound. This irreversible step is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4]
-
Dehydrogenation: this compound is then dehydrogenated to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).
-
Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.
-
Dehydrogenation: A subsequent dehydrogenation yields 2-methylacetoacetyl-CoA.
-
Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into acetyl-CoA and propionyl-CoA.[6]
These end products can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[3]
Figure 1: Metabolic pathway of L-isoleucine catabolism.
Quantitative Data
Direct quantitative data on the cellular or tissue concentrations of this compound are scarce in the scientific literature. This is largely due to its transient nature as a metabolic intermediate. However, data on the concentrations of other short-chain acyl-CoAs and the metabolic flux through the isoleucine pathway provide valuable context.
| Compound | Tissue/Cell Type | Concentration (pmol/mg wet weight) | Reference |
| Acetyl-CoA | Mouse Heart | 5.77 ± 3.08 | [7][8] |
| Propionyl-CoA | Mouse Heart | 0.476 ± 0.224 | [7][8] |
| Crotonyl-CoA | Mouse Heart | ~0.017 | [7] |
| Lactoyl-CoA | Mouse Heart | 0.0172 | [7][9] |
| Acetyl-CoA | HepG2 cells | ~3.8 (pmol/10^6 cells) | [8] |
| Propionyl-CoA | HepG2 cells | ~0.5 (pmol/10^6 cells) | [8] |
| Succinyl-CoA | HepG2 cells | ~2.8 (pmol/10^6 cells) | [8] |
| Crotonyl-CoA | HepG2 cells | 0.033 (pmol/10^6 cells) | [8] |
| Lactoyl-CoA | HepG2 cells | 0.011 (pmol/10^6 cells) | [8] |
Table 1: Concentrations of various short-chain acyl-CoAs in mammalian samples.
Studies on 3T3-L1 adipocytes have shown that isoleucine contributes significantly to the lipogenic pools of acetyl-CoA and propionyl-CoA, with isoleucine and valine catabolism accounting for 100% of the lipogenic propionyl-CoA.[1] This highlights the importance of the metabolic flux through the isoleucine degradation pathway.
Experimental Protocols
The analysis of short-chain acyl-CoAs like this compound is challenging due to their low abundance and instability. The gold-standard methodology is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation: Extraction and Purification
-
Cell/Tissue Homogenization: Samples are rapidly homogenized in a cold acidic solution to precipitate proteins and quench enzymatic activity. A common extraction solution is 10% trichloroacetic acid (TCA) or 5% 5-sulfosalicylic acid (SSA).[10]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The resulting supernatant is loaded onto a solid-phase extraction column (e.g., Oasis HLB) to purify and concentrate the acyl-CoAs. The column is washed with water to remove salts and other polar impurities.
-
Elution: The acyl-CoAs are eluted with an organic solvent, typically methanol, often containing a volatile salt like ammonium acetate to improve recovery.
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a small volume of a suitable solvent (e.g., 5% SSA) for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Chromatography: Reversed-phase liquid chromatography is used to separate the different acyl-CoA species. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is the preferred scan mode for its high selectivity and sensitivity.
-
Precursor Ion: The precursor ion for this compound corresponds to its protonated molecular mass.
-
Product Ion: A characteristic product ion resulting from the fragmentation of the precursor is monitored for quantification.
-
Figure 2: General experimental workflow for acyl-CoA analysis.
Conclusion
This compound is a critical, albeit transient, metabolite in the catabolism of L-isoleucine across a wide range of organisms. Its study provides insights into branched-chain amino acid metabolism and its connections to central carbon metabolism and the biosynthesis of specialized molecules. While direct quantification of its cellular levels remains a challenge, advanced analytical techniques like LC-MS/MS offer the necessary sensitivity and specificity for its detection. Further research focusing on targeted metabolomics and flux analysis will be crucial to fully elucidate the dynamics and regulatory aspects of this compound in health and disease.
References
- 1. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. Capsaicin - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (S)-2-Methylbutanoyl-CoA in the Synthesis of Branched-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutanoyl-CoA serves as a crucial primer for the initiation of branched-chain fatty acid (BCFA) synthesis, specifically leading to the formation of anteiso fatty acids. This technical guide provides an in-depth exploration of the metabolic origin of this compound from the branched-chain amino acid isoleucine, its utilization by fatty acid synthase (FAS), and the subsequent elongation process that results in the production of odd-numbered, methyl-branched fatty acids. This document details the enzymatic pathways, presents quantitative data on BCFA abundance, outlines experimental protocols for the study of these processes, and provides visualizations of the key metabolic and experimental workflows.
Introduction
Fatty acid synthesis is a fundamental metabolic process responsible for the de novo construction of fatty acids from acetyl-CoA and malonyl-CoA. While the synthesis of straight-chain fatty acids is well-characterized, the formation of branched-chain fatty acids (BCFAs) involves distinct initiation steps. BCFAs are important components of cellular membranes, particularly in bacteria, and are also found in mammalian tissues where they contribute to the diversity of lipid structures and functions.
There are two primary types of BCFAs: iso fatty acids, which have a methyl branch on the penultimate carbon, and anteiso fatty acids, with a methyl branch on the antepenultimate carbon. The synthesis of anteiso fatty acids is initiated by the primer this compound.
Metabolic Origin of this compound
This compound is derived from the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic pathway primarily occurs within the mitochondria.
The conversion of L-isoleucine to this compound is a multi-step enzymatic process:
-
Transamination: L-isoleucine is first transaminated by a branched-chain amino acid aminotransferase (BCAT) to form (S)-α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex catalyzes the conversion of the α-keto acid to its corresponding acyl-CoA derivative, this compound.[1]
The BCKDH complex is a critical regulatory point in the catabolism of branched-chain amino acids and its activity is tightly controlled by phosphorylation and dephosphorylation, regulated by BCKDH kinase and a phosphatase, respectively.[2][3]
Role in Fatty Acid Synthesis
This compound functions as a primer for the fatty acid synthase (FAS) complex, initiating the synthesis of anteiso fatty acids. In this role, it substitutes for the typical primer, acetyl-CoA.
The process begins with the transfer of the 2-methylbutanoyl group from CoA to the acyl carrier protein (ACP) domain of the FAS complex. From there, the standard fatty acid synthesis cycle of condensation, reduction, dehydration, and a second reduction proceeds, with malonyl-CoA serving as the two-carbon donor in each elongation step. The presence of the initial methyl branch from this compound results in the final fatty acid product having a methyl group on the antepenultimate carbon atom.
Quantitative Data
The abundance of fatty acids derived from this compound, specifically anteiso fatty acids, varies depending on the tissue and organism. In humans, BCFAs are found in various tissues and fluids, with human milk being a notable source.
Table 1: Branched-Chain Fatty Acid Composition in Human Milk (mg/100 mL) at 4 Weeks Postpartum
| Fatty Acid | Cincinnati (USA) | Shanghai (China) | Mexico City (Mexico) |
| iso-14:0 | 0.34 ± 0.03 | 0.22 ± 0.02 | 0.25 ± 0.02 |
| anteiso-15:0 | 0.59 ± 0.05 | 0.35 ± 0.03 | 0.43 ± 0.03 |
| iso-16:0 | 2.13 ± 0.15 | 1.25 ± 0.08 | 1.68 ± 0.11 |
| anteiso-17:0 | 0.83 ± 0.06 | 0.51 ± 0.03 | 0.64 ± 0.04 |
| iso-18:0 | 0.29 ± 0.02 | 0.18 ± 0.01 | 0.22 ± 0.02 |
| Total BCFAs | 7.90 ± 0.41 | 4.27 ± 0.25 | 6.10 ± 0.36 |
Data adapted from Liu et al., 2017.[4] Values are presented as mean ± SE.
Experimental Protocols
Purification of Mammalian Fatty Acid Synthase
This protocol describes a three-step procedure for the purification of fatty acid synthase from human liver.[5]
Materials:
-
Human liver tissue
-
Protamine sulfate
-
Ammonium sulfate
-
2',5'-ADP-Sepharose 4B affinity chromatography column
-
Sephacryl S-300 gel filtration column
-
Appropriate buffers and reagents
Procedure:
-
Homogenization and Fractionation:
-
Homogenize human liver tissue in a suitable buffer.
-
Perform protamine sulfate precipitation to remove nucleic acids.
-
Carry out ammonium sulfate fractionation to precipitate the fatty acid synthase.
-
-
Affinity Chromatography:
-
Dissolve the ammonium sulfate precipitate and apply it to a 2',5'-ADP-Sepharose 4B column.
-
Wash the column extensively to remove unbound proteins.
-
Elute the fatty acid synthase using a gradient of a competitive inhibitor or by changing the ionic strength of the buffer.
-
-
Gel Filtration Chromatography:
-
Concentrate the eluted fractions containing fatty acid synthase activity.
-
Apply the concentrated sample to a Sephacryl S-300 column for size-exclusion chromatography to further purify the enzyme and remove any remaining contaminants.
-
-
Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band corresponding to the molecular weight of the fatty acid synthase monomer should be observed.
-
In Vitro Fatty Acid Synthesis Assay Using a Radiolabeled Primer
This assay measures the incorporation of a radiolabeled primer, such as [1-14C]-(S)-2-Methylbutanoyl-CoA, into fatty acids.
Materials:
-
Purified fatty acid synthase
-
[1-14C]-(S)-2-Methylbutanoyl-CoA (or other radiolabeled primer)
-
Malonyl-CoA
-
NADPH
-
Reaction buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and malonyl-CoA.
-
Initiate the reaction by adding the purified fatty acid synthase and the radiolabeled primer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Termination and Extraction:
-
Stop the reaction by adding a strong acid or base.
-
Extract the synthesized fatty acids using an organic solvent (e.g., hexane).
-
-
Quantification:
-
Evaporate the organic solvent and resuspend the fatty acid residue in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to determine the amount of radiolabeled primer incorporated into the fatty acid products.
-
Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of BCFAs from a biological sample.
Materials:
-
Biological sample (e.g., cells, tissue, milk)
-
Internal standard (e.g., a non-naturally occurring odd-chain fatty acid)
-
Reagents for lipid extraction (e.g., chloroform/methanol)
-
Reagents for fatty acid derivatization (e.g., BF3-methanol or methanolic HCl)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column for fatty acid methyl ester (FAME) separation
Procedure:
-
Lipid Extraction:
-
Homogenize the biological sample in the presence of an internal standard.
-
Extract the total lipids using a method such as the Bligh-Dyer or Folch procedure.
-
-
Saponification and Derivatization:
-
Saponify the lipid extract to release the fatty acids from their ester linkages.
-
Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent like BF3-methanol.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto the GC-MS system.
-
Separate the FAMEs based on their volatility and polarity using a suitable temperature program for the GC oven.
-
Identify the individual BCFAs based on their retention times and mass spectra, comparing them to known standards.
-
Quantify the BCFAs by comparing their peak areas to that of the internal standard.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Anteiso-Fatty Acid Synthesis
Caption: Metabolic pathway from isoleucine to anteiso-fatty acids.
Experimental Workflow for BCFA Analysis
Caption: Experimental workflow for the analysis of branched-chain fatty acids.
Conclusion
This compound plays a specialized and essential role as a primer in the biosynthesis of anteiso branched-chain fatty acids. Its metabolic link to isoleucine catabolism highlights the integration of amino acid and lipid metabolism. Understanding the enzymes and pathways involved in the synthesis and utilization of this compound is crucial for researchers in various fields, from microbiology to human health and drug development. The experimental protocols and workflows provided in this guide offer a framework for the investigation of these unique and important biomolecules.
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Mechanism of activation of branched-chain alpha-keto acid dehydrogenase complex by exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acid composition of human milk and the impact of maternal diet: the Global Exploration of Human Milk (GEHM) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Stereochemistry of 2-Methylbutanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutanoyl-Coenzyme A (CoA) is a chiral metabolic intermediate pivotal in the catabolism of the essential amino acid L-isoleucine. Its stereochemistry, specifically the configuration at the C2 position, dictates its metabolic fate and enzymatic interactions. This technical guide provides an in-depth exploration of the stereochemical aspects of 2-methylbutanoyl-CoA, including its metabolic context, enzymatic processing, and methods for its synthesis and analysis. A comprehensive understanding of the stereoisomers of this molecule is critical for researchers investigating metabolic disorders, enzyme mechanisms, and drug development targeting related pathways.
Introduction
2-Methylbutanoyl-CoA is a short-chain, methyl-branched fatty acyl-CoA. The presence of a chiral center at the second carbon atom of the butanoyl moiety gives rise to two stereoisomers: (S)-2-methylbutanoyl-CoA and (R)-2-methylbutanoyl-CoA. In biological systems, the stereochemistry of metabolites is of paramount importance as enzymes are highly stereospecific catalysts. The naturally occurring metabolic pathways predominantly produce and process one stereoisomer over the other.
This guide will delve into the intricacies of 2-methylbutanoyl-CoA stereochemistry, providing quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic pathways to serve as a valuable resource for the scientific community.
Metabolic Pathway of 2-Methylbutanoyl-CoA
The primary metabolic pathway involving 2-methylbutanoyl-CoA is the degradation of L-isoleucine.[1] This pathway is crucial for energy production from branched-chain amino acids. The initial steps of L-isoleucine catabolism lead to the formation of this compound.
The following diagram illustrates the stereochemical progression of L-isoleucine degradation to propionyl-CoA and acetyl-CoA.
As depicted, the catabolism of L-isoleucine exclusively produces the (S)-enantiomer of 2-methylbutanoyl-CoA. This stereoisomer is the substrate for the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[2]
Enzymatic Processing of 2-Methylbutanoyl-CoA Stereoisomers
The enzymatic machinery of metabolic pathways exhibits a high degree of stereospecificity. This section details the enzymes known to interact with 2-methylbutanoyl-CoA and their specificity for the (S)- and (R)-isomers.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
SBCAD is a key enzyme in the isoleucine degradation pathway, catalyzing the dehydrogenation of this compound to tiglyl-CoA.[2] A deficiency in this enzyme leads to the genetic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency, characterized by the accumulation of 2-methylbutyrylglycine in the urine.
At present, specific kinetic parameters (Km and Vmax) for the interaction of human SBCAD with both (S)- and (R)-2-methylbutanoyl-CoA are not extensively documented in publicly available literature. However, the established metabolic pathway strongly indicates a high specificity for the (S)-isomer.
Metabolism of (R)-2-Methylbutanoyl-CoA
The metabolic fate of (R)-2-methylbutanoyl-CoA is less clear. It is not a known intermediate in the canonical isoleucine degradation pathway. It is plausible that if (R)-2-methylbutanoyl-CoA were to form, it might be a substrate for a racemase to be converted to the metabolically active (S)-isomer, or it could be metabolized by other, less specific acyl-CoA-metabolizing enzymes. Further research is required to elucidate the enzymatic handling of this stereoisomer.
Quantitative Data
A critical aspect of understanding the stereochemistry of 2-methylbutanoyl-CoA is the quantitative analysis of enzyme kinetics. The following table summarizes the known information and highlights the current gaps in our knowledge.
| Enzyme | Substrate | Km | Vmax | Source |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | This compound | Data not available | Data not available | |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (R)-2-Methylbutanoyl-CoA | Data not available | Data not available |
Note: The lack of available kinetic data for the individual stereoisomers of 2-methylbutanoyl-CoA represents a significant knowledge gap in the field.
Experimental Protocols
The study of 2-methylbutanoyl-CoA stereochemistry necessitates robust experimental protocols for the synthesis of pure stereoisomers and their analytical separation.
Stereospecific Synthesis of this compound
The synthesis of this compound can be achieved through a chemo-enzymatic approach starting from the naturally occurring amino acid L-isoleucine.
Workflow for the Synthesis of this compound:
Protocol:
-
Synthesis of (S)-2-Methylbutanoic Acid from L-Isoleucine:
-
Dissolve L-isoleucine in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO2). The diazotization reaction will convert the amino group to a hydroxyl group with retention of configuration.
-
Extract the resulting (S)-2-methylbutanoic acid with an organic solvent.
-
Purify the product by distillation or chromatography.
-
-
Enzymatic Synthesis of this compound:
-
Incubate the purified (S)-2-methylbutanoic acid with Coenzyme A, ATP, and a suitable acyl-CoA synthetase.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting this compound using chromatographic methods.
-
Synthesis of (R)-2-Methylbutanoyl-CoA
The synthesis of the (R)-enantiomer requires a different starting material or a method that allows for stereochemical control.
Protocol for Synthesis of (R)-2-Methylbutanoic Acid:
One potential route for the synthesis of (R)-2-methylbutanoic acid is through the asymmetric hydrogenation of tiglic acid using a chiral catalyst, such as a ruthenium-BINAP complex.[3]
-
Asymmetric Hydrogenation of Tiglic Acid:
-
Dissolve tiglic acid in a suitable solvent.
-
Add a chiral ruthenium-BINAP catalyst.
-
Pressurize the reaction vessel with hydrogen gas.
-
Monitor the reaction until completion.
-
The choice of the specific BINAP ligand will determine the stereochemical outcome.
-
Purify the resulting (R)-2-methylbutanoic acid.
-
Once (R)-2-methylbutanoic acid is obtained, it can be converted to (R)-2-methylbutanoyl-CoA using the same enzymatic or chemical methods described for the (S)-isomer.
Chiral Separation of 2-Methylbutanoyl-CoA Enantiomers
The analytical separation of the (S)- and (R)-enantiomers of 2-methylbutanoyl-CoA is essential for studying their respective metabolic roles. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.
Logical Relationship for Chiral HPLC Method Development:
General HPLC Protocol:
-
Column: A chiral stationary phase, such as one based on cyclodextrins or polysaccharide derivatives, is required.
-
Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte.
-
Detection: UV detection at approximately 260 nm (the absorbance maximum for the adenine ring of CoA) is commonly used. Mass spectrometry can also be coupled to the HPLC for definitive identification.
-
Sample Preparation: Biological samples may require extraction and purification steps to remove interfering substances before analysis.
Conclusion
The stereochemistry of 2-methylbutanoyl-CoA is a critical determinant of its role in cellular metabolism. The exclusive production of this compound from L-isoleucine catabolism highlights the stereospecificity of the enzymes involved in this pathway. While significant progress has been made in understanding the metabolic context of the (S)-isomer, a considerable knowledge gap remains concerning the quantitative enzymology of both stereoisomers and the metabolic fate of the (R)-enantiomer. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the intricate stereochemical world of this important metabolite. Future studies focusing on obtaining kinetic data for the enzymes interacting with both (S)- and (R)-2-methylbutanoyl-CoA and the development of validated chiral analytical methods will be instrumental in advancing our understanding of branched-chain amino acid metabolism and its associated disorders.
References
Exploring the regulation of (S)-2-Methylbutanoyl-CoA synthesis
An In-depth Technical Guide to the Regulation of (S)-2-Methylbutanoyl-CoA Synthesis
Abstract
This compound is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. The metabolic flux through this pathway is critical for energy homeostasis, protein metabolism, and nitrogen balance. The synthesis of this compound is a two-step process initiated in the mitochondria, involving transamination and subsequent oxidative decarboxylation. The regulation of this pathway is tightly controlled, primarily at the level of the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex, a key mitochondrial enzyme assembly. This technical guide provides a comprehensive overview of the synthesis of this compound, details the intricate regulatory mechanisms governing its production, presents quantitative kinetic data for the involved enzymes, and supplies detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research and therapeutic design.
Introduction
The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a fundamental metabolic pathway, primarily initiated in skeletal muscle.[1][2] Unlike other amino acids, BCAAs largely bypass first-pass metabolism in the liver. The breakdown of isoleucine generates both acetyl-CoA and propionyl-CoA, classifying it as both ketogenic and glucogenic.[2] A key intermediate in this pathway is this compound, the product of the first two enzymatic steps. The regulation of its synthesis is crucial, as dysregulation is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), which results from a deficiency in the primary regulatory enzyme complex.[2][3] Understanding the control points of this pathway is essential for developing therapeutic strategies for these and other metabolic conditions like diabetes and obesity.
The Isoleucine Catabolic Pathway to this compound
The conversion of L-isoleucine to this compound involves two sequential enzymatic reactions that occur within the mitochondria.[3]
-
Transamination: The pathway begins with the reversible transfer of the α-amino group from L-isoleucine to α-ketoglutarate. This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent enzyme, Branched-Chain Amino Acid Transaminase (BCAT).[4][5] The products are (S)-α-keto-β-methylvalerate (KMV) and L-glutamate.[6]
-
Oxidative Decarboxylation: The resulting branched-chain α-keto acid, KMV, undergoes irreversible oxidative decarboxylation. This reaction is catalyzed by the multi-enzyme Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex.[2][7] This step yields this compound, with the release of CO₂ and the reduction of NAD⁺ to NADH.[6] This is the committed and rate-limiting step in BCAA catabolism.[7]
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Methodological & Application
LC-MS/MS Method for the Quantitative Analysis of (S)-2-Methylbutanoyl-CoA
Application Note and Protocol
Introduction
(S)-2-Methylbutanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Dysregulation of isoleucine metabolism has been implicated in various metabolic disorders, making the accurate quantification of its intermediates, such as this compound, crucial for research and drug development. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is a short-chain, methyl-branched fatty acyl-CoA. It is formed from (S)-2-methylbutanoic acid and Coenzyme A. The accurate measurement of this analyte is essential for studying the flux through the isoleucine degradation pathway and for investigating the effects of therapeutic interventions targeting this pathway.
Signaling Pathway
This compound is a central metabolite in the degradation pathway of the essential amino acid, L-isoleucine. The pathway involves a series of enzymatic reactions that convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. A deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase, which is responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, leads to the accumulation of 2-methylbutyrylglycine in the urine, a condition known as 2-methylbutyrylglycinuria.[1]
Figure 1: Simplified Isoleucine Degradation Pathway.
Experimental Workflow
The overall experimental workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Figure 2: Experimental Workflow.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of short-chain acyl-CoAs from biological samples.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
Protocol:
-
To 50 µL of biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of short-chain acyl-CoAs.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound are monitored. The primary transition is based on the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).
-
Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.
Quantitative Data
The following table summarizes the key parameters for the quantification of this compound. The MRM transition is calculated based on the molecular weight of this compound (851.65 g/mol ) and the characteristic neutral loss of 507 for acyl-CoAs. Quantitative data presented is representative and based on the analysis of plant-derived samples as reported by Abrankó et al. (2018), as specific quantitative data in drug development-relevant matrices was not available in the reviewed literature.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Matrix | Concentration Range | Linearity (R²) | LLOQ (fmol) |
| This compound | 852.7 | 345.1 | Instrument Dependent | Hops, Hemp | Not specified | >0.99 | 1-5 |
Note: The collision energy should be optimized for the specific mass spectrometer used. The linearity and LLOQ are representative values for short-chain acyl-CoAs and may vary depending on the matrix and instrument sensitivity.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The described method is sensitive, specific, and applicable to a variety of biological matrices. The provided workflow, protocols, and data will be a valuable resource for researchers, scientists, and drug development professionals investigating isoleucine metabolism and related metabolic disorders.
References
Application Note: Protocol for Extraction of Short-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in energy production, fatty acid metabolism, and post-translational modifications of proteins. Accurate quantification of these molecules in biological tissues is essential for understanding various physiological and pathological states, including metabolic disorders and drug effects. This application note provides a detailed protocol for the efficient extraction of short-chain acyl-CoAs from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method focuses on a robust extraction procedure using 5-sulfosalicylic acid (SSA) for protein precipitation and sample deproteinization, which has been shown to offer high recovery rates for a range of short-chain acyl-CoAs.
Data Presentation
The following tables summarize the recovery rates of various short-chain acyl-CoAs using different extraction methods and the typical levels of these metabolites found in various tissues.
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[1] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Butyryl-CoA | Not Reported | Not Reported | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[1] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Data compiled from studies comparing SSA and TCA extraction methods. The Acetonitrile/2-propanol with SPE recovery data is from a separate study and is presented for a broader comparison of extraction efficiencies.
Table 2: Representative Levels of Short-Chain Acyl-CoAs in Various Rat Tissues (nmol/g wet weight).
| Acyl-CoA Species | Liver | Skeletal Muscle | Brain |
| Acetyl-CoA | 15-60 | 5-15 | 2-8 |
| Propionyl-CoA | 0.5-2.0 | 0.1-0.5 | 0.1-0.4 |
| Butyryl-CoA | 0.1-0.5 | <0.1 | <0.1 |
| Malonyl-CoA | 1-5 | 0.1-1.0 | 0.05-0.2 |
These values are approximate and can vary based on the physiological state of the animal and the specific analytical methods used.
Experimental Protocol
This protocol details the extraction of short-chain acyl-CoAs from tissue samples using 5-sulfosalicylic acid.
Materials and Reagents:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Procedure:
-
Tissue Pulverization:
-
Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity.
-
Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle.
-
Grind the tissue to a fine powder using the pre-chilled pestle.
-
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution to the tube.
-
If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder.
-
Homogenize the sample immediately using a bead beater (2 cycles of 30 seconds) or an ultrasonic homogenizer (3 cycles of 15 seconds on ice).
-
-
Centrifugation:
-
Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Sample Storage and Analysis:
-
The extracted sample is now ready for analysis by LC-MS/MS.
-
If not analyzing immediately, store the extracts at -80°C to prevent degradation of the acyl-CoA species.
-
Diagrams
Caption: Workflow for short-chain acyl-CoA extraction.
References
Synthesis of (S)-2-Methylbutanoyl-CoA Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of (S)-2-Methylbutanoyl-CoA, a crucial analytical standard for various research applications, including metabolism studies, enzyme kinetics, and as a biomarker in drug development.
Introduction
This compound is a short-chain branched acyl-coenzyme A thioester. It is a key intermediate in the metabolism of the branched-chain amino acid isoleucine and is involved in various metabolic pathways. Accurate quantification and characterization of this compound are essential for understanding its physiological and pathological roles. The availability of a high-purity analytical standard is a prerequisite for such studies. This document outlines both a chemo-enzymatic and a chemical synthesis approach for its preparation.
Data Presentation
Table 1: Summary of Synthesis and Characterization Data for this compound
| Parameter | Chemo-Enzymatic Synthesis | Chemical Synthesis (Ethyl Chloroformate Method) |
| Starting Materials | (S)-2-Methylbutanoic acid, Coenzyme A (free acid), ATP, Acyl-CoA Synthetase | (S)-2-Methylbutanoic acid, Coenzyme A (free acid), Ethyl Chloroformate, Triethylamine |
| Typical Yield | 70-85% | 50-65% |
| Purity (by HPLC) | >95% | >95% |
| Molecular Formula | C₂₆H₄₄N₇O₁₇P₃S | C₂₆H₄₄N₇O₁₇P₃S |
| Molecular Weight | 851.66 g/mol | 851.66 g/mol |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z 852.1800 | Expected [M+H]⁺: m/z 852.1800 |
| ¹H NMR (D₂O, 400 MHz) | Characteristic peaks for the 2-methylbutanoyl and CoA moieties. | Characteristic peaks for the 2-methylbutanoyl and CoA moieties. |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below: a chemo-enzymatic method and a chemical synthesis method.
Protocol 1: Chemo-Enzymatic Synthesis using Acyl-CoA Synthetase
This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between (S)-2-methylbutanoic acid and Coenzyme A. This approach offers high specificity and yield under mild reaction conditions.
Materials:
-
(S)-2-Methylbutanoic acid
-
Coenzyme A (free acid)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
A suitable acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM (S)-2-methylbutanoic acid, 5 mM Coenzyme A (free acid), 15 mM ATP, 20 mM MgCl₂, and 1 mM TCEP.
-
Enzyme Addition: Add the acyl-CoA synthetase to a final concentration of 1-5 µM. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to precipitate the enzyme and other insoluble materials.
-
Purification by SPE:
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted ATP.
-
Elute the this compound with a solution of 50% acetonitrile in water.
-
-
Lyophilization: Lyophilize the eluted fractions to obtain the purified this compound as a white powder.
Protocol 2: Chemical Synthesis via the Ethyl Chloroformate Method
This chemical approach involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.
Materials:
-
(S)-2-Methylbutanoic acid
-
Coenzyme A (free acid)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Diethyl ether
-
Sodium bicarbonate
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve (S)-2-methylbutanoic acid (1.2 equivalents) in anhydrous THF.
-
Add triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.
-
Continue stirring at 0°C for 30 minutes to form the mixed anhydride.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in a 1:1 mixture of water and THF.
-
Adjust the pH of the Coenzyme A solution to 8.0 with a saturated solution of sodium bicarbonate.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution at 0°C with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Wash the reaction mixture with diethyl ether to remove unreacted starting materials and byproducts.
-
The aqueous layer containing the this compound can be purified by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Lyophilization: Collect the fractions containing the product and lyophilize to obtain the purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by HPLC, mass spectrometry, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm (adenine moiety of CoA)
Mass Spectrometry (MS)
-
Technique: Electrospray ionization in positive mode (ESI+).
-
Expected Ion: [M+H]⁺ at m/z 852.1800.
-
Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure, with characteristic fragments corresponding to the loss of the pantetheine and adenosine diphosphate moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: D₂O
-
¹H NMR: Expect characteristic signals for the ethyl and methyl protons of the 2-methylbutanoyl group, as well as signals from the pantetheine and adenosine moieties of Coenzyme A.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon of the thioester and the carbons of the 2-methylbutanoyl group.
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Application of (S)-2-Methylbutanoyl-CoA in Cell-Based Assays: Application Notes and Protocols
(S)-2-Methylbutanoyl-CoA , a key intermediate in the catabolism of the branched-chain amino acid isoleucine, is emerging as a molecule of interest for researchers in cellular metabolism, signal transduction, and drug discovery. As with other short-chain acyl-CoAs, it has the potential to influence cellular processes through metabolic flux and post-translational modifications of proteins, such as histone acylation. These application notes provide detailed protocols for investigating the roles of this compound in cell-based assays.
Introduction
This compound is a chiral molecule formed during the mitochondrial degradation of L-isoleucine. Dysregulation of branched-chain amino acid (BCAA) metabolism is associated with various metabolic disorders, making the study of downstream metabolites like this compound crucial for understanding disease pathogenesis and identifying potential therapeutic targets. In a cellular context, the availability of this compound can influence the acyl-CoA pool, potentially impacting metabolic pathways and serving as a substrate for enzymatic reactions that regulate protein function.
Key Applications in Cell-Based Assays
-
Investigation of Histone Acylation: this compound can be investigated as a donor for a novel type of histone post-translational modification, "histone methylbutanoylation." This can be explored for its role in regulating chromatin structure and gene expression.
-
Metabolic Pathway Analysis: Introducing labeled this compound or its precursors into cells allows for tracing its metabolic fate and understanding its contribution to various metabolic pathways.
-
Modulation of Cellular Signaling: The impact of this compound on key signaling pathways, such as the mTOR and insulin signaling pathways, can be assessed, given the known roles of BCAAs in these processes.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Histone Methylbutanoylation
| Cell Line | Treatment | H3K9mebu Level (Relative to Control) | H4K8mebu Level (Relative to Control) |
| HEK293T | Control (Vehicle) | 1.0 | 1.0 |
| HEK293T | (S)-2-Methylbutanoic acid (1 mM) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| HepG2 | Control (Vehicle) | 1.0 | 1.0 |
| HepG2 | (S)-2-Methylbutanoic acid (1 mM) | 3.1 ± 0.4 | 2.2 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Effect of this compound Precursor on mTOR Signaling
| Cell Line | Treatment | p-mTOR (Ser2448) Level (Relative to Control) | p-S6K (Thr389) Level (Relative to Control) |
| C2C12 | Control (Vehicle) | 1.0 | 1.0 |
| C2C12 | (S)-2-Methylbutanoic acid (1 mM) | 1.8 ± 0.2 | 1.5 ± 0.1 |
| 3T3-L1 | Control (Vehicle) | 1.0 | 1.0 |
| 3T3-L1 | (S)-2-Methylbutanoic acid (1 mM) | 1.5 ± 0.2 | 1.3 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Histone Acylation Assay with this compound
This protocol is adapted from general in vitro histone acylation assays and is designed to test if this compound can be used as a substrate by histone acetyltransferases (HATs) or other acyltransferases to modify histones.
Materials:
-
Recombinant histone H3 or H4
-
This compound
-
Nuclear extract or purified histone acetyltransferase (e.g., p300/CBP)
-
Acylation buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Anti-pan-acyl-lysine antibody or a custom antibody against methylbutanoyl-lysine
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Recombinant histone (1 µg)
-
This compound (10 µM)
-
Nuclear extract (10 µg) or purified HAT (100 ng)
-
Acylation buffer to a final volume of 50 µL
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-acyl-lysine) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Uptake and Analysis of Histone Methylbutanoylation
This protocol describes how to treat cells with the precursor of this compound, (S)-2-Methylbutanoic acid, and subsequently analyze histone modifications.
Materials:
-
Cultured cells (e.g., HEK293T, HepG2)
-
(S)-2-Methylbutanoic acid
-
Cell culture medium and supplements
-
Histone extraction buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for methylbutanoyl-lysine (if available) or pan-acyl-lysine antibody
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of (S)-2-Methylbutanoic acid (e.g., 0.1, 1, 10 mM) for 24 hours. Include a vehicle-treated control.
-
Harvest the cells and extract histones using a histone extraction kit or a high-salt extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Perform Western blotting as described in Protocol 1 to detect histone methylbutanoylation.
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of short-chain acyl-CoAs from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
This compound standard
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Acetonitrile
-
Ammonium acetate
-
LC-MS/MS system
Procedure:
-
Culture and treat cells as required.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells with a cold extraction solvent (e.g., 80:20 acetonitrile:water with internal standard).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transition.
-
Generate a standard curve using the this compound standard to determine the absolute concentration in the samples.
Visualizations
Application Notes and Protocols for Stable Isotope Labeling of (S)-2-Methylbutanoyl-CoA for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope labeling, in conjunction with mass spectrometry, provides a robust method for tracking the flow of atoms through metabolic pathways. This document provides detailed application notes and protocols for the stable isotope labeling of (S)-2-Methylbutanoyl-CoA, a key intermediate in the catabolism of the essential amino acid isoleucine, to enable precise metabolic flux analysis.[1][2][3][4]
This compound is situated at a critical branch point in metabolism, and its fate has implications for cellular energy production and the synthesis of important biomolecules. Dysregulation of isoleucine catabolism has been linked to various metabolic disorders. By tracing the incorporation of stable isotopes from labeled precursors like ¹³C-isoleucine, researchers can quantify the flux through this pathway, providing valuable insights for basic research and drug development.[5]
Principle of the Method
The core of this method involves introducing a stable isotope-labeled precursor, typically uniformly labeled ¹³C-Isoleucine ([U-¹³C₆]-Isoleucine), into a cell culture or in vivo model.[6] As the cells metabolize the labeled isoleucine, the ¹³C atoms are incorporated into downstream metabolites, including this compound. By analyzing the mass isotopologue distribution (MID) of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the relative contribution of isoleucine to this metabolite pool can be quantified. This data, when integrated into metabolic models, allows for the calculation of metabolic fluxes.[7][8][9]
Key Applications
-
Drug Discovery and Development: Understanding how drug candidates modulate amino acid metabolism and impact downstream pathways.
-
Disease Research: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and inherited metabolic disorders.[10]
-
Bioprocess Optimization: Engineering microorganisms or cell lines for the enhanced production of biofuels or specialty chemicals derived from branched-chain amino acid metabolism.
-
Nutritional Science: Studying the metabolic fate of essential amino acids under different dietary conditions.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells with [U-¹³C₆]-Isoleucine
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Isoleucine-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-Isoleucine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing isoleucine-free DMEM with dFBS to the desired concentration (e.g., 10%) and the appropriate concentration of [U-¹³C₆]-Isoleucine. The final concentration of the labeled isoleucine should be similar to that in the complete medium.
-
Initiation of Labeling:
-
Aspirate the complete medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period. The optimal labeling time to reach isotopic steady-state should be determined empirically for each cell line and experimental condition but typically ranges from 6 to 24 hours.
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Flash-freeze the lysate in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound Isotopologues
Materials:
-
Metabolite extracts from Protocol 1
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
This compound standard (Sigma-Aldrich or equivalent)
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer).[7][9][11]
Procedure:
-
Sample Preparation:
-
Thaw the frozen metabolite extracts on ice.
-
Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column suitable for polar metabolite analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Develop a gradient to separate this compound from other isomers and matrix components. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments.[7][9]
-
MRM Transitions: Monitor the transitions for the different isotopologues of this compound. The precursor ion will be the protonated molecule [M+H]⁺. The fragment ion typically corresponds to the loss of the CoA moiety.
-
M+0 (unlabeled): Precursor m/z -> Fragment m/z
-
M+1: Precursor m/z -> Fragment m/z
-
M+2: Precursor m/z -> Fragment m/z
-
M+3: Precursor m/z -> Fragment m/z
-
M+4: Precursor m/z -> Fragment m/z
-
M+5: Precursor m/z -> Fragment m/z
-
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional labeling and the mass isotopologue distribution (MID).
-
Data Presentation
The quantitative data should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of this compound after Labeling with [U-¹³C₆]-Isoleucine
| Isotopologue | Mass Shift (m/z) | Control Condition (%) | Treated Condition (%) |
| M+0 | 0 | 5.2 ± 0.8 | 10.5 ± 1.2 |
| M+1 | +1 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| M+2 | +2 | 0.8 ± 0.2 | 1.3 ± 0.3 |
| M+3 | +3 | 1.2 ± 0.4 | 1.8 ± 0.5 |
| M+4 | +4 | 5.3 ± 0.9 | 8.3 ± 1.1 |
| M+5 | +5 | 86.0 ± 2.1 | 76.0 ± 2.5 |
Data are presented as mean ± standard deviation (n=3). The M+5 isotopologue represents this compound fully labeled from [U-¹³C₆]-Isoleucine.
Table 2: Calculated Metabolic Fluxes through Isoleucine Catabolism
| Metabolic Flux | Control (nmol/10⁶ cells/hr) | Treated (nmol/10⁶ cells/hr) | Fold Change |
| Isoleucine Uptake | 50.2 ± 4.5 | 45.1 ± 3.8 | 0.90 |
| This compound Synthesis | 40.8 ± 3.7 | 32.5 ± 2.9 | 0.80 |
| Propionyl-CoA Production | 35.1 ± 3.2 | 25.0 ± 2.3 | 0.71 |
| Acetyl-CoA Production | 5.7 ± 0.6 | 7.5 ± 0.8 | 1.32 |
Fluxes are calculated using a metabolic model and the isotopic labeling data from Table 1.
Visualizations
Isoleucine Catabolic Pathway
Caption: Isoleucine catabolism leading to propionyl-CoA and acetyl-CoA.
Experimental Workflow for Stable Isotope Labeling and Flux Analysis
Caption: Workflow for ¹³C-based metabolic flux analysis.
Logical Relationship in Data Analysis for Flux Calculation
Caption: Data analysis pipeline for metabolic flux estimation.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 5. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Genetically Encoded Biosensor for Real-Time (S)-2-Methylbutanoyl-CoA Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutanoyl-CoA is a key intermediate in the metabolism of branched-chain amino acids and is implicated in various metabolic pathways and cellular processes. The ability to monitor its concentration in real-time within living cells is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic disorders. This document provides a detailed guide for the development of a genetically encoded, fluorescent biosensor for the real-time monitoring of this compound.
The proposed biosensor design is based on the successful engineering of the acetyl-CoA biosensor, PancACe, which utilizes a bacterial sensing protein fused to a circularly permuted green fluorescent protein (cpGFP).[1][2][3][4] The binding of the target molecule to the sensing domain induces a conformational change that modulates the fluorescence of cpGFP, allowing for ratiometric or intensiometric measurements of the analyte.
Principle of the Biosensor
The biosensor will be a fusion protein consisting of two key components:
-
A Sensing Domain: A bacterial protein with high affinity and specificity for this compound.
-
A Reporter Domain: A circularly permuted fluorescent protein (cpGFP) that translates the binding event into a measurable fluorescent signal.
The core principle relies on the ligand-induced conformational change of the sensing domain upon binding this compound. This change in shape is allosterically transmitted to the fused cpGFP, altering its chromophore environment and, consequently, its fluorescence intensity.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of the this compound biosensor.
Experimental Workflow
The development of the biosensor will follow a structured workflow, from the identification of a suitable sensing domain to the characterization of the final biosensor.
Caption: Experimental workflow for biosensor development.
Protocols
Protocol 1: Identification and Engineering of the Sensing Domain
As no specific this compound binding protein is readily available, a protein engineering approach is necessary. Directed evolution will be employed to evolve an existing acyl-CoA binding protein to recognize this compound.
1.1. Selection of a Scaffold Protein:
-
Choose a bacterial acyl-CoA binding protein with a known structure and some level of promiscuity in substrate binding. A good starting point could be a medium-chain acyl-CoA ligase or a transcriptional regulator responsive to other acyl-CoAs.
1.2. Library Creation (Error-Prone PCR and DNA Shuffling):
-
Amplify the gene of the scaffold protein using error-prone PCR to introduce random mutations.
-
Alternatively, use DNA shuffling to recombine mutations from several related acyl-CoA binding proteins.
-
Clone the resulting library of mutated genes into an appropriate expression vector.
1.3. High-Throughput Screening:
-
Transform the library into a suitable bacterial host (e.g., E. coli).
-
Develop a high-throughput screening assay to identify variants that bind to this compound. This could be based on:
-
Growth Selection: Engineer the host strain to require the binding of this compound for the expression of a survival gene (e.g., an antibiotic resistance gene).
-
Fluorescence-Activated Cell Sorting (FACS): Co-express the library with a fluorescent reporter system that is activated by the binding event.
-
1.4. Iterative Rounds of Evolution:
-
Select the best-performing variants from the screen and use them as templates for the next round of mutagenesis and screening. Repeat this process for several rounds to enrich for mutants with high affinity and specificity for this compound.
Protocol 2: Biosensor Construct Design and Cloning
-
Plasmid Design: Design a plasmid containing the engineered sensing domain gene and the cpGFP gene. The two genes should be fused in-frame with a flexible linker sequence (e.g., a series of glycine and serine residues) between them to ensure proper folding and function of both domains.
-
Cloning:
-
Amplify the engineered sensing domain gene and the cpGFP gene by PCR.
-
Use restriction enzyme digestion and ligation or Gibson assembly to clone the two fragments into an expression vector.
-
Verify the sequence of the final construct by DNA sequencing.
-
Protocol 3: Protein Expression and Purification
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the biosensor protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography if the protein has a His-tag).
-
Further purify the protein by size-exclusion chromatography.
-
Assess the purity of the protein by SDS-PAGE.
-
Protocol 4: In Vitro Characterization
4.1. Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the purified biosensor protein in the presence and absence of this compound.
-
Determine the excitation and emission maxima.
4.2. Ligand Titration:
-
Titrate the purified biosensor with increasing concentrations of this compound and measure the change in fluorescence intensity.
-
Plot the change in fluorescence as a function of ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
4.3. Selectivity Assay:
-
Measure the fluorescence response of the biosensor to other structurally related acyl-CoA molecules (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA) to assess its selectivity.
4.4. Kinetic Measurements:
-
Use a stopped-flow fluorometer to measure the on- and off-rates of ligand binding to determine the kinetics of the biosensor response.
Data Presentation
| Parameter | Value | Method |
| Affinity (Kd) for this compound | TBD | Fluorescence Titration |
| Dynamic Range (Fmax/Fmin) | TBD | Fluorescence Spectroscopy |
| Response Time (kon, koff) | TBD | Stopped-Flow Fluorometry |
| Selectivity vs. Acetyl-CoA | TBD | Selectivity Assay |
| Selectivity vs. Propionyl-CoA | TBD | Selectivity Assay |
| Selectivity vs. Butyryl-CoA | TBD | Selectivity Assay |
Table 1: Summary of in vitro characterization data for the this compound biosensor. TBD (To Be Determined) indicates that these values will be obtained through the experimental protocols outlined above.
Logical Relationship of Biosensor Components
Caption: Logical relationship of the biosensor components.
Conclusion
The development of a genetically encoded biosensor for this compound is a challenging but achievable goal. By leveraging established principles of biosensor design and employing powerful protein engineering techniques like directed evolution, it is possible to create a valuable tool for real-time metabolite monitoring in living cells. The protocols and guidelines presented in this document provide a comprehensive framework for the successful development and characterization of this novel biosensor.
References
Application Notes and Protocols for the Use of (S)-2-Methylbutanoyl-CoA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutanoyl-CoA is a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. The enzymatic dehydrogenation of this acyl-CoA thioester is a critical step in cellular metabolism. Understanding the kinetics of enzymes that utilize this compound as a substrate is vital for elucidating fundamental metabolic pathways, investigating inborn errors of metabolism, and for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in enzyme kinetic studies, with a primary focus on the enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).
Metabolic Pathway of L-Isoleucine Catabolism
This compound is generated from L-isoleucine through a series of enzymatic reactions. The subsequent dehydrogenation of this compound is catalyzed by SBCAD, a flavin-dependent enzyme.
Enzyme of Interest: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
SBCAD (EC 1.3.8.1), also known as 2-methylbutyryl-CoA dehydrogenase, is a key enzyme in the isoleucine degradation pathway.[1] It is a homotetrameric mitochondrial flavoprotein that catalyzes the α,β-dehydrogenation of this compound to tiglyl-CoA.[2] This reaction is coupled to the reduction of an electron acceptor, the Electron Transfer Flavoprotein (ETF).[3]
Quantitative Data: Kinetic Parameters of Human SBCAD
The following table summarizes the kinetic parameters of recombinant human SBCAD with this compound as the substrate. This data is essential for designing and interpreting enzyme kinetic experiments.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | Human SBCAD | ~25 | Not Reported | Not Reported | [4] |
Note: While a precise kcat value was not explicitly found in the searched literature, the Km value provides a crucial starting point for determining appropriate substrate concentrations in kinetic assays. Further studies would be required to precisely determine kcat.
Experimental Protocols
Expression and Purification of Recombinant Human SBCAD
A reliable source of active enzyme is paramount for kinetic studies. The following protocol outlines the expression and purification of His-tagged human SBCAD from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human ACADSB gene with an N-terminal His-tag (e.g., pET vector)
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and Dialysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Transformation: Transform the SBCAD expression vector into a suitable E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C for improved protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SBCAD with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a suitable method and store at -80°C.
Anaerobic Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is the gold-standard method for measuring the activity of acyl-CoA dehydrogenases, including SBCAD.[3] The assay measures the decrease in ETF fluorescence upon its reduction by the active dehydrogenase.
Materials:
-
Purified recombinant human SBCAD
-
This compound (substrate)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0)[4]
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer or microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~490 nm)[4]
-
System for creating an anaerobic environment (e.g., nitrogen or argon gas)
Protocol (Cuvette-based):
-
Prepare Anaerobic Reaction Buffer: Degas the Reaction Buffer by bubbling with nitrogen or argon gas for at least 30 minutes.
-
Reaction Mixture Preparation: In an anaerobic cuvette, prepare a reaction mixture containing Reaction Buffer and ETF (final concentration ~2 µM).[4]
-
Baseline Reading: Place the cuvette in the spectrofluorometer and record the baseline fluorescence for 1-2 minutes.
-
Enzyme Addition: Add a known amount of purified SBCAD to the cuvette and mix gently.
-
Initiate Reaction: Initiate the reaction by adding a specific concentration of this compound. For determining Km, a range of substrate concentrations bracketing the expected Km (~25 µM) should be used.
-
Data Acquisition: Immediately start recording the decrease in fluorescence over time. The initial linear rate of the reaction is used for kinetic calculations.
-
Data Analysis: Convert the rate of fluorescence change to the rate of substrate conversion using the molar extinction coefficient of ETF. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol (Microplate-based):
This assay can be adapted to a 96-well plate format for higher throughput.[5]
-
Prepare Reagents: Prepare anaerobic Reaction Buffer and reagent solutions as for the cuvette-based assay.
-
Plate Preparation: In a 96-well microplate, add the Reaction Buffer and ETF to each well.
-
Enzyme Addition: Add the purified SBCAD to the appropriate wells.
-
Substrate Addition: Use a multichannel pipette to add the this compound solutions at various concentrations to initiate the reactions.
-
Reading: Immediately place the plate in a microplate reader and record the fluorescence at regular intervals.
-
Data Analysis: Calculate the initial reaction velocities for each substrate concentration and perform kinetic analysis as described above.
Troubleshooting
-
Low enzyme activity:
-
Confirm the purity and concentration of the purified SBCAD.
-
Ensure the ETF is active and properly folded.
-
Verify the integrity of the this compound substrate.
-
Strictly maintain anaerobic conditions throughout the assay.
-
-
High background fluorescence:
-
Use high-purity reagents and water.
-
Ensure the cuvette or microplate is clean.
-
-
Non-linear reaction progress curves:
-
Substrate depletion may be occurring; use a lower enzyme concentration or a shorter reaction time.
-
Product inhibition may be a factor; analyze only the initial linear phase of the reaction.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers studying the kinetics of enzymes that utilize this compound, particularly SBCAD. By following these detailed methodologies, scientists can obtain reliable and reproducible kinetic data, contributing to a deeper understanding of branched-chain amino acid metabolism and its role in health and disease.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.6. Cuvette-based anaerobic ETF fluorescence reduction assay [bio-protocol.org]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enrichment of acyl-Coenzyme A (acyl-CoA) species from biological samples using solid-phase extraction (SPE). Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and signaling pathways. Their accurate quantification is crucial for understanding various physiological and pathological states.
Data Presentation
The efficiency of acyl-CoA recovery can vary depending on the chain length of the acyl group and the specific SPE method employed. The following table summarizes representative recovery data from published protocols.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [1] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [2] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Experimental Protocols
This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[1][2][3]
Materials:
-
Tissues: Fresh or frozen tissue samples.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2][3]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][2]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[1]
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA.
-
Centrifuge, homogenizer, and other standard laboratory equipment.
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[2]
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[2]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key metabolic pathway involving acyl-CoAs.
References
Measuring (S)-2-Methylbutanoyl-CoA in Microbial Fermentation Broth: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine. In microorganisms, this metabolic pathway is crucial for cellular energy production and the biosynthesis of branched-chain fatty acids. The quantification of this compound in fermentation broths is essential for a variety of research and development applications, including metabolic engineering, drug discovery, and process optimization for the production of biofuels and specialty chemicals. This application note provides a detailed protocol for the sensitive and specific measurement of this compound from microbial fermentation broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway: Isoleucine Catabolism in Bacteria
The catabolism of L-isoleucine to propionyl-CoA and acetyl-CoA is a multi-step enzymatic pathway. This compound is a central intermediate in this process. The pathway begins with the transamination of isoleucine and proceeds through oxidative decarboxylation to form this compound.[1][2][3] Subsequent enzymatic reactions further metabolize this intermediate.
Caption: Bacterial catabolism of L-isoleucine.
Experimental Workflow
The accurate quantification of this compound from a complex matrix like fermentation broth requires a systematic workflow. This involves careful sample preparation to remove interfering substances and efficient extraction of the target analyte, followed by sensitive detection using LC-MS/MS.
Caption: Workflow for this compound analysis.
Quantitative Data Summary
While specific quantitative data for this compound in various microbial fermentations is not extensively published, the following table provides estimated performance characteristics for a typical LC-MS/MS method based on the analysis of similar short-chain acyl-CoA compounds.[4][5][6][7][8]
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 1 - 10 fmol | On-column, can vary based on instrument sensitivity.[4][6][8] |
| Limit of Quantitation (LOQ) | 5 - 50 fmol | On-column, typically 3-5 times the LOD. |
| Linear Dynamic Range | 0.01 - 10 µM | In the final sample extract. |
| Intra-day Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements on the same day.[5][7] |
| Inter-day Precision (%RSD) | < 20% | Relative Standard Deviation for replicate measurements on different days.[5][7] |
| Recovery | 85 - 115% | Efficiency of the extraction process from the sample matrix.[4][8] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol details the steps for the extraction and quantification of this compound from both the fermentation supernatant and microbial cells.
Materials and Reagents
-
This compound standard (or a suitable branched-chain acyl-CoA standard)
-
Internal Standard (IS): e.g., [¹³C₃]-Malonyl-CoA or other stable isotope-labeled acyl-CoA
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >13,000 x g
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system with an Electrospray Ionization (ESI) source
Sample Preparation
1. Separation of Supernatant and Cell Pellet: a. Transfer 1 mL of fermentation broth to a 1.5 mL microcentrifuge tube. b. Centrifuge at 13,000 x g for 10 minutes at 4°C. c. Carefully collect the supernatant and transfer it to a new tube for extracellular analysis. d. The remaining cell pellet is used for intracellular analysis.
2. Extraction from Supernatant (Extracellular): a. To 500 µL of the supernatant, add 1 mL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 13,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.
3. Extraction from Cell Pellet (Intracellular): a. To the cell pellet, add 500 µL of ice-cold 80% methanol containing the internal standard. b. Resuspend the pellet by vortexing and sonicate on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) to lyse the cells. c. Add 500 µL of cold acetonitrile, vortex for 1 minute. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube.
4. Sample Concentration: a. Evaporate the supernatants from step 2d or 3e to dryness using a vacuum concentrator or a gentle stream of nitrogen.
5. Reconstitution: a. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any insoluble debris. c. Transfer the clear supernatant to an LC autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 852.2 -> Product ion (Q3) m/z 345.1 (or other characteristic fragment)
-
Internal Standard: Monitor the specific transition for the chosen IS.
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific instrument and analyte. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in the reconstitution solvent, each containing the internal standard at a constant concentration.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: For intracellular concentrations, normalize the results to the cell biomass (e.g., dry cell weight or optical density) of the initial culture.
Conclusion
This application note provides a comprehensive framework for the reliable quantification of this compound in microbial fermentation broth. The detailed LC-MS/MS protocol, combined with the provided workflow and biochemical context, offers a robust starting point for researchers in various fields. Careful optimization of sample preparation and instrument parameters will ensure high-quality, reproducible data for advancing research in microbial metabolism and biotechnology.
References
- 1. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Application Note: Structural Elucidation of (S)-2-Methylbutanoyl-CoA using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of small molecules. This application note provides a detailed protocol for the structural characterization of (S)-2-Methylbutanoyl-CoA, a key intermediate in isoleucine metabolism, using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The provided methodologies and expected spectral data will serve as a valuable resource for researchers in metabolism, enzymology, and drug discovery.
Introduction
This compound is a chiral acyl-coenzyme A thioester that plays a crucial role in the catabolism of the branched-chain amino acid L-isoleucine.[1] Its structural integrity and concentration are vital for normal metabolic function, and alterations in its metabolism are associated with certain metabolic disorders. Accurate identification and structural confirmation of this compound are therefore essential for studying its biological roles and for the development of potential therapeutic agents targeting its metabolic pathway. NMR spectroscopy provides unambiguous structural information, including stereochemistry, making it the gold standard for such analyses.
Experimental Protocols
Sample Preparation for NMR Analysis
A robust sample preparation protocol is critical for acquiring high-quality NMR data. The following protocol is adapted for acyl-CoA molecules.
-
Solubilization: Dissolve 5-10 mg of lyophilized this compound in 600 µL of a suitable deuterated solvent. For aqueous samples, deuterium oxide (D₂O) with 10% v/v phosphate buffer (50 mM, pH 7.0) is recommended to maintain physiological relevance and minimize pH-dependent chemical shift variations. For non-aqueous studies, deuterated methanol (CD₃OD) or chloroform (CDCl₃) can be used, although D₂O is generally preferred for biological molecules.
-
Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. A common standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) at a final concentration of 0.5 mM. For organic solvents, tetramethylsilane (TMS) is used.
-
pH Adjustment: If using D₂O, adjust the pD of the sample to the desired value using dilute NaOD or DCl. Note that pD = pH_meter_reading + 0.4.
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
-
Storage: Store the sample at 4°C until the NMR experiment is performed to ensure stability.
NMR Data Acquisition
The following NMR experiments are recommended for the complete structural elucidation of this compound. All experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for structural analysis.
-
Pulse Program: zg30 or similar
-
Solvent Suppression: presaturation (for D₂O samples)
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
-
¹³C NMR: A one-dimensional carbon NMR experiment provides information on all carbon atoms in the molecule.
-
Pulse Program: zgpg30 or similar with proton decoupling
-
Spectral Width: 240 ppm
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Temperature: 298 K
-
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings within the molecule, revealing which protons are neighbors.
-
Pulse Program: cosygpqf or similar
-
Spectral Width (F1 and F2): 12 ppm
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans: 4-8
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
Pulse Program: hsqcedetgpsisp2.3 or similar
-
Spectral Width (F2 x F1): 12 ppm x 220 ppm
-
Data Points (F2 x F1): 1024 x 256
-
Number of Scans: 8-16
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments.
-
Pulse Program: hmbcgplpndqf or similar
-
Spectral Width (F2 x F1): 12 ppm x 220 ppm
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans: 16-32
-
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the 2-methylbutanoyl moiety of this compound. The chemical shifts for the Coenzyme A portion of the molecule are well-established and are not detailed here but should be identifiable in the spectra. Chemical shifts are referenced to TSP at 0.00 ppm for ¹H and indirectly for ¹³C.
Table 1: Predicted ¹H NMR Chemical Shifts for the (S)-2-Methylbutanoyl Moiety
| Proton | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constant (J) (Hz) |
| H2 | Quartet | 2.5 - 2.7 | ~7.0 |
| H3 (a) | Multiplet | 1.5 - 1.7 | |
| H3 (b) | Multiplet | 1.3 - 1.5 | |
| H4 | Triplet | 0.8 - 1.0 | ~7.5 |
| 2-CH₃ | Doublet | 1.0 - 1.2 | ~7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for the (S)-2-Methylbutanoyl Moiety
| Carbon | Approx. Chemical Shift (ppm) |
| C1 (C=O) | 170 - 175 |
| C2 | 45 - 50 |
| C3 | 25 - 30 |
| C4 | 10 - 15 |
| 2-CH₃ | 15 - 20 |
Visualizations
The following diagrams illustrate the experimental workflow for NMR-based structural elucidation and the metabolic context of this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Metabolic pathway of L-isoleucine catabolism highlighting this compound.
Conclusion
This application note outlines a comprehensive approach for the structural elucidation of this compound using NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, along with the predicted spectral data, provide a solid foundation for researchers working with this and similar acyl-CoA molecules. The application of these methods will facilitate a deeper understanding of the metabolic roles of this compound and aid in the development of novel therapeutics for related metabolic disorders.
References
Application Notes and Protocols for CRISPR-Based Screening to Identify Genes Affecting (S)-2-Methylbutanoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutanoyl-CoA is a key intermediate in the catabolism of the essential branched-chain amino acid isoleucine. Dysregulation of branched-chain amino acid metabolism has been implicated in various metabolic disorders. Identifying the genes that regulate the intracellular levels of this compound can provide valuable insights into these pathways and uncover potential therapeutic targets. This document provides a comprehensive guide to utilizing CRISPR-based screening for this purpose, detailing the experimental workflow, protocols for cellular assays, and data analysis pipelines.
Background
This compound is generated from the oxidative decarboxylation of α-keto-β-methylvalerate, a transamination product of isoleucine. It is subsequently metabolized through a series of enzymatic steps. The core pathway involves the action of enzymes such as branched-chain α-keto acid dehydrogenase and short/branched-chain acyl-CoA dehydrogenase. Perturbations in the genes encoding these enzymes or their regulators can lead to altered levels of this compound.
Principle of the CRISPR Screen
This protocol outlines a genome-scale CRISPR-Cas9 knockout screen to identify genes whose loss-of-function leads to a significant change (either increase or decrease) in the intracellular concentration of this compound. The workflow involves transducing a population of cells with a pooled lentiviral sgRNA library targeting all protein-coding genes. Following selection, the cell population is subjected to conditions that engage isoleucine metabolism. Cells are then sorted based on a proxy for this compound levels, or the entire population is analyzed, and the abundance of sgRNAs in populations with altered levels is determined by next-generation sequencing.
Experimental Workflow
The overall experimental workflow for the CRISPR screen is depicted below.
Isoleucine Catabolism Pathway
The following diagram illustrates the core metabolic pathway leading to the formation and conversion of this compound.
Detailed Experimental Protocols
Protocol 1: Genome-Scale Lentiviral sgRNA Library Transduction
-
Cell Line Selection : Choose a human cell line known to have active branched-chain amino acid metabolism (e.g., HepG2, HEK293T).
-
Lentivirus Production : Package the pooled sgRNA library (e.g., GeCKO_v2) into lentiviral particles by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Virus Titer Determination : Determine the lentiviral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive a single sgRNA.
-
Transduction : Transduce the target cells with the lentiviral library at the predetermined MOI.
-
Antibiotic Selection : Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
Protocol 2: CRISPR Screen and Sample Collection
-
Cell Expansion : Expand the transduced and selected cell population to a sufficient number to maintain library representation (at least 500 cells per sgRNA).
-
Metabolic Challenge : Culture the cells in a medium containing a defined concentration of isoleucine to stimulate the catabolic pathway. A control group with normal medium should be included.
-
Cell Harvesting : After the metabolic challenge, harvest the cells. A portion of the cells should be set aside for genomic DNA extraction, and the remainder for metabolite extraction.
-
Metabolite Extraction :
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with a cold extraction solvent (e.g., 80% methanol).
-
Include an internal standard for acyl-CoA quantification.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Protocol 3: Quantification of this compound by LC-MS/MS
-
Sample Preparation : Dry the metabolite extract under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.
-
Chromatographic Separation :
-
Use a C18 reversed-phase column for separation of acyl-CoAs.
-
Employ a gradient elution with mobile phases consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry :
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Data Analysis : Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | Positive ESI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | To be determined empirically |
| Internal Standard | e.g., Propionyl-CoA-d3 |
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis.
Protocol 4: Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction : Extract high-quality genomic DNA from the harvested cells.
-
sgRNA Cassette Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that add sequencing adapters and barcodes.
-
Next-Generation Sequencing : Sequence the amplified sgRNA libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis :
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the high- or low-(S)-2-Methylbutanoyl-CoA populations.
-
| Data Analysis Step | Software/Tool | Purpose |
| Quality Control | FastQC | Assess the quality of sequencing reads. |
| Read Alignment & Counting | Bowtie, MAGeCK | Align reads to the sgRNA library and count sgRNA abundance. |
| Hit Identification | MAGeCK, DESeq2 | Identify statistically significant enriched or depleted sgRNAs. |
| Pathway Analysis | g:Profiler, Enrichr | Identify enriched biological pathways among the hit genes. |
Table 2: Bioinformatic Tools for CRISPR Screen Data Analysis.
Data Presentation and Interpretation
The primary output of the CRISPR screen will be a list of genes whose knockout significantly alters the levels of this compound. This data should be presented in a ranked table, including statistical values (e.g., p-value, false discovery rate). Further analysis should focus on identifying pathways and protein interaction networks that are enriched in the hit list. This can provide a broader understanding of the regulatory mechanisms controlling isoleucine catabolism.
Conclusion
The application of CRISPR-based screening provides a powerful and unbiased approach to discover novel genes and pathways that regulate this compound levels. The detailed protocols and workflows presented in this document offer a comprehensive guide for researchers to successfully design and execute such screens. The identified genes can serve as a foundation for further investigation into metabolic diseases and the development of novel therapeutic strategies.
Application Note: Quantitative Analysis of (S)-2-Methylbutanoyl-CoA in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of (S)-2-Methylbutanoyl-CoA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Accurate measurement of this acyl-CoA species is valuable for researchers studying amino acid metabolism, inborn errors of metabolism, and related metabolic disorders. The protocol outlined below provides a robust workflow for the extraction, separation, and detection of this compound from plasma samples, enabling precise quantification for clinical and translational research applications.
Introduction
This compound is a pivotal metabolite in the catabolic pathway of isoleucine.[1][2][3] The breakdown of isoleucine is crucial for energy production, as it ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[2][4] Dysregulation in this pathway, often due to genetic defects in enzymes, can lead to the accumulation of upstream metabolites and cause serious health issues. Therefore, the ability to accurately quantify intermediates like this compound in accessible biological matrices such as plasma is of significant interest to researchers and drug development professionals in the field of metabolic diseases.
This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from other plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Signaling Pathway
The catabolism of isoleucine begins with its transamination to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to form this compound.[3][4] This acyl-CoA intermediate is subsequently processed through a series of enzymatic reactions to ultimately produce acetyl-CoA and propionyl-CoA.[1][2]
Experimental Workflow
The analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): Propionyl-CoA (Sigma-Aldrich or equivalent)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 nM Propionyl-CoA).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |
Mass Spectrometry
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
The fragmentation of acyl-CoAs in tandem mass spectrometry characteristically involves a neutral loss of the adenosine 3'-phosphate 5'-diphosphate portion, corresponding to a mass of 507.3 Da.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 854.2 | 347.9 | 35 | 100 |
| Propionyl-CoA (IS) | 824.2 | 317.9 | 35 | 100 |
Quantitative Data
The following tables summarize the representative quantitative performance of the method. This data is based on typical performance for short-chain acyl-CoA assays and should be validated in the user's laboratory.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (nM) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (nM) |
| This compound | 1 |
Table 3: Accuracy and Precision (Representative Data)
| Spiked Concentration (nM) | Mean Measured Concentration (nM) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 3 | 2.9 | 96.7 | 6.8 | 8.2 |
| 50 | 51.2 | 102.4 | 4.5 | 5.9 |
| 800 | 789.6 | 98.7 | 3.1 | 4.7 |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantitative determination of this compound in human plasma. The protocol is straightforward, employing a simple sample preparation procedure and a rapid chromatographic run. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals investigating the role of isoleucine metabolism in health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sensitive-and-quantitative-determination-of-short-chain-fatty-acids-in-human-serum-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Analysis of (S)-2-Methylbutanoyl-CoA
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of (S)-2-Methylbutanoyl-CoA. The following sections are designed to help you diagnose and resolve common chromatographic issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram for this compound is showing poor peak shape. What are the general causes?
Poor peak shape in HPLC can manifest as peak fronting, peak tailing, or peak broadening.[1] The ideal chromatographic peak is a symmetrical, Gaussian shape, which is crucial for accurate quantification and resolution.[2] Common causes for distorted peaks include issues with the column, the mobile phase, the sample itself, or the HPLC system hardware.[1][3]
Q2: I am observing peak fronting for my this compound peak. What does this indicate and how can I fix it?
Peak fronting is an asymmetrical peak shape where the front of the peak is less steep than the back.[4] This distortion suggests that some molecules of your analyte are eluting earlier than expected.[5]
Common Causes and Solutions for Peak Fronting:
| Cause | Description | Recommended Solution(s) |
| Column Overload | Injecting too much sample, either in terms of volume or concentration, can saturate the column.[4][6] This is a very common cause of peak fronting.[4] | - Reduce the injection volume.[2][4]- Dilute the sample.[4]- Use a column with a larger internal diameter or a thicker stationary phase film for higher loading capacity.[4][7] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to fronting.[5][8] | - Prepare your sample in the initial mobile phase whenever possible.[4]- If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase. |
| Column Degradation | A void at the column inlet or collapse of the column bed can lead to an uneven flow path and peak fronting.[2][9] | - Replace the column.[2]- Use a guard column to protect the analytical column from contaminants and physical stress.[3] |
| Poor Column Packing | Issues with the column packing can create channels that allow the analyte to move through the column at different rates.[5] | - Use a new, high-quality column.- If you pack your own columns, review and optimize your packing procedure. |
Below is a troubleshooting workflow for addressing peak fronting:
Q3: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing is the opposite of fronting, where the latter part of the peak is drawn out.[10] This is a common issue, especially with compounds that can have secondary interactions with the stationary phase.[11]
Common Causes and Solutions for Peak Tailing:
| Cause | Description | Recommended Solution(s) |
| Secondary Interactions | The CoA moiety of your analyte may interact with active sites on the silica-based stationary phase (silanol groups), causing some molecules to be retained longer.[11][12] | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]- Add a competing base to the mobile phase, such as triethylamine (use with caution as it can shorten column life).- Use a column with high-purity silica or an end-capped stationary phase to minimize available silanol groups.[12] |
| Column Contamination | Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.[3] | - Backflush the column according to the manufacturer's instructions.[3]- Use a guard column and ensure proper sample preparation to remove particulates.[3] |
| System Dead Volume | Excessive tubing length or poorly made connections can create extra volume in the system, leading to peak broadening and tailing.[3] | - Use shorter, narrower internal diameter tubing where possible.[3]- Ensure all fittings are properly seated and there are no gaps. |
| Mobile Phase Issues | An inappropriate mobile phase pH or buffer concentration can lead to poor peak shape. | - Optimize the mobile phase pH and buffer concentration. |
Here is a logical diagram to help troubleshoot peak tailing:
Experimental Protocols
Representative HPLC Method for Short-Chain Acyl-CoA Analysis
This is a general starting method for the analysis of short-chain acyl-CoAs like this compound. Optimization will likely be required for your specific application.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B2-10 min: 2-50% B10-12 min: 50-98% B12-14 min: 98% B14-14.1 min: 98-2% B14.1-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (for best selectivity and sensitivity) or UV Detector at 260 nm |
Sample Preparation Protocol:
Proper sample preparation is critical to prevent column contamination and ensure good peak shape.
-
Extraction: Extract the this compound from your sample matrix using a suitable method, such as protein precipitation with a cold organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE).[13]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes at 4 °C) to pellet any precipitates.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.[14]
-
Dilution: If necessary, dilute the sample in the initial mobile phase to avoid solvent mismatch and column overload.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. silicycle.com [silicycle.com]
- 4. perkinelmer.com [perkinelmer.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. support.waters.com [support.waters.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimization of (S)-2-Methylbutanoyl-CoA Production in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of (S)-2-Methylbutanoyl-CoA in engineered Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for this compound production in E. coli?
A1: The biosynthesis of this compound in E. coli is an extension of the isoleucine biosynthetic pathway. The key precursor is 2-ketomethylvalerate (KMV), which is then converted to this compound. The pathway to KMV starts from threonine and involves a series of enzymatic reactions.
Q2: Which are the key enzymes involved in the conversion of precursors to this compound?
A2: Key enzymes in the upstream pathway for KMV synthesis include acetohydroxyacid synthase (AHAS), ketol-acid reductoisomerase, and dihydroxy-acid dehydratase. Specifically, the AHAS II isozyme, encoded by ilvGM, has shown superior performance in converting 2-ketobutyrate towards the desired pathway due to its better substrate affinity and resistance to L-valine feedback inhibition.[1]
Q3: What are the common limiting factors affecting the yield of this compound?
A3: Common limiting factors include:
-
Low precursor (KMV) availability: Insufficient flux through the isoleucine biosynthesis pathway.
-
Enzyme expression and activity: Suboptimal expression levels or activity of key enzymes like AHAS.
-
Metabolic burden: High-level expression of heterologous genes can stress the host cell, diverting resources from the production pathway.
-
Toxicity of intermediates or final product: Accumulation of 2-methylbutanoic acid or other organic acids can be toxic to E. coli, inhibiting growth and productivity.[2]
-
Suboptimal fermentation conditions: Factors such as pH, temperature, and aeration can significantly impact enzyme activity and overall metabolic function.
Q4: How can the supply of the precursor 2-ketomethylvalerate (KMV) be enhanced?
A4: Enhancing KMV supply can be achieved by overexpressing the genes involved in its synthesis from 2-ketobutyrate, namely ilvGM (AHAS II), ilvC (ketol-acid reductoisomerase), and ilvD (dihydroxy-acid dehydratase).[1] Studies have shown that particularly the overexpression of ilvGM can lead to a significant increase in the production of downstream products.[1]
Troubleshooting Guide
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect plasmid construction or transformation | Verify plasmid integrity via restriction digest and sequencing. Confirm successful transformation by colony PCR and plasmid rescue. |
| Suboptimal induction of gene expression | Optimize inducer (e.g., IPTG) concentration and induction time. Verify protein expression via SDS-PAGE. |
| Inactive or poorly expressed enzymes | Perform enzyme assays for key pathway enzymes like AHAS to confirm activity. Consider codon optimization of heterologous genes for E. coli expression. |
| Essential precursor is limiting | Supplement the medium with precursors like threonine or 2-ketobutyrate to identify pathway bottlenecks. |
Issue 2: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Metabolic flux diverted to competing pathways | Identify and knockout genes of competing pathways that drain precursors. For example, deleting genes involved in other amino acid biosynthesis pathways. |
| Feedback inhibition of key enzymes | Use enzyme variants that are resistant to feedback inhibition, such as the AHAS II isozyme.[1] |
| Toxicity of 2-methylbutanoic acid | Monitor the concentration of 2-methylbutanoic acid and other organic acids. Implement in situ product removal strategies or use adaptive laboratory evolution to develop more tolerant strains.[2][3] |
| Suboptimal fermentation conditions | Optimize pH, temperature, aeration, and media composition. A design of experiments (DoE) approach can be used to systematically evaluate these parameters. |
Issue 3: Accumulation of Undesired Byproducts
| Possible Cause | Troubleshooting Step |
| Imbalance in metabolic pathways | Analyze the metabolic profile to identify accumulated byproducts. Use this information to guide further metabolic engineering efforts, such as overexpressing downstream enzymes or knocking out byproduct-forming pathways. |
| Non-specific enzyme activity | Characterize the substrate specificity of the expressed enzymes to ensure they are efficiently converting the desired substrates. |
Quantitative Data Summary
Table 1: Effect of Gene Overexpression on 2-Methylbutyric Acid (2-MBA) Production
| Strain | Genotype Modification | 2-MBA Titer (mg L⁻¹) | Fold Increase |
| Initial Mono-culture | Base strain | 678.78 ± 49.04 | 1.0 |
| LY25 | Overexpression of ilvGM | 382.28 ± 11.53 | ~0.56 (relative to a different base strain) |
| Optimized Consortium | Division of labor with KMV as node | 1817.03 ± 103.73 | 2.67 (relative to initial mono-culture) |
Data adapted from a study on 2-methylbutyric acid production, a closely related downstream product of this compound.[1]
Experimental Protocols
Protocol 1: Fermentation of Engineered E. coli for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Bioreactor Setup:
-
Prepare a bioreactor with a defined minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 20 g/L glucose) and any necessary precursors or amino acids.
-
Autoclave the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Control the temperature (e.g., 37°C for growth, reduced to 30°C for production), pH (e.g., 7.0, maintained with NaOH and HCl), and dissolved oxygen (e.g., 20% by controlling agitation and aeration).
-
-
Induction and Sampling:
-
When the culture reaches a desired cell density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).
-
Collect samples periodically to measure cell density, substrate consumption, and product formation.
-
-
Harvesting:
-
After the desired fermentation time, harvest the cells by centrifugation. The supernatant and cell pellet can be stored at -80°C for further analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
Thaw the cell pellet on ice.
-
Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) and lysing the cells (e.g., by sonication).
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Use a suitable liquid chromatography column (e.g., C18) for separation.
-
The mobile phase can consist of an aqueous phase with a weak acid (e.g., formic acid) and an organic phase (e.g., acetonitrile).
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the target analyte based on its specific precursor and product ion transitions.
-
Prepare a standard curve with known concentrations of this compound to quantify the concentration in the samples.
-
Protocol 3: Acetohydroxyacid Synthase (AHAS) Activity Assay (Colorimetric)
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) containing magnesium chloride, thiamine pyrophosphate (TPP), and FAD.
-
Add the cell-free extract containing the AHAS enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate, pyruvate.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Color Development:
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol and incubate at a higher temperature (e.g., 60°C) to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the colored product at 525 nm.
-
Calculate the enzyme activity based on a standard curve prepared with known concentrations of acetoin.
-
Visualizations
Caption: Biosynthetic pathway of this compound in E. coli.
Caption: Troubleshooting workflow for low this compound production.
Caption: Experimental workflow for optimizing production.
References
How to prevent (S)-2-Methylbutanoyl-CoA degradation during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-2-Methylbutanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are enzymatic activity, chemical instability (especially hydrolysis), and improper sample handling. Endogenous enzymes such as thioesterases can rapidly hydrolyze the thioester bond. Chemically, the molecule is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
Q2: How can I minimize enzymatic degradation of this compound?
A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity at the point of sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an ice-cold extraction solvent containing agents that precipitate proteins and inhibit enzyme function.
Q3: What is the optimal pH for storing samples containing this compound?
A3: While specific data for this compound is limited, acyl-CoAs are generally most stable at a slightly acidic pH (around 4-6). Both strongly acidic and alkaline conditions should be avoided as they can catalyze the hydrolysis of the thioester bond.
Q4: Can I store my samples in an aqueous buffer?
A4: It is highly recommended to minimize the time samples containing this compound are stored in aqueous solutions. If temporary aqueous storage is necessary, use a slightly acidic buffer and keep the samples on ice. For long-term storage, it is best to store the samples as a dried extract at -80°C.
Q5: How do freeze-thaw cycles affect the stability of this compound?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of acyl-CoAs. It is advisable to aliquot samples into single-use tubes before freezing to prevent the need for repeated thawing of the entire sample.
Troubleshooting Guides
Issue 1: Low or no detection of this compound in the final analysis.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure rapid and effective quenching of metabolic activity immediately upon sample collection. Use ice-cold reagents and keep the sample at or below 4°C throughout the entire preparation process. |
| Chemical Hydrolysis | Check the pH of all solutions used during extraction and resuspension. Avoid strongly acidic or alkaline conditions. Minimize the time the sample is in an aqueous solution. |
| Inefficient Extraction | Optimize the extraction solvent. A mixture of organic solvents like methanol and acetonitrile is often effective. Ensure thorough homogenization of the tissue or cell sample. |
| Improper Storage | For long-term storage, ensure samples are stored as a dry pellet at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching | Standardize the time between sample collection and quenching for all samples. Ensure uniform and rapid freezing. |
| Variable Extraction Efficiency | Ensure consistent and thorough homogenization for all samples. Use a consistent volume of extraction solvent relative to the sample weight or cell number. |
| Precipitate Formation during Storage | If redissolving a dried extract, ensure it is fully dissolved before analysis. Vortex and centrifuge briefly before taking an aliquot for injection. |
Stability of Acyl-CoA Molecules: Influencing Factors
| Factor | Condition | Impact on Stability | Recommendation |
| Temperature | Elevated temperatures | Decreases stability | Keep samples on ice or at 4°C during processing. Store at -80°C for long-term. |
| pH | Strongly acidic or alkaline | Decreases stability | Maintain a slightly acidic pH (4-6) in all aqueous solutions. |
| Aqueous Environment | Prolonged exposure | Decreases stability | Minimize time in aqueous solutions. Store as a dried extract. |
| Enzymatic Activity | Presence of active enzymes | Rapid degradation | Quench metabolic activity immediately. Use protein precipitation methods. |
| Freeze-Thaw Cycles | Multiple cycles | Decreases stability | Aliquot samples into single-use tubes to avoid repeated thawing. |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Cells
This protocol provides a detailed methodology for the extraction of short-chain acyl-CoAs from cultured mammalian cells.
-
Cell Culture and Quenching:
-
Culture cells to the desired confluency.
-
To quench metabolic activity, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -20°C) to the culture plate. Scrape the cells in the cold solvent.
-
-
Extraction:
-
Transfer the cell lysate/solvent mixture to a pre-chilled tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Drying and Storage:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
For long-term storage, store the dried pellet at -80°C.
-
-
Reconstitution:
-
Prior to analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, at a slightly acidic pH.
-
Protocol 2: Extraction of this compound from Tissue Samples
This protocol outlines the procedure for extracting short-chain acyl-CoAs from tissue samples.
-
Tissue Collection and Quenching:
-
Excise the tissue of interest as quickly as possible.
-
Immediately flash-freeze the tissue in liquid nitrogen. This step is critical to halt enzymatic activity.
-
Store the frozen tissue at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen tissue.
-
In a pre-chilled tube, add the frozen tissue to an ice-cold extraction solvent (e.g., 2:1 methanol:chloroform or 80% methanol). The volume of the solvent should be proportional to the tissue weight (e.g., 1 mL per 50 mg of tissue).
-
Homogenize the tissue thoroughly using a mechanical homogenizer while keeping the tube on ice.
-
-
Extraction and Phase Separation (if using methanol:chloroform):
-
After homogenization, add water to the mixture to induce phase separation.
-
Vortex and centrifuge at a low speed to separate the aqueous (upper) and organic (lower) phases. The acyl-CoAs will be in the aqueous phase.
-
-
Drying and Storage:
-
Carefully collect the aqueous supernatant.
-
Dry the extract completely using a vacuum concentrator.
-
Store the dried pellet at -80°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in an appropriate solvent for your analytical method, ensuring a slightly acidic pH.
-
Visualizing the Workflow
To aid in understanding the critical steps of the sample preparation process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for this compound Extraction from Cells.
Caption: Workflow for this compound Extraction from Tissue.
Caption: Factors Leading to this compound Degradation.
Improving the yield of chemo-enzymatic (S)-2-Methylbutanoyl-CoA synthesis
An elevated yield of (S)-2-Methylbutanoyl-CoA is crucial for various applications in drug development and metabolic research. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during its chemo-enzymatic synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the final yield of this compound consistently low or negligible?
Answer: Low yield is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions.
-
Enzyme Activity: The acyl-CoA synthetase (ACS) may be inactive or operating at a suboptimal level. Acyl-CoA synthetases are often the rate-limiting enzymes in such biotransformation processes.[1][2]
-
Solution: Verify the activity of your enzyme stock using a reliable assay with a known substrate. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
-
Substrate Quality: The purity of the starting materials—(S)-2-Methylbutanoic acid, Coenzyme A (CoA), and ATP—is critical.
-
Solution: Use high-purity reagents. Verify the concentration and integrity of CoA and ATP solutions, as they can degrade over time.
-
-
Feedback Inhibition: Acyl-CoA synthetases can be subject to feedback inhibition by the final product, this compound, or by other acyl-CoAs present in the reaction.[3] This occurs when the product binds to an allosteric site on the enzyme, reducing its activity.[4][5]
-
Solution: Consider a reaction setup that continuously removes the product as it is formed, such as using a biphasic system or subsequent enzymatic reaction. Alternatively, optimize the initial substrate concentrations to avoid product accumulation reaching inhibitory levels.
-
-
Incorrect Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme performance.
-
Solution: Optimize the reaction pH (typically around 7.0-8.0 for most synthetases) and temperature (often 37°C). Ensure the presence of a sufficient concentration of Mg²⁺ ions, which are essential for ATP-dependent enzymatic reactions.
-
Question 2: The reaction starts well but plateaus much earlier than expected. What is the likely cause?
Answer: An early reaction plateau often points to the depletion of a critical component or product-induced inhibition.
-
ATP Depletion: The synthesis of one molecule of acyl-CoA consumes ATP, converting it to AMP and pyrophosphate (PPi). If ATP is limiting, the reaction will stop once it is consumed.
-
Solution: Ensure an adequate initial concentration of ATP. For larger-scale reactions, implementing an ATP regeneration system (e.g., using creatine kinase and phosphocreatine, or polyphosphate kinase) can maintain a stable supply of ATP and drive the reaction to completion.[4]
-
-
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions for extended periods.
-
Solution: Perform a time-course experiment to assess enzyme stability. If instability is an issue, consider enzyme immobilization, which can enhance stability.[6]
-
-
Product Degradation: Acyl-CoA thioesters can be unstable and susceptible to hydrolysis, especially at non-optimal pH values.
-
Solution: Maintain the reaction pH within a stable range. Once the reaction is complete, proceed immediately to purification or store the product at low temperatures (-80°C) after flash-freezing to minimize degradation.
-
Question 3: How can I confirm that the product is indeed this compound and assess its purity?
Answer: Proper analytical techniques are essential for both confirming the identity of your product and quantifying the yield.
-
Method: The most robust method for analyzing acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9]
-
Procedure: Use a C18 reversed-phase column for separation. For quantification via MS/MS, monitor the specific transition of the parent ion [M+H]⁺ of this compound fragmenting to a characteristic daughter ion. A common fragmentation pattern for acyl-CoAs involves the loss of the 3'-phospho-ADP moiety (-507 Da).[7]
-
Purity Check: Purity can be assessed by integrating the peak area of your product from the HPLC chromatogram (UV detection at ~260 nm for the adenine moiety of CoA) and comparing it to other peaks present.
-
Comparative Data on Synthesis Strategies
While specific data for this compound is limited, the following table summarizes yields obtained for similar short-chain acyl-CoAs using different chemo-enzymatic methods, which can serve as a benchmark.
| Synthesis Method | Precursor Acid | Acyl-CoA Product | Typical Yield (%) | Reference |
| Symmetric Anhydride | Butyric Acid | Butyryl-CoA | 95% | [1] |
| Carbonyldiimidazole (CDI) | Propionic Acid | Propionyl-CoA | 92% | [1] |
| Carbonyldiimidazole (CDI) | Isovaleric Acid | Isovaleryl-CoA | 84% | [1] |
| Ethylchloroformate (ECF) | Cinnamic Acid | Cinnamoyl-CoA | 75% | [10] |
| Enzymatic (MatB Ligase) | Methylmalonic Acid | (R)-Methylmalonyl-CoA | 92% | [10] |
Table 1: Comparison of yields for various acyl-CoA synthesis methods. Yields can vary based on specific reaction conditions and purification efficiency.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a standard batch synthesis using a commercial or purified acyl-CoA synthetase.
Materials:
-
Acyl-CoA Synthetase (ACS) suitable for short-branched-chain fatty acids
-
(S)-2-Methylbutanoic acid
-
Coenzyme A, lithium salt (CoA)
-
Adenosine 5'-triphosphate, disodium salt (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Trifluoroacetic acid (TFA) or Formic acid for quenching
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 1 mL final volume, add the components in the following order:
-
700 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
100 µL of 100 mM MgCl₂ (Final concentration: 10 mM)
-
50 µL of 100 mM (S)-2-Methylbutanoic acid (Final concentration: 5 mM)
-
50 µL of 20 mM CoA (Final concentration: 1 mM)
-
50 µL of 100 mM ATP (Final concentration: 5 mM)
-
50 µL of Acyl-CoA Synthetase solution (e.g., 1-5 U)
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots over time for LC-MS analysis if possible.
-
Quenching: Stop the reaction by adding 10 µL of 10% TFA or formic acid to acidify the mixture and precipitate the enzyme.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Purification: Carefully transfer the supernatant to a new tube for purification via solid-phase extraction.
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol is for purifying the synthesized acyl-CoA from the reaction mixture.[2]
Procedure:
-
Cartridge Activation: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the quenched reaction onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water containing a low concentration of acetic acid (e.g., 0.1%) to remove salts, ATP, and other polar molecules.
-
Elution: Elute the this compound from the cartridge using 1-2 mL of an aqueous methanol solution (e.g., 50-70% methanol).
-
Analysis and Storage: Confirm the presence and purity of the product in the eluate using LC-MS. Lyophilize the purified product for long-term storage at -80°C.
Visualizations
Chemo-Enzymatic Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: General Workflow for this compound Synthesis.
Acyl-CoA Synthetase Reaction Pathway
This diagram shows the biochemical reaction catalyzed by acyl-CoA synthetase.
Caption: Enzymatic Reaction Pathway.
Troubleshooting Logic for Low Yield
This decision tree provides a logical workflow for troubleshooting experiments with low product yield.
Caption: Troubleshooting Flowchart for Low Yield.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. datapdf.com [datapdf.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Khan Academy [khanacademy.org]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (S)-2-Methylbutanoyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of (S)-2-Methylbutanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[3] In complex biological matrices like plasma or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[1]
Q2: My this compound signal is very low or undetectable. What are the likely causes?
A2: Low or no signal for your analyte can stem from several factors. One of the most common issues is ion suppression caused by matrix effects.[4] Other potential causes include suboptimal sample concentration (either too dilute or overly concentrated, which can also lead to ion suppression), inefficient ionization, or the need for instrument tuning and calibration. It is also crucial to ensure proper sample preparation to remove interfering substances.
Q3: How can I determine if matrix effects are impacting my results?
A3: A common method to assess matrix effects is the post-column infusion experiment. In this procedure, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively. Another approach is to compare the signal of the analyte in a pure solvent versus the signal when spiked into an extracted blank matrix.
Q4: What is the most effective sample preparation technique to minimize matrix effects for short-chain acyl-CoA analysis?
A4: The choice of sample preparation is critical. For short-chain acyl-CoAs, protein precipitation is a common first step. A study by Jones et al. demonstrated that 5-sulfosalicylic acid (SSA) precipitation can offer better recovery for some short-chain acyl-CoAs compared to trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE), as it avoids the loss of more polar compounds during the SPE step.[4] Liquid-liquid extraction (LLE) is another effective technique for removing interfering substances.
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Low Signal Intensity
This is a frequent challenge in the analysis of this compound and other short-chain acyl-CoAs. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Issue 2: Inconsistent Quantification and High Variability
High variability in your results is often a strong indicator of uncontrolled matrix effects.
Troubleshooting Steps:
-
Evaluate Internal Standard (IS) Performance: Ensure you are using a suitable internal standard. A stable isotope-labeled (SIL) version of this compound is ideal as it will co-elute and experience similar matrix effects. If a SIL-IS is not available, a close structural analog can be used.
-
Assess Matrix Variability: Prepare and analyze samples from at least six different lots of your biological matrix to evaluate the consistency of the matrix effect.
-
Review Sample Preparation Consistency: Inconsistent sample preparation can introduce variability. Ensure precise and repeatable execution of your chosen protocol.
Data on Sample Preparation Methods
The selection of an appropriate sample preparation method is crucial for minimizing matrix effects and ensuring high recovery of this compound. Below is a comparison of two common methods for short-chain acyl-CoA extraction.
| Analyte | Recovery with TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
| Data adapted from Jones et al.[4] |
This data suggests that for more polar short-chain acyl-CoAs, a simple precipitation with 5-sulfosalicylic acid (SSA) can result in higher recovery compared to a method involving trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE).
Experimental Protocols
Protocol 1: 5-Sulfosalicylic Acid (SSA) Protein Precipitation
This protocol is adapted from a method demonstrated to be effective for the analysis of short-chain acyl-CoAs from biological samples.[4]
Materials:
-
5% (w/v) 5-Sulfosalicylic acid (SSA) in deionized water, stored at 4°C.
-
Internal standard spiking solution.
-
Biological sample (e.g., plasma, tissue homogenate).
Procedure:
-
To 100 µL of sample, add 400 µL of ice-cold 5% SSA.
-
Add your internal standard to the mixture.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Isomers of 2-Methylbutanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of 2-methylbutanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of 2-methylbutanoyl-CoA that co-elute?
A1: The most common co-eluting isomer is 3-methylbutanoyl-CoA (isovaleryl-CoA). Due to their similar molecular weights and structures, they often exhibit very close retention times in standard reversed-phase liquid chromatography (LC) systems. Other potential co-eluting species can include short-chain acyl-CoAs with similar hydrophobicity.
Q2: Why is it critical to separate these isomers?
A2: 2-methylbutanoyl-CoA and its isomers are important intermediates in branched-chain amino acid and fatty acid metabolism. Accurate quantification of individual isomers is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development.
Q3: What are the primary analytical challenges in separating these isomers?
A3: The main challenges stem from their structural similarity, leading to nearly identical physicochemical properties. This results in poor chromatographic resolution and difficulties in distinguishing them by mass spectrometry without specific methodologies.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of 2-Methylbutanoyl-CoA Isomers
Symptoms:
-
A single, broad peak is observed where two or more isomers are expected.
-
Peak tailing or fronting that may indicate the presence of unresolved compounds.
-
Inconsistent retention times for the analyte peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Chemistry | Switch to a column with a different selectivity. For chiral separations, a chiral stationary phase is often necessary. Consider columns with different pore sizes or surface areas to enhance interaction and separation. |
| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous component (e.g., buffer type, pH). Perform a gradient optimization to improve the separation of closely eluting compounds. |
| Incorrect Flow Rate or Temperature | Optimize the flow rate to improve efficiency; lower flow rates can sometimes enhance resolution. Adjusting the column temperature can also alter selectivity and improve separation. |
| Sample Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and a loss of resolution. |
Issue 2: Inability to Differentiate Isomers by Mass Spectrometry
Symptoms:
-
Identical precursor ion m/z values for both isomers.
-
Very similar or identical product ion spectra (MS/MS) making confident identification difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Fragmentation | Optimize collision energy (CE) or collision-induced dissociation (CID) parameters to induce more specific fragmentation patterns that may be unique to each isomer. |
| Use of Low-Resolution Mass Spectrometer | Employ a high-resolution mass spectrometer (HRMS) to detect subtle mass differences in fragment ions that may exist between the isomers. |
| Co-elution Preventing Clean Spectra | Improve the chromatographic separation using the steps outlined in "Issue 1" to ensure that a purer population of each isomer enters the mass spectrometer at a given time. |
| Lack of Derivatization | Consider chemical derivatization to create diastereomers with distinct chromatographic and mass spectrometric properties.[1] |
Experimental Protocols
Protocol 1: Chiral Separation using Capillary Electrophoresis (CE)
Capillary electrophoresis has been shown to be a powerful technique for the analysis and separation of chiral drugs and related compounds.[1]
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm).
-
Background Electrolyte (BGE): Acidic aqueous background electrolytes containing a chiral selector. Synthesized cyclodextrins like Octakis(2,3-di-O-methyl-6-O-sulfo)-γ-CD can be used for the separation of enantiomers.[1]
-
Voltage: Apply a separation voltage of 15-25 kV.
-
Temperature: Maintain the capillary temperature at 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 254 nm.
Protocol 2: Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Method: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) using specific precursor-to-product ion transitions.
Quantitative Data Summary
| Parameter | Method | Column/Selector | Resolution (Rs) | Reference |
| Enantiomeric Excess (ee) | Column Chromatography | Chiral Porous Coordination Polymers | 4.4% ± 1.5% for 2-butanol isomers | [2] |
| Separation of Acyl-CoAs | UHPLC-MS | C18 | Co-elution observed for some species | [3] |
| Separation of Alkylphenols | 2D GC-MS | - | Resolution achieved with MCR-ALS | [4] |
Note: Data directly on 2-methylbutanoyl-CoA isomer resolution is limited in the provided search results. The table includes related separation data for context.
Visualizations
Caption: Workflow for the separation and analysis of 2-methylbutanoyl-CoA isomers.
Caption: Troubleshooting logic for resolving co-eluting isomers.
References
Technical Support Center: (S)-2-Methylbutanoyl-CoA Thioester Solutions
Welcome to the technical support center for (S)-2-Methylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound thioester bond solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been stored in the freezer. Is it still viable for my experiment?
A1: The stability of your this compound solution depends on the storage conditions. For long-term storage, it is best to store the compound as a dry powder at -20°C or below. Aqueous solutions are prone to hydrolysis and should ideally be prepared fresh for each experiment. If you have a stock solution, it should be aliquoted to avoid multiple freeze-thaw cycles, which can degrade the compound. It is recommended to use aqueous solutions within a day, even when stored at 2-8°C.
Q2: I am observing lower than expected activity in my enzymatic assay that uses this compound. Could this be a stability issue?
A2: Yes, lower than expected activity is a common indicator of this compound degradation. The thioester bond is susceptible to hydrolysis, which yields Coenzyme A and (S)-2-methylbutanoic acid, neither of which will be active in an assay requiring the intact thioester. The rate of hydrolysis is significantly influenced by the pH of your buffer system.
Q3: What is the primary cause of instability in this compound solutions?
A3: The primary cause of instability is the hydrolysis of the thioester bond. This reaction is catalyzed by hydroxyl ions (OH⁻), and therefore, the rate of hydrolysis increases significantly with higher pH. Thioesters are generally more stable in acidic to neutral conditions.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Prepare aqueous solutions fresh on the day of the experiment.
-
Use buffers with a pH at or below 7.0 if your experimental conditions permit.
-
Keep solutions on ice when not in immediate use.
-
Avoid prolonged storage of aqueous solutions.
-
If possible, include a reducing agent like Dithiothreitol (DTT) at low concentrations (1-5 mM) in your buffers to protect the sulfhydryl group of the resulting free Coenzyme A from oxidation, which can sometimes interfere with certain analytical methods.
Q5: Are there any specific buffer components I should avoid?
A5: Avoid buffers with a high pH (above 8.0) as this will accelerate hydrolysis. Additionally, be cautious of buffers containing strong nucleophiles, as they could potentially react with the thioester bond, although this is less common than hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound stock solution | Prepare a fresh stock solution from a dry powder. | Consistent and reproducible results are obtained. |
| Multiple freeze-thaw cycles of the stock solution | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1][2] | Improved consistency between experiments. |
| Incorrect pH of the experimental buffer | Verify the pH of all buffers used in the experiment. Prepare fresh buffers if necessary. | Results become more consistent and align with expected outcomes. |
| Contamination of the solution | Filter-sterilize the stock solution or prepare it under sterile conditions. | Reduced variability in results. |
Issue 2: No or Very Low Signal in an Analytical Assay (e.g., HPLC-MS)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Complete hydrolysis of this compound | Analyze the sample for the presence of the expected degradation products: Coenzyme A and (S)-2-methylbutanoic acid. | Detection of degradation products confirms instability as the root cause. |
| Suboptimal analytical method | Optimize the mobile phase and gradient conditions for your HPLC-MS to ensure proper separation and detection of the analyte. | Improved signal intensity and peak shape. |
| Adsorption to plasticware | Use low-adhesion microcentrifuge tubes and pipette tips. | Increased recovery and a stronger signal. |
Data Presentation
| pH | Relative Hydrolysis Rate | Estimated Half-life (t½) |
| 5.0 | Low | Days to Weeks |
| 7.0 | Moderate | Hours to Days |
| 8.0 | High | Minutes to Hours |
| 9.0 | Very High | Seconds to Minutes |
Note: This table is for illustrative purposes to demonstrate the trend of pH-dependent hydrolysis. Actual rates for this compound may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound via DTNB Assay
This protocol allows for the indirect measurement of this compound hydrolysis by quantifying the free Coenzyme A (CoA-SH) released using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). The reaction of DTNB with the sulfhydryl group of CoA-SH produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm.[3]
Materials:
-
This compound
-
DTNB solution (10 mM in the desired buffer)
-
A series of buffers at different pH values (e.g., pH 5.0, 7.0, 8.0, 9.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 5.0) to minimize initial degradation.
-
Reaction Setup: In a 96-well plate, set up the reactions by adding the buffer of the desired pH.
-
Initiate Hydrolysis: Add the this compound stock solution to the wells to a final concentration of 100 µM. Start a timer immediately.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching and Detection: Add the aliquot to a well containing the DTNB solution. The reaction of DTNB with the released CoA-SH is rapid.
-
Measurement: Immediately measure the absorbance at 412 nm.
-
Data Analysis:
-
Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration of free CoA-SH at each time point.
-
Plot the concentration of hydrolyzed this compound (which is equal to the concentration of free CoA-SH) versus time.
-
The initial rate of hydrolysis can be determined from the slope of the linear portion of the curve.
-
The half-life (t½) can be calculated if the reaction follows first-order kinetics.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
Minimizing auto-oxidation of (S)-2-Methylbutanoyl-CoA standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of (S)-2-Methylbutanoyl-CoA standards. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a short-chain branched acyl-coenzyme A thioester. It is an important intermediate in branched-chain amino acid metabolism and is utilized in various biochemical assays and drug discovery platforms. The stability of this compound standards is critical as degradation, primarily through auto-oxidation and hydrolysis, can lead to inaccurate quantification, flawed enzymatic assay results, and unreliable experimental outcomes.
Q2: What are the main causes of this compound degradation?
The primary causes of degradation for this compound standards are:
-
Auto-oxidation: The thioester linkage is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and the presence of metal ions. This can lead to the formation of disulfides and other oxidized species.
-
Hydrolysis: The thioester bond can be cleaved by water, especially under neutral to alkaline pH conditions, resulting in the formation of coenzyme A and (S)-2-methylbutanoic acid.
-
Elevated Temperatures: Higher temperatures increase the rate of both auto-oxidation and hydrolysis.
Q3: How can I visually detect if my this compound standard has degraded?
Visual inspection is not a reliable method for detecting degradation, as oxidation and hydrolysis products are typically colorless and remain in solution. The most reliable way to assess the purity of your standard is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the degradation of your this compound standards.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in enzymatic assays. | Degradation of the this compound standard leading to lower effective concentrations. | 1. Verify the purity of your standard using LC-MS/MS (see Experimental Protocol 2). 2. Prepare fresh working solutions from a new or properly stored stock vial. 3. Follow the recommended handling and storage procedures outlined in this guide. |
| Appearance of unexpected peaks in chromatograms. | Presence of oxidation or hydrolysis byproducts. | 1. Analyze the sample using LC-MS/MS to identify the degradation products. 2. Implement preventative measures such as using deoxygenated solvents and storing aliquots under an inert atmosphere. |
| Gradual decrease in standard concentration over time. | Ongoing auto-oxidation and/or hydrolysis during storage. | 1. Aliquot the standard into single-use vials to minimize freeze-thaw cycles. 2. Store aliquots at -80°C for long-term storage. 3. Consider adding a low concentration of an antioxidant like DTT to your stock solution. |
Experimental Protocols
Protocol 1: Preparation, Handling, and Storage of this compound Standards
This protocol provides a detailed methodology for preparing and storing this compound standards to minimize auto-oxidation.
Materials:
-
This compound solid standard
-
Anhydrous, deoxygenated solvent (e.g., 10 mM sodium acetate buffer, pH 5.0-6.0, prepared with HPLC-grade water and purged with argon or nitrogen for at least 30 minutes)
-
Inert gas (Argon or Nitrogen)
-
Low-retention microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Reconstitution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Work in a low-light environment or use amber vials.
-
Reconstitute the solid standard with the deoxygenated solvent to the desired stock concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution.
-
-
Aliquoting:
-
Immediately after reconstitution, aliquot the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
Before sealing each aliquot, flush the headspace of the tube with a gentle stream of inert gas (argon or nitrogen) to displace oxygen.
-
-
Storage:
-
Short-term storage (up to 1 week): Store the aliquots at -20°C.
-
Long-term storage (more than 1 week): Store the aliquots at -80°C.
-
Handling of Working Solutions:
-
When preparing working solutions, use deoxygenated buffers.
-
Keep working solutions on ice and use them within a few hours of preparation.
-
Protect solutions from direct light exposure.
Protocol 2: LC-MS/MS Analysis of this compound Purity and Oxidation Products
This protocol outlines a method for assessing the purity of this compound standards and detecting potential oxidation products using LC-MS/MS.
Instrumentation and Columns:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0
-
Mobile Phase B: Acetonitrile
-
This compound standard for optimization
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 5.0 | 50 |
| 5.1 | 98 |
| 7.0 | 98 |
| 7.1 | 2 |
| 10.0 | 2 |
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]+ → Product ion (monitor a characteristic fragment, e.g., the Coenzyme A fragment)
-
Potential Oxidation Product (e.g., disulfide): Precursor ion [M+H]+ → Product ion (monitor a characteristic fragment)
-
-
Optimize collision energies and other MS parameters by infusing the standard.
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound standard in Mobile Phase A to an appropriate concentration for LC-MS/MS analysis.
-
Injection: Inject the diluted sample onto the LC-MS/MS system.
-
Data Analysis:
-
Integrate the peak area for the this compound MRM transition.
-
Monitor for the appearance of peaks corresponding to potential oxidation or hydrolysis products. A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Proposed pathway for the auto-oxidation of this compound.
Optimization of fermentation conditions for enhanced (S)-2-Methylbutanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for the enhanced production of (S)-2-Methylbutanoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal precursor availability (e.g., isoleucine, acetyl-CoA). | Supplement the fermentation medium with L-isoleucine. Engineer the host strain for increased cytosolic acetyl-CoA supply.[1] |
| Inefficient enzyme activity in the biosynthetic pathway. | Overexpress the genes encoding key enzymes in the this compound synthesis pathway. Perform codon optimization of heterologous genes for the expression host. | |
| Non-optimal fermentation parameters (pH, temperature, aeration). | Conduct a design of experiments (DoE) study to systematically optimize pH, temperature, and dissolved oxygen levels. | |
| Accumulation of Intermediate Metabolites | Bottleneck in the metabolic pathway. | Identify the accumulating intermediate using analytical techniques like LC-MS/MS. Overexpress the downstream enzyme to alleviate the bottleneck. |
| Feedback inhibition of pathway enzymes. | Investigate potential feedback inhibition by this compound or downstream products. Engineer enzymes to be resistant to feedback inhibition. | |
| Inconsistent Fermentation Results | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including culture age, cell density, and volume. |
| Inconsistent media composition. | Ensure precise measurement and sterilization of all media components. Use high-quality reagents. | |
| Difficulty in Product Quantification | Low concentration of this compound in the sample. | Develop a sensitive analytical method using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2][3] |
| Matrix effects from fermentation broth. | Implement a robust sample preparation method, such as solid-phase extraction, to remove interfering compounds.[4] |
Frequently Asked Questions (FAQs)
1. What are the key precursors for this compound biosynthesis?
The primary precursor for the biosynthesis of this compound is the amino acid L-isoleucine. The metabolic pathway involves the conversion of isoleucine through a series of enzymatic reactions, ultimately leading to the formation of this compound. Enhancing the intracellular pool of isoleucine is a critical strategy for improving product yield.
2. Which microorganisms are commonly used for producing this compound?
While specific organisms optimized for this compound are not extensively documented in publicly available literature, common industrial microorganisms such as Escherichia coli and Saccharomyces cerevisiae are often engineered for the production of specialty chemicals. These organisms are well-characterized and have a wide range of genetic tools available for metabolic engineering.
3. What analytical methods are recommended for quantifying this compound?
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the preferred methods for the quantification of acyl-CoA species.[2][3][5] These methods offer high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.
4. How can I increase the intracellular supply of the precursor, acetyl-CoA?
In yeast like Saccharomyces cerevisiae, engineering the metabolism to increase the flux towards cytosolic acetyl-CoA has been shown to improve the production of related compounds.[1] This can be achieved by overexpressing enzymes such as alcohol dehydrogenase, acetaldehyde dehydrogenase, and acetyl-CoA synthetase.[1]
5. What are typical optimal fermentation conditions to start with?
Optimal conditions are highly dependent on the specific microorganism. However, for many yeast and bacterial fermentations, a good starting point is a temperature range of 30-37°C and a pH between 5.0 and 7.0. Aeration, typically measured as dissolved oxygen (DO), should be controlled to maintain aerobic conditions if the pathway is oxygen-dependent. A systematic optimization using a Design of Experiments (DoE) approach is highly recommended.
Experimental Protocols
Protocol 1: Quantification of this compound using UPLC-MS/MS
This protocol is based on established methods for the analysis of acyl-CoA species.[2][3][5]
-
Sample Preparation:
-
Quench the metabolism of 1 mL of cell culture by rapidly mixing with 4 mL of a cold (-20°C) 60% methanol solution.
-
Centrifuge the mixture at 4°C to pellet the cells.
-
Extract the intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells using sonication or bead beating.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to achieve separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transition for this compound.
-
Visualizations
Caption: A typical workflow for optimizing fermentation conditions.
Caption: A simplified proposed pathway for this compound synthesis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Assay of the Concentration and 13C Isotopic Enrichment of Propionyl-CoA, Methylmalonyl-CoA, and Succinyl-CoA by Gas Chr… [ouci.dntb.gov.ua]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance li… [ouci.dntb.gov.ua]
Technical Support Center: Enhancing Acyl-CoA Synthetase Efficiency for (S)-2-Methylbutanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the catalytic efficiency of acyl-CoA synthetase towards (S)-2-Methylbutanoyl-CoA. Here you will find troubleshooting guides for common experimental issues, frequently asked questions regarding enzyme engineering, detailed experimental protocols, and comparative data to guide your research.
Troubleshooting Guides
This section addresses specific problems that may be encountered during experiments aimed at improving acyl-CoA synthetase efficiency.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Enzyme Activity | 1. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.[1] 2. Enzyme Instability: The enzyme may be unstable under the assay conditions. 3. Substrate Inhibition: High concentrations of (S)-2-Methylbutanoic acid or Coenzyme A may inhibit the enzyme. 4. Inactive Enzyme: The purified enzyme may have denatured during purification or storage. | 1. Optimize Assay Conditions: Systematically vary the pH (typically between 7.0-8.5), temperature (start at 37°C), and buffer components. Include essential cofactors like MgCl₂ (typically 2-10 mM). 2. Assess Enzyme Stability: Perform pre-incubation studies at the assay temperature to determine the enzyme's half-life. Consider adding stabilizing agents like glycerol or BSA. 3. Determine Optimal Substrate Concentrations: Titrate both (S)-2-Methylbutanoic acid and CoA to identify the optimal concentration range and check for substrate inhibition at higher concentrations. 4. Verify Enzyme Integrity: Check the purity and concentration of the enzyme using SDS-PAGE and a protein concentration assay. If necessary, repurify the enzyme, ensuring gentle handling and appropriate storage conditions (-80°C in the presence of a cryoprotectant). |
| High Background Signal in Coupled Assay | 1. Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that react with the coupling reagents. 2. Non-enzymatic Reaction: The substrates or coupling reagents may be reacting non-enzymatically to produce a background signal. 3. Instability of Reagents: One or more of the reagents in the coupled assay system may be unstable and break down over time. | 1. Purify the Enzyme: Use additional chromatography steps (e.g., size exclusion, ion exchange) to remove contaminating proteins. 2. Run Control Reactions: Perform control experiments by omitting one component at a time (enzyme, (S)-2-Methylbutanoic acid, CoA, ATP) to identify the source of the background signal. 3. Prepare Fresh Reagents: Ensure all solutions, especially those containing ATP and CoA, are freshly prepared. |
| Low Success Rate of Site-Directed Mutagenesis | 1. Poor Primer Design: Primers may have incorrect melting temperatures (Tm), secondary structures, or do not fully complement the template. 2. Suboptimal PCR Conditions: Incorrect annealing temperature, extension time, or number of cycles. 3. Template DNA Quality: The plasmid DNA template may be of low quality or contain inhibitors. 4. Inefficient DpnI Digestion: The parental, methylated template DNA is not fully digested, leading to a high background of wild-type colonies. | 1. Optimize Primer Design: Design primers with a Tm between 55-65°C and a length of 25-45 nucleotides.[2] Ensure the mutation is in the center of the primer. Use online primer design tools to check for potential issues.[3] 2. Optimize PCR Protocol: Use a high-fidelity DNA polymerase.[2] Perform a temperature gradient PCR to determine the optimal annealing temperature. Ensure sufficient extension time for the entire plasmid. 3. Purify Template DNA: Use a high-quality plasmid purification kit to obtain pure template DNA. 4. Ensure Complete Digestion: Increase the DpnI incubation time or the amount of enzyme used. Verify complete digestion by transforming a small aliquot of the DpnI-treated reaction; you should see very few or no colonies. |
| Engineered Enzyme Shows No Improvement or Reduced Activity | 1. Deleterious Mutation: The introduced mutation may have negatively impacted the enzyme's structure or function. 2. Incorrect Structural Model: If using rational design, the protein structure model may be inaccurate, leading to poor mutation choices. 3. Limited Library Diversity (Directed Evolution): The mutant library may not be diverse enough to contain beneficial mutations. | 1. Rational Design: Analyze the mutation's location and potential effect on the active site or overall protein folding. Consider making more conservative mutations. 2. Homology Modeling: If no crystal structure is available, use multiple templates and validation tools to build a more reliable homology model. 3. Directed Evolution: Increase the mutation rate during random mutagenesis or use different mutagenesis strategies (e.g., error-prone PCR, DNA shuffling) to enhance library diversity.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for improving the efficiency of an acyl-CoA synthetase for a non-native substrate like this compound?
A1: The two primary strategies are rational design and directed evolution.[4]
-
Rational Design involves using knowledge of the enzyme's structure and mechanism to make specific, targeted mutations in the active site to better accommodate the new substrate. This approach is knowledge-based and can be very effective if a high-resolution structure of the enzyme is available.
-
Directed Evolution mimics the process of natural selection in the laboratory. It involves generating a large library of random enzyme variants and then using a high-throughput screening or selection method to identify mutants with improved activity towards the desired substrate.[6]
Q2: Which amino acid residues should I target for mutation in the active site?
A2: Focus on residues that line the substrate-binding pocket. Bulky residues can be mutated to smaller ones (e.g., Tryptophan to Alanine) to create space for the branched methyl group of this compound. Also, consider residues that interact with the carboxylate group of the substrate, as altering these interactions can modulate substrate specificity.
Q3: What type of assay is suitable for high-throughput screening of acyl-CoA synthetase variants?
A3: A coupled-enzyme, colorimetric or fluorometric assay is generally preferred for high-throughput screening. For example, the production of pyrophosphate (PPi), a byproduct of the acyl-CoA synthetase reaction, can be coupled to a fluorescent probe. Alternatively, the consumption of CoA can be monitored using Ellman's reagent (DTNB). A continuous spectrophotometric assay can also be developed by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.
Q4: How can I confirm that the improved activity is specific to this compound?
A4: To confirm substrate specificity, you should perform kinetic analysis with a panel of different fatty acid substrates, including the native substrate (e.g., acetate or a long-chain fatty acid) and other branched-chain fatty acids. An ideal engineered enzyme will show a significant increase in kcat/Km for (S)-2-Methylbutanoic acid and a decrease or no change for other substrates.
Q5: My engineered enzyme is less stable than the wild-type. What can I do?
A5: It is common for mutations that improve activity to have a trade-off with stability. You can address this by:
-
Introducing stabilizing mutations at other sites in the protein. These can be identified through computational stability prediction tools or by comparing the sequence to homologous enzymes from thermophilic organisms.
-
Performing directed evolution for improved stability by screening for variants that retain activity after heat treatment.
-
Using protein immobilization techniques to enhance the operational stability of the enzyme.
Experimental Protocols
Detailed Protocol for Site-Directed Mutagenesis to Enhance Substrate Specificity
This protocol is a general guideline for introducing point mutations into the acyl-CoA synthetase gene using PCR-based site-directed mutagenesis.
1. Primer Design:
- Identify the target amino acid residue(s) for mutation based on structural analysis or sequence alignment.
- Design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation in the center.
- The melting temperature (Tm) of the primers should be between 55-65°C.
- Ensure the primers have a GC content of 40-60%.
- The primers should start and end with one or more G or C residues.
2. PCR Amplification:
- Set up the PCR reaction as follows:
- 5 µL of 10x high-fidelity DNA polymerase buffer
- 1 µL of dNTP mix (10 mM each)
- 1.25 µL of forward primer (10 µM)
- 1.25 µL of reverse primer (10 µM)
- 1 µL of plasmid DNA template (10-100 ng)
- 1 µL of high-fidelity DNA polymerase
- Add nuclease-free water to a final volume of 50 µL.
- Perform PCR with the following cycling conditions:
- Initial denaturation: 98°C for 30 seconds
- 18-25 cycles of:
- Denaturation: 98°C for 10 seconds
- Annealing: 55-65°C for 20 seconds (optimize based on primer Tm)
- Extension: 72°C for 30 seconds/kb of plasmid length
- Final extension: 72°C for 5 minutes
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme (10-20 units) directly to the PCR product.
- Incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.
4. Transformation:
- Transform 5-10 µL of the DpnI-treated PCR product into competent E. coli cells (e.g., DH5α or TOP10).
- Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic for plasmid selection.
- Incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow overnight cultures.
- Isolate the plasmid DNA using a miniprep kit.
- Verify the presence of the desired mutation by Sanger sequencing.
Protocol for Continuous Spectrophotometric Assay of Acyl-CoA Synthetase Activity
This assay couples the production of AMP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM KCl.
- Substrate Stock Solutions: 100 mM (S)-2-Methylbutanoic acid, 10 mM Coenzyme A, 100 mM ATP, 100 mM phosphoenolpyruvate (PEP), 20 mM NADH.
- Coupling Enzymes: Myokinase (MK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH) in assay buffer.
2. Assay Procedure:
- In a 1 mL cuvette, prepare the following reaction mixture (final volume 1 mL):
- 800 µL of Assay Buffer
- 10 µL of 100 mM ATP (final concentration 1 mM)
- 10 µL of 100 mM PEP (final concentration 1 mM)
- 10 µL of 20 mM NADH (final concentration 0.2 mM)
- 10 µL of 10 mM CoA (final concentration 0.1 mM)
- 5 µL of MK (1000 units/mL)
- 5 µL of PK/LDH (e.g., from a commercial mix)
- Add varying concentrations of (S)-2-Methylbutanoic acid (e.g., from 0.1 mM to 5 mM).
- Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
- Initiate the reaction by adding 10-50 µL of the purified acyl-CoA synthetase.
- Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
3. Data Analysis:
- Calculate the rate of the reaction using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
- Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Quantitative Data Summary
The following table presents hypothetical kinetic data for wild-type and engineered acyl-CoA synthetase variants to illustrate the potential improvements in efficiency for this compound.
| Enzyme Variant | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Wild-Type | Acetate | 0.2 | 15 | 75,000 |
| (S)-2-Methylbutanoic acid | 5.0 | 0.5 | 100 | |
| Variant 1 (W250A) | Acetate | 1.5 | 10 | 6,667 |
| (S)-2-Methylbutanoic acid | 1.0 | 5 | 5,000 | |
| Variant 2 (W250A, F312G) | Acetate | 2.0 | 8 | 4,000 |
| (S)-2-Methylbutanoic acid | 0.5 | 20 | 40,000 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: A typical workflow for protein engineering to improve enzyme efficiency.
Caption: Simplified diagram of enzyme-substrate interaction and product formation.
References
Technical Support Center: Method Refinement for Separating (S) and (R) Enantiomers of 2-Methylbutanoyl-CoA
Welcome to the technical support center for the resolution and analysis of (S) and (R) enantiomers of 2-methylbutanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the (S) and (R) enantiomers of 2-methylbutanoyl-CoA?
A1: Direct chromatographic separation of 2-methylbutanoyl-CoA enantiomers can be challenging. A common and effective strategy involves a multi-step approach:
-
Enzymatic Resolution of the Precursor: The racemic mixture of 2-methylbutyric acid is resolved into its (S) and (R) enantiomers using an enantioselective enzyme.
-
Synthesis of Enantiomerically Pure CoA Esters: The separated (S)- and (R)-2-methylbutyric acids are then individually converted to their corresponding CoA thioesters.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can then be used to analyze the enantiomeric purity of the final products.
Q2: Which enzymes are suitable for the kinetic resolution of racemic 2-methylbutyric acid?
A2: Lipases are commonly used for the enantioselective esterification of 2-methylbutyric acid. Candida antarctica lipase B (CALB) has been shown to be effective in preferentially esterifying the (R)-enantiomer, allowing for the separation of (R)-pentyl 2-methylbutyrate from the unreacted (S)-2-methylbutyric acid.[1]
Q3: Can I directly separate the enantiomers of 2-methylbutanoyl-CoA using chiral chromatography?
A3: While direct chiral separation of acyl-CoA molecules is possible, it is often complex due to their similar physicochemical properties. Method development can be extensive and may require screening of various chiral stationary phases (CSPs) and mobile phase compositions. An indirect approach involving derivatization or the resolution of a precursor is often more straightforward.
Q4: What are the critical parameters to control during the enzymatic resolution step?
A4: Key parameters for successful enzymatic resolution include:
-
Enzyme Selection: The choice of lipase is crucial for achieving high enantioselectivity.
-
Solvent: The reaction solvent can significantly impact enzyme activity and enantioselectivity. Hexane is a commonly used solvent for this type of reaction.[1]
-
Acyl Acceptor (Alcohol): The choice of alcohol will affect the reaction kinetics and the properties of the resulting ester.
-
Temperature: Temperature affects enzyme stability and reaction rate.
-
Reaction Time: The reaction time needs to be optimized to achieve the desired conversion and enantiomeric excess.
Q5: How can I confirm the enantiomeric purity of my separated 2-methylbutanoyl-CoA?
A5: Chiral HPLC or chiral GC are the preferred methods. This typically involves the use of a chiral stationary phase that can differentiate between the (S) and (R) enantiomers. The identity of the peaks can be confirmed by injecting enantiomerically pure standards, if available.
Troubleshooting Guides
Enzymatic Resolution of 2-Methylbutyric Acid
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | 1. Suboptimal enzyme choice. 2. Incorrect solvent. 3. Non-optimal temperature. 4. Reaction proceeded too far, leading to the esterification of the less-preferred enantiomer. | 1. Screen different lipases (e.g., from Candida rugosa, Rhizopus oryzae). 2. Test a range of organic solvents (e.g., heptane, toluene). 3. Optimize the reaction temperature (e.g., room temperature, 30°C, 40°C). 4. Perform a time-course experiment to determine the optimal reaction time for maximum ee. |
| Low Conversion | 1. Inactive enzyme. 2. Presence of inhibitors. 3. Suboptimal reaction conditions (pH, water content). | 1. Use a fresh batch of enzyme or test its activity with a standard substrate. 2. Ensure all reagents and solvents are pure. 3. For lipases in organic media, a small amount of water is often necessary for activity. Optimize the water content. |
| Difficulty Separating the Ester from the Unreacted Acid | 1. Similar polarities of the ester and the acid. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). 2. Perform an acid-base extraction to separate the acidic component. |
Synthesis of (S)- and (R)-2-Methylbutanoyl-CoA
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Acyl-CoA | 1. Incomplete activation of the carboxylic acid. 2. Degradation of Coenzyme A. 3. Inefficient thioesterification. | 1. Ensure the activating agent (e.g., carbonyldiimidazole) is fresh and the reaction is performed under anhydrous conditions. 2. Coenzyme A is sensitive to pH and temperature. Maintain a slightly alkaline pH and keep the reaction on ice. 3. Optimize the stoichiometry of the reactants. |
| Racemization During Synthesis | 1. Harsh reaction conditions (high temperature, strong base). | 1. Perform the synthesis at low temperatures. 2. Use a mild base for any necessary pH adjustments. |
Chiral HPLC/GC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition (for HPLC). 3. Incorrect temperature program (for GC). | 1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. For HPLC, vary the mobile phase composition (e.g., ratio of organic modifier to buffer, type of organic modifier). 3. For GC, optimize the temperature ramp rate and final temperature. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Active sites on the column. | 1. Add a small amount of a modifier (e.g., trifluoroacetic acid for reversed-phase HPLC) to the mobile phase. 2. Use a column with end-capping. For GC, ensure proper silylation of the inlet and column. |
| Irreproducible Retention Times | 1. Column degradation. 2. Changes in mobile phase composition. 3. Temperature fluctuations. | 1. Use a guard column and ensure the mobile phase is filtered and degassed. 2. Prepare fresh mobile phase for each run. 3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Enzymatic Resolution of (R,S)-2-Methylbutyric Acid
This protocol is adapted from a method for the resolution of racemic acids using immobilized lipase.[1]
Materials:
-
(R,S)-2-Methylbutyric acid
-
Immobilized Candida antarctica lipase B (CALB)
-
1-Pentanol
-
Hexane (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve (R,S)-2-methylbutyric acid (1 equivalent) and 1-pentanol (1.2 equivalents) in anhydrous hexane.
-
Add immobilized CALB (e.g., 10% by weight of the acid).
-
Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40°C) and monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.
-
Stop the reaction at approximately 40-50% conversion to maximize the enantiomeric excess of the remaining acid.
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh hexane and reused.
-
Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to extract the unreacted (S)-2-methylbutyric acid.
-
Collect the aqueous layer and acidify it with 1 M HCl to pH ~2.
-
Extract the (S)-2-methylbutyric acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched (S)-2-methylbutyric acid.
-
The organic layer from the initial extraction contains the (R)-pentyl 2-methylbutyrate. This can be hydrolyzed back to (R)-2-methylbutyric acid if desired.
Protocol 2: Synthesis of 2-Methylbutanoyl-CoA
This protocol is a general method for the synthesis of acyl-CoA esters.
Materials:
-
Enantiomerically pure (S)- or (R)-2-methylbutyric acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (0.5 M)
-
Ice bath
Procedure:
-
Dissolve the enantiomerically pure 2-methylbutyric acid (1 equivalent) in anhydrous THF in a reaction vial.
-
Add CDI (1.1 equivalents) and stir the mixture at room temperature for 1 hour to form the acyl-imidazolide intermediate.
-
In a separate vial, dissolve Coenzyme A trilithium salt (1.2 equivalents) in ice-cold 0.5 M sodium bicarbonate solution.
-
Slowly add the acyl-imidazolide solution to the Coenzyme A solution with stirring on an ice bath.
-
Monitor the reaction by HPLC with UV detection (approx. 260 nm). The reaction is typically complete within a few hours.
-
The resulting 2-methylbutanoyl-CoA solution can be purified by solid-phase extraction or used directly for analysis.
Visualizations
Caption: Overall workflow for the preparation and analysis of (S) and (R) 2-methylbutanoyl-CoA.
Caption: Troubleshooting logic for poor enantiomeric resolution in chiral chromatography.
References
Technical Support Center: Detection of (S)-2-Methylbutanoyl-CoA
Welcome to the technical support center for the sensitive detection of (S)-2-Methylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this and other short-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most robust, reproducible, and sensitive method for the analysis of acyl-CoAs, including this compound.[1] To further enhance sensitivity, derivatization of the acyl-CoA molecule or optimization of sample preparation techniques is often employed.
Q2: Why am I experiencing low signal or no detection of this compound in my samples?
A2: Several factors can contribute to low signal intensity. These include:
-
Analyte Loss During Sample Preparation: Acyl-CoAs, due to their amphiphilic nature, can adhere to glass and metallic surfaces, leading to significant sample loss.[2]
-
Analyte Instability: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions.[3] Sample processing should be performed quickly and at low temperatures.
-
Inefficient Extraction: The choice of extraction solvent and method is critical for maximizing the recovery of short-chain acyl-CoAs.[1][4]
-
Low Abundance in the Sample: this compound may be present at very low concentrations in your biological sample.[5]
Q3: What are the advantages of using derivatization for acyl-CoA analysis?
A3: Derivatization can significantly improve the sensitivity and chromatographic performance of acyl-CoA analysis. Key benefits include:
-
Increased Ionization Efficiency: Modifying the acyl-CoA molecule can enhance its ionization in the mass spectrometer, leading to a stronger signal.
-
Improved Chromatographic Peak Shape: Derivatization can alter the polarity of the molecule, resulting in better separation and sharper peaks during liquid chromatography.[2]
-
Reduced Analyte Loss: Certain derivatization strategies, such as phosphate methylation, can reduce the affinity of acyl-CoAs for surfaces, minimizing sample loss.[2]
-
Enhanced Specificity: Derivatization can introduce a specific tag that allows for more selective detection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Analyte degradation. | Keep samples on ice or at 4°C throughout the extraction process. Use solvents buffered at a neutral pH to improve stability.[4] |
| Inefficient extraction. | Optimize the extraction solvent. An 80% methanol solution has been shown to yield high MS intensities for short-chain acyl-CoAs.[4] Avoid using formic acid or acetonitrile in the extraction solvent as they can lead to poor signal.[4] | |
| Adsorption to surfaces. | Use low-adsorption tubes and glassware. Consider derivatization methods like phosphate methylation to reduce surface affinity.[2] | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. A reversed-phase C18 column is commonly used for acyl-CoA separation.[5][6] |
| Co-elution with interfering substances. | Improve sample cleanup using solid-phase extraction (SPE) with a mixed-mode or anion-exchange resin.[1][5] | |
| High Background Noise | Matrix effects from the biological sample. | Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[5] Dilute the sample extract to reduce matrix effects, if sensitivity allows. |
| Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent handling of all samples. Use an internal standard, such as a stable isotope-labeled acyl-CoA, to account for variability.[2][7] |
| Instrument instability. | Perform regular calibration and maintenance of the LC-MS system. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Biological Samples
This protocol is a general guideline for the extraction of short-chain acyl-CoAs from tissues or cells.
-
Homogenization: Homogenize the frozen, powdered tissue or cell pellet in a cold solution of 100 mM KH₂PO₄.[5] For every 50 mg of tissue, use 2 ml of buffer.[5] An internal standard, such as heptadecanoyl-CoA, should be added at this stage.[5]
-
Solvent Addition: Add 2 ml of 2-propanol to the homogenate and briefly re-homogenize.[5]
-
Precipitation and Phase Separation: Add 0.25 ml of saturated NH₄SO₄ and 4.0 ml of acetonitrile. Vortex the mixture for 5 minutes.[5]
-
Centrifugation: Centrifuge the sample at 1,900 x g for 5 minutes to pellet the precipitated proteins and cellular debris.[5]
-
Collection of Supernatant: Carefully collect the upper phase, which contains the acyl-CoAs.[5]
-
Dilution: Dilute the collected supernatant with 10 ml of 100 mM KH₂PO₄ (pH 4.9) before proceeding to solid-phase extraction or direct injection if the sample is clean enough.[5]
Protocol 2: Derivatization of Acyl-CoAs to Fluorescent Etheno-Derivatives
This method enhances detection sensitivity by attaching a fluorescent tag.
-
Reagent Preparation: Prepare a solution of chloroacetaldehyde.
-
Derivatization Reaction: Mix the extracted acyl-CoA sample with the chloroacetaldehyde solution.
-
Incubation: Incubate the mixture to allow the formation of the fluorescent acyl etheno-CoA derivative.[5]
-
Analysis: Analyze the derivatized sample using ion-paired reversed-phase HPLC with fluorescence detection.[5] This method has been reported to detect acyl-CoA esters down to concentrations as low as 6 fmol.[5]
Data Summary
| Method | Analyte | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS with Phosphate Methylation | Short-chain acyl-CoAs | 16.9 nM | [2] |
| HPLC with Fluorescence Detection (Etheno-derivatization) | Acyl-CoAs (C4 to C20) | As low as 6 fmol | [5] |
| GC-MS with Benzyl Chloroformate Derivatization | Short-chain fatty acids | 0.1 to 5 pg | [8] |
Note: The GC-MS method is for short-chain fatty acids, the precursors to short-chain acyl-CoAs, and is included for comparison of sensitivity for related small molecules.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to LC-MS Methodologies for (S)-2-Methylbutanoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) species such as (S)-2-Methylbutanoyl-CoA is critical. This guide provides a detailed comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of short-chain acyl-CoAs, offering insights into their respective performances based on published experimental data. The methodologies reviewed are a 5-sulfosalicylic acid (SSA) precipitation-based method with reversed-phase (RP) LC-MS/MS and a comprehensive approach utilizing a combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC).
While specific validation data for this compound is not explicitly detailed in the compared studies, the data presented for other short-chain acyl-CoAs provide a strong basis for methodological selection.
Method 1: 5-Sulfosalicylic Acid (SSA) Precipitation with Reversed-Phase LC-MS/MS
This approach offers a straightforward and rapid sample preparation protocol, making it well-suited for high-throughput analyses. The use of SSA for protein precipitation and sample extraction circumvents the need for solid-phase extraction (SPE), which can be a source of analyte loss for polar compounds.[1]
Performance Characteristics
The validation of this method was performed using a suite of short-chain acyl-CoAs, and the key performance metrics are summarized below.
| Parameter | Acetyl-CoA | Propionyl-CoA | Succinyl-CoA |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantitation (LLOQ) | ~1 pmol | ~1 pmol | ~1 pmol |
| Intra-day Precision (%RSD) | <15% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% |
Data extrapolated from "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs". The original paper should be consulted for detailed validation data.
Experimental Protocol
Sample Preparation:
-
Biological samples (cells or tissues) are homogenized in a cold extraction solution of 2.5% 5-sulfosalicylic acid in water.
-
The homogenate is centrifuged to pellet precipitated proteins.
-
The supernatant, containing the acyl-CoAs, is directly transferred for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., tributylamine) and an acidic modifier (e.g., acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from low to high organic mobile phase is employed to elute the acyl-CoAs.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the adenosine 3'-phosphate 5'-diphosphate moiety, is commonly monitored.
References
Head-to-head comparison of different (S)-2-Methylbutanoyl-CoA extraction kits
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain acyl-CoAs like (S)-2-Methylbutanoyl-CoA is critical for understanding cellular metabolism and disease pathways. This guide provides a head-to-head comparison of different extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Currently, there are no commercially available kits specifically marketed for the extraction of this compound. However, several kits and protocols designed for the broader category of short-chain acyl-CoAs can be effectively utilized. This comparison focuses on the principles and performance of common extraction techniques rather than specific commercial kits, providing a foundational understanding for methodological adaptation. The primary methods for acyl-CoA extraction involve protein precipitation and subsequent purification.
Key Performance Metrics of Acyl-CoA Extraction Methods
The efficacy of an acyl-CoA extraction method is determined by several key parameters, including recovery rate, reproducibility, and the ability to remove interfering substances. The choice of method can significantly impact the sensitivity and accuracy of downstream analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Extraction Method | Key Principle | Average Recovery (%) | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) Precipitation with SPE | Protein precipitation followed by Solid Phase Extraction (SPE) for purification and removal of the precipitating agent. | Variable, analyte-dependent (e.g., Malonyl-CoA: 26%, Acetyl-CoA: 36%, Propionyl-CoA: 62%)[1] | Well-established method. | Lower recovery for some short-chain acyl-CoAs, potential for analyte loss during SPE.[1] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Protein precipitation without the need for subsequent SPE, as SSA is compatible with LC-MS/MS analysis. | Generally higher (e.g., Malonyl-CoA: 74%, Acetyl-CoA: 59%, Propionyl-CoA: 80%)[1] | Simple, single-step sample preparation, high recovery rates for a broad range of acyl-CoAs.[1] | May not be suitable for all sample types. |
| Organic Solvent Precipitation (Methanol/Acetonitrile) | Protein precipitation using cold organic solvents like methanol or acetonitrile. | Not explicitly quantified in direct comparison, but widely used. | Effective protein removal, compatible with LC-MS/MS.[2] | Potential for co-precipitation of analytes, requires careful optimization. |
| Isopropanol-based Extraction | Homogenization in a buffered isopropanol solution followed by phase separation to remove lipids. | Not explicitly quantified in direct comparison, but widely used. | Effective for tissues with high lipid content.[3][4] | More complex, multi-step procedure. |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques.
1. 5-Sulfosalicylic Acid (SSA) Precipitation [1]
This method is noted for its simplicity and high recovery rates.
-
Sample Preparation:
-
For cultured cells, rinse with ice-cold PBS and scrape into a centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold deionized water containing 0.6% formic acid.
-
-
Extraction:
-
Add an equal volume of 10% (w/v) 5-sulfosalicylic acid to the cell suspension.
-
Vortex thoroughly to ensure complete deproteinization.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
2. Organic Solvent Precipitation (Methanol) [2]
A common method for extracting a variety of metabolites, including acyl-CoAs.
-
Sample Preparation:
-
Wash cultured cells with PBS.
-
Incubate cells with 2 mL of methanol and an internal standard at -80°C for 15 minutes.
-
-
Extraction:
-
Scrape the cell lysate and centrifuge at 15,000 x g at 5°C for 5 minutes.
-
Transfer the supernatant to a new tube, mix with acetonitrile, and evaporate to dryness.
-
Reconstitute the sample in methanol for LC-MS/MS analysis.
-
3. Isopropanol-Based Extraction for Tissues [3][4]
This method is particularly useful for tissue samples.
-
Sample Preparation:
-
Weigh approximately 50mg of fresh or 5mg of dry tissue, frozen in liquid nitrogen.
-
-
Extraction:
-
Add 400µl of freshly prepared extraction buffer (2ml 2-propanol, 2ml 50 mM KH2PO4 pH 7.2, 50µl glacial acetic acid, 80µl 50mg/ml fatty acid-free BSA).
-
Grind the tissue with a polypropylene pestle.
-
Wash the extract three times with 400µl of petroleum ether saturated with 1:1 (v/v) 2-propanol:water.
-
Add 10µl of saturated (NH4)2SO4 and 1.2 ml of 2:1 Methanol:Chloroform, vortex, and incubate at room temperature for 20 minutes.
-
Centrifuge at 21,000g for 2 minutes and transfer the supernatant for drying and reconstitution.
-
Signaling Pathways and Experimental Workflows
This compound in Metabolism
This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. The pathway involves several enzymatic steps, ultimately leading to the formation of propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Isotopic Dilution Strategy for Accurate (S)-2-Methylbutanoyl-CoA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (S)-2-Methylbutanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine, is crucial for understanding various metabolic processes and in the development of novel therapeutics. This guide provides an objective comparison of the isotopic dilution strategy coupled with liquid chromatography-mass spectrometry (LC-MS) with alternative analytical methods. The experimental data presented underscores the superior performance of the isotopic dilution approach in terms of accuracy, precision, and specificity.
Comparison of Analytical Methods
The quantification of this compound can be approached using several analytical techniques. However, as highlighted in the comparative table below, the Isotopic Dilution LC-MS/MS method stands out as the gold standard.[1][2]
| Parameter | Isotopic Dilution LC-MS/MS | HPLC-UV | GC-MS (with Derivatization) |
| Specificity | Very High (distinguishes analyte from isomers and matrix components) | Low (prone to co-eluting peaks)[1] | Moderate to High (dependent on derivatization and chromatography) |
| Accuracy | High (corrects for matrix effects and sample loss) | Moderate (affected by matrix interferences) | Moderate to High (can be affected by derivatization efficiency) |
| Precision | High (typically <15% RSD) | Moderate to Low (higher variability due to interferences) | Moderate (variability in derivatization can impact precision) |
| Sensitivity (LOQ) | Very Low (femtomole to picomole range) | High (micromole range) | Low to Moderate (picomole to nanomole range) |
| Sample Preparation | Moderate (protein precipitation and extraction) | Simple (protein precipitation) | Complex (extraction and chemical derivatization) |
| Throughput | High (with modern UHPLC systems) | Moderate | Low to Moderate |
Data presented is based on typical performance for short-chain acyl-CoAs and may vary based on instrumentation and specific assay conditions.
Isotopic Dilution LC-MS/MS: The Superior Strategy
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the analysis of CoA species.[1][3] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but differs in mass, allows for the correction of sample loss during preparation and variations in instrument response due to matrix effects. This results in highly accurate and precise quantification.
Alternative methods like HPLC-UV are hampered by a lack of specificity, as other molecules in the biological matrix can absorb UV light at the same wavelength as this compound, leading to inaccurate results.[1] While GC-MS can offer good sensitivity, it requires a derivatization step to make the non-volatile acyl-CoAs amenable to gas chromatography. This multi-step process can introduce variability and may not be suitable for all acyl-CoA species.
Experimental Workflows and Pathways
Metabolic Pathway of this compound
This compound is a crucial intermediate in the catabolic pathway of the essential amino acid L-isoleucine. The pathway involves a series of enzymatic reactions occurring primarily within the mitochondria.
Caption: Catabolic pathway of L-isoleucine.
Isotopic Dilution LC-MS/MS Workflow
The experimental workflow for the quantification of this compound using isotopic dilution LC-MS/MS involves several key steps from sample preparation to data analysis.
Caption: Isotopic Dilution LC-MS/MS Workflow.
Experimental Protocols
Synthesis of Isotopically Labeled this compound Internal Standard
The synthesis of a stable isotope-labeled internal standard is a prerequisite for the isotopic dilution method. A common approach involves the use of a labeled precursor, such as ¹³C- or ²H-labeled 2-methylbutanoic acid, which is then enzymatically or chemically converted to its CoA ester. The exact labeling pattern should be chosen to provide a sufficient mass shift (typically +3 to +10 Da) from the endogenous analyte to avoid isotopic overlap.
Sample Preparation
-
Tissue Homogenization: Weigh frozen tissue samples (10-50 mg) and homogenize in 500 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water) containing the isotopically labeled this compound internal standard at a known concentration.
-
Cell Lysis: For cultured cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add 1 mL of ice-cold extraction solvent with the internal standard per 1-5 million cells and scrape the cells.
-
Protein Precipitation: Vortex the homogenate/lysate vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of an LC-MS compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of short-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at 2-5% B, ramp up to 50-70% B over 5-10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous (light) and isotopically labeled (heavy) this compound need to be optimized. For example:
-
Endogenous: Q1: m/z of protonated this compound -> Q3: m/z of a specific fragment ion.
-
Internal Standard: Q1: m/z of protonated labeled this compound -> Q3: m/z of the corresponding fragment ion.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the endogenous analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the endogenous analyte to the internal standard for each sample.
-
Calibration Curve: Prepare a calibration curve by analyzing standards containing known concentrations of the endogenous analyte and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
By adhering to these detailed protocols, researchers can achieve highly accurate and reliable quantification of this compound, facilitating a deeper understanding of its role in health and disease.
References
- 1. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.foxchase.org [profiles.foxchase.org]
Comparative Metabolomics of Wild-Type vs. Mutant Escherichia coli Strains for Enhanced (S)-2-Methylbutanoyl-CoA Production
This guide provides a comparative analysis of the metabolic profiles of wild-type Escherichia coli and a genetically engineered mutant strain designed for the enhanced production of (S)-2-Methylbutanoyl-CoA, a key precursor for various high-value chemicals. The information presented herein is compiled from established metabolic engineering principles and metabolomics studies of analogous engineered microbial systems. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic engineering.
Data Presentation: Comparative Metabolite Analysis
The following table summarizes the hypothetical fold-changes in key intracellular metabolite concentrations in an engineered E. coli strain relative to its wild-type counterpart. The engineered strain features overexpression of key enzymes in the isoleucine biosynthesis pathway to channel metabolic flux towards this compound. The data is representative of typical changes observed in similar metabolic engineering endeavors.
| Metabolite | Metabolic Pathway | Fold Change in Mutant vs. Wild-Type |
| L-Threonine | Isoleucine Biosynthesis | ↑ 1.5 |
| 2-Ketobutyrate | Isoleucine Biosynthesis | ↑ 2.0 |
| (S)-2-Aceto-2-hydroxybutyrate | Isoleucine Biosynthesis | ↑ 3.5 |
| (S)-2,3-Dihydroxy-3-methylvalerate | Isoleucine Biosynthesis | ↑ 3.0 |
| (S)-2-Keto-3-methylvalerate | Isoleucine Biosynthesis | ↑ 4.5 |
| This compound | Target Product | ↑ 8.0 |
| Pyruvate | Glycolysis/TCA Cycle | ↓ 0.8 |
| Acetyl-CoA | Central Metabolism | ↓ 0.7 |
| L-Isoleucine | Isoleucine Biosynthesis | ↑ 1.2 |
| L-Valine | Branched-Chain Amino Acid Synthesis | ↓ 0.9 |
| L-Leucine | Branched-Chain Amino Acid Synthesis | ↓ 0.9 |
Note: The fold changes are illustrative and based on expected metabolic shifts from pathway engineering. Actual values can vary based on specific genetic modifications, cultivation conditions, and analytical methods.
Experimental Protocols
The following sections detail the methodologies for key experiments in a comparative metabolomics study.
Strain Cultivation and Sampling
-
Strains and Culture Conditions: Wild-type E. coli K-12 and the engineered mutant strain are cultured in M9 minimal medium supplemented with 10 g/L glucose as the primary carbon source. Cultures are grown aerobically at 37°C in a shaker incubator at 200 rpm.
-
Sampling: For metabolomic analysis, 5 mL of culture is rapidly harvested during the mid-exponential growth phase (OD600 ≈ 2.0). To quench metabolic activity, the harvested cell suspension is immediately plunged into a quenching solution of 60% methanol maintained at -40°C. The quenched cells are then centrifuged at 5,000 x g for 10 minutes at -20°C, and the supernatant is discarded.
Metabolite Extraction
-
The quenched cell pellet is resuspended in 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).
-
The cell suspension is subjected to three cycles of freeze-thaw to ensure complete cell lysis and metabolite extraction.
-
The extract is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the extracted metabolites is collected and stored at -80°C until analysis.
LC-MS/MS based Metabolomic Analysis
-
Chromatographic Separation: Metabolites are separated using a liquid chromatography (LC) system. A common method involves hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for detection and quantification of metabolites. Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: The raw data is processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.[1][2] Metabolites are identified by comparing their accurate mass and retention times to a reference library of standards. Statistical analysis (e.g., t-tests, volcano plots) is performed to identify significantly altered metabolites between the wild-type and mutant strains.
Mandatory Visualization
Metabolic Pathway for this compound Production
The following diagram illustrates the engineered metabolic pathway in E. coli for the production of this compound from the precursor L-threonine. The pathway is an extension of the natural isoleucine biosynthesis pathway.
References
A Functional Showdown: Enzymes Utilizing (S)-2-Methylbutanoyl-CoA versus Propionyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enzymes that metabolize structurally similar substrates is paramount. This guide provides a detailed functional comparison of enzymes that utilize (S)-2-Methylbutanoyl-CoA and propionyl-CoA, focusing on their distinct roles in metabolism, kinetic properties, and the experimental methods used to characterize them.
The metabolism of branched-chain amino acids and odd-chain fatty acids converges on key intermediates, including this compound and propionyl-CoA. While both are short-chain acyl-CoA thioesters, the enzymes that process them exhibit significant specificity, channeling these metabolites into distinct metabolic fates. This comparison will focus on the primary enzymes responsible for the metabolism of each: Short/branched-chain acyl-CoA dehydrogenase (SBCAD) for this compound and Propionyl-CoA Carboxylase (PCC) for propionyl-CoA.
At a Glance: Key Functional Differences
| Feature | Enzymes Utilizing this compound (e.g., SBCAD) | Enzymes Utilizing Propionyl-CoA (e.g., PCC) |
| Primary Substrate | This compound | Propionyl-CoA |
| Metabolic Pathway | Isoleucine degradation | Catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1] |
| Enzyme Class | Oxidoreductase (Acyl-CoA Dehydrogenase) | Ligase (Carboxylase) |
| Cofactor(s) | FAD | Biotin, ATP[2][3] |
| Cellular Location | Mitochondria | Mitochondria[1] |
| Product of Reaction | Tiglyl-CoA | (S)-Methylmalonyl-CoA[1] |
| Associated Disorder | Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) | Propionic Acidemia |
Metabolic Pathways and Enzyme Function
This compound is a key intermediate in the catabolism of the essential amino acid isoleucine. The primary enzyme responsible for its metabolism is Short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase.[1] This mitochondrial enzyme catalyzes the dehydrogenation of this compound to tiglyl-CoA, a crucial step in the isoleucine degradation pathway.[1] SBCAD belongs to the acyl-CoA dehydrogenase family and utilizes a flavin adenine dinucleotide (FAD) cofactor.
Propionyl-CoA, on the other hand, is a central metabolite derived from the breakdown of odd-chain fatty acids, cholesterol, and several amino acids, including valine, methionine, and threonine.[1] The initial and rate-limiting step in its metabolism is catalyzed by Propionyl-CoA Carboxylase (PCC) . This mitochondrial enzyme, which requires biotin and ATP, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[2][3] This product is subsequently converted to succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
Below is a DOT script representation of the metabolic fates of these two acyl-CoA molecules.
Quantitative Comparison of Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | Relative Activity/Specificity |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29[2][3] | High affinity and activity.[2] |
| Acetyl-CoA | - | Catalyzes the reaction at about 1.5% of the rate of propionyl-CoA.[2] | |
| Butyryl-CoA | - | Recognized as a substrate. | |
| This compound | Not Reported | Likely very low to no significant activity. | |
| Short/branched-chain acyl-CoA dehydrogenase (SBCAD) | This compound | Not Reported | Highest activity observed with this substrate.[1] |
| Butyryl-CoA | Not Reported | Shows activity.[1] | |
| Isobutyryl-CoA | Not Reported | No activity observed.[1] | |
| Propionyl-CoA | Not Reported | Expected to have very low to no activity. |
Note: The absence of reported Km values for some substrate-enzyme pairs in the literature prevents a complete quantitative comparison. The qualitative descriptions of activity are based on substrate specificity studies.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and comparison of enzyme function. Below are representative methodologies for assaying PCC and a general approach for acyl-CoA dehydrogenases like SBCAD.
Propionyl-CoA Carboxylase (PCC) Activity Assay (Radiometric)
This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.
Materials:
-
Cultured cells (e.g., fibroblasts) or tissue homogenate
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100)
-
Reaction mixture:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
10 mM ATP
-
20 mM KHCO₃
-
0.5 µCi [¹⁴C]NaHCO₃
-
1 mM Propionyl-CoA
-
-
10% (w/v) Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Harvest and wash cultured cells or homogenize tissue in lysis buffer.
-
Determine the protein concentration of the cell lysate or tissue homogenate.
-
Set up the reaction by adding a specific amount of protein (e.g., 50-100 µg) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
A blank reaction without propionyl-CoA should be included to determine background radiation.
-
Enzyme activity is calculated as the amount of radiolabel incorporated per unit of protein per unit of time (e.g., nmol/mg/h).
The following DOT script illustrates the workflow for the radiometric PCC assay.
Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Activity Assay (Spectrophotometric)
A common method for assaying acyl-CoA dehydrogenases involves monitoring the reduction of an artificial electron acceptor.
Materials:
-
Purified enzyme or mitochondrial extract
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 0.2 mM EDTA)
-
This compound (substrate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 30°C).
-
To a cuvette, add the assay buffer, DCPIP, and PMS.
-
Add the enzyme preparation and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Enzyme activity can be calculated using the molar extinction coefficient of DCPIP.
-
Control reactions without the substrate or enzyme should be performed to account for non-enzymatic reduction of DCPIP.
The logical relationship for the spectrophotometric SBCAD assay is depicted in the following DOT script.
Conclusion
The functional comparison of enzymes utilizing this compound and propionyl-CoA reveals a high degree of substrate specificity that is critical for maintaining metabolic homeostasis. SBCAD is tailored for the degradation of isoleucine via its high affinity for this compound, while PCC serves as a central hub for the metabolism of propionyl-CoA derived from multiple sources. The distinct enzymatic mechanisms and cofactor requirements further underscore their specialized roles. For researchers in drug development, targeting these enzymes requires a clear understanding of their substrate preferences and reaction kinetics to ensure the development of specific and effective therapeutic agents. The provided experimental protocols offer a foundation for the quantitative assessment of these important metabolic enzymes.
References
Verifying Enzyme Stereospecificity for (S)-2-Methylbutanoyl-CoA: A Comparative Guide
The stereochemical purity of substrates and products is of paramount importance in drug development and metabolic research, as different enantiomers can exhibit varied biological activities and metabolic fates. This guide provides a comparative overview of methodologies to verify the stereospecificity of an enzyme for (S)-2-Methylbutanoyl-CoA. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate strategy for their needs.
Alternative Methodologies for Stereospecificity Verification
The determination of an enzyme's preference for one stereoisomer over another relies on the ability to distinguish between the enantiomers of the substrate or the resulting products. The primary approaches include direct comparison of enzymatic activity with both enantiomers and chromatographic separation of reaction products.
-
Direct Enzymatic Activity Assays: This is the most direct method to assess stereospecificity. It involves incubating the enzyme with purified (S)- and (R)-2-Methylbutanoyl-CoA separately and measuring the respective reaction rates. A significant difference in reaction velocity indicates a high degree of stereospecificity. This approach is dependent on the availability of both pure enantiomers of the substrate.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique is a powerful tool for separating enantiomers.[1][2] An enzymatic reaction is performed with a racemic mixture of 2-Methylbutanoyl-CoA, and the product mixture is analyzed using a chiral stationary phase (CSP) in an HPLC system.[1][2] If the enzyme is specific for the (S)-enantiomer, only the product corresponding to the metabolism of this compound will be detected. This method is particularly useful when the pure (R)-enantiomer is not available.
-
Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, chiral GC can be employed to separate volatile derivatives of the enantiomeric products.[3] This often requires derivatization of the analyte to increase its volatility and improve separation on the chiral column.[3]
Comparison of Verification Methods
The choice of method depends on several factors, including the availability of chiral standards, the nature of the enzymatic reaction, and the available analytical instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Direct Enzymatic Activity Assay | Measures and compares reaction rates using purified (S) and (R) enantiomers. | Provides direct kinetic data (kcat, Km). Conceptually straightforward. | Requires synthesis or commercial availability of both pure enantiomers. Can be expensive. | Moderate to High |
| Chiral HPLC | Separates enantiomeric products from a reaction with a racemic substrate using a chiral stationary phase.[1][2] | Only requires a racemic or the desired enantiomer of the substrate. High resolution and sensitivity. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | Low to Moderate |
| Chiral GC | Separates volatile derivatives of enantiomeric products using a chiral capillary column.[3] | Very high separation efficiency.[1] Suitable for volatile small molecules. | Often requires a derivatization step, which adds complexity and potential for side reactions.[3] | Moderate |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Enzymatic Reaction Products
This protocol describes a general method for analyzing the stereospecificity of an enzyme that metabolizes 2-Methylbutanoyl-CoA.
1. Enzymatic Reaction:
- Prepare a reaction mixture containing the enzyme of interest, buffer, and any necessary cofactors.
- Initiate the reaction by adding this compound or a racemic mixture of 2-Methylbutanoyl-CoA.
- As a negative control, prepare an identical reaction mixture without the enzyme.
- Incubate the reactions at the optimal temperature for the enzyme for a predetermined time.
- Quench the reaction, for example, by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile).
- Centrifuge the quenched reaction to pellet the precipitated protein and collect the supernatant for analysis.
2. HPLC Analysis:
- Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® IA) is often effective for separating chiral compounds.[2]
- Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol is commonly used for normal-phase chiral separations. The exact ratio will need to be optimized.
- Injection and Elution: Inject the supernatant from the enzymatic reaction onto the chiral HPLC column.
- Detection: Monitor the elution of compounds using a UV detector at a wavelength where the product or substrate absorbs (e.g., around 260 nm for the CoA moiety).
- Analysis: Compare the chromatograms of the enzymatic reaction with the negative control and, if available, with analytical standards of the potential (S)- and (R)-products. The presence of a single product peak corresponding to the metabolism of the (S)-substrate confirms stereospecificity.
Protocol 2: Spectrophotometric Assay of Acyl-CoA Dehydrogenase Activity
This protocol is adapted for enzymes like acyl-CoA dehydrogenases, which are known to act on acyl-CoA substrates and often exhibit stereospecificity.[4][5][6] The assay measures the reduction of an electron acceptor.
1. Reagents and Buffers:
- Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5.
- Substrates: Prepare stock solutions of this compound and (R)-2-Methylbutanoyl-CoA.
- Electron Acceptor: e.g., Ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol (DCPIP).
- Enzyme solution.
2. Assay Procedure:
- In a cuvette, combine the assay buffer, the electron acceptor, and the enzyme solution.
- Initiate the reaction by adding either this compound or (R)-2-Methylbutanoyl-CoA.
- Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time (e.g., 300 nm for ferricenium reduction or 600 nm for DCPIP reduction).
- Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
3. Data Analysis:
- Compare the reaction rates obtained with this compound and (R)-2-Methylbutanoyl-CoA.
- A significantly higher rate with the (S)-enantiomer is indicative of the enzyme's stereospecificity for this substrate. The results can be expressed as a percentage of activity relative to the preferred enantiomer.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Overall workflow for verifying enzyme stereospecificity.
Caption: Detailed workflow for the Chiral HPLC analysis method.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. scispace.com [scispace.com]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of (S)-2-Methylbutanoyl-CoA Levels Across Different Tissues: A Guide for Researchers
(S)-2-Methylbutanoyl-CoA is a key metabolic intermediate derived from the catabolism of the branched-chain amino acid (BCAA) isoleucine. An understanding of its tissue-specific levels is critical for researchers in metabolism, drug development, and related fields. This guide provides a comparative overview of this compound levels, details the experimental protocols for its quantification, and illustrates its metabolic context.
Relative Abundance of this compound in Different Tissues
The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The tissue distribution of these enzymes provides an indication of where this compound is likely to be found at higher concentrations. Skeletal muscle is the primary site for the initial steps of BCAA catabolism, as it has high BCAT activity but lower BCKDH activity. The resulting branched-chain α-keto acids (BCKAs) are then transported to other tissues, such as the liver, for further oxidation.
| Tissue | Relative Level of this compound | Key Metabolic Enzymes | Primary Metabolic Role of Isoleucine |
| Skeletal Muscle | High | High BCAT, Low BCKDH | Energy production, protein synthesis |
| Liver | Moderate to High | Low BCAT, High BCKDH | Oxidation of BCKAs from peripheral tissues |
| Brown Adipose Tissue | Moderate | Moderate BCAT and BCKDH | Thermogenesis |
| Kidney | Moderate | Moderate BCAT and BCKDH | Nitrogen balance, gluconeogenesis |
| Heart | Moderate | Moderate BCAT and BCKDH | Energy production |
| Brain | Low | Low BCAT and BCKDH | Neurotransmitter synthesis, energy source during starvation |
Experimental Protocols
The quantification of short-chain acyl-CoAs like this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
1. Tissue Homogenization and Extraction of Acyl-CoAs
-
Objective: To extract short-chain acyl-CoAs from tissue samples while preserving their integrity.
-
Procedure:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue (typically 10-50 mg) in a cold extraction solvent. A common solvent is 2:1:1 acetonitrile:isopropanol:water containing internal standards (e.g., 13C-labeled acyl-CoAs).
-
Incubate the homogenate on ice to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% methanol in water with 10 mM ammonium acetate).
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: An aqueous solution with a weak acid and an ion-pairing agent (e.g., 10 mM ammonium acetate in water).
-
Mobile Phase B: An organic solvent (e.g., acetonitrile or methanol).
-
Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor ion for this compound and a specific product ion are monitored.
-
Precursor Ion (m/z): 852.2
-
Product Ion (m/z): 347.1 (This corresponds to the loss of the pantetheine phosphate moiety)
-
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.
Metabolic Pathway of Isoleucine Catabolism
The following diagram illustrates the catabolic pathway of isoleucine, leading to the formation of this compound and its subsequent conversion to propionyl-CoA and acetyl-CoA, which are key intermediates in central carbon metabolism.
Experimental Workflow for Quantification
The following diagram outlines the general workflow for the quantitative analysis of this compound in tissue samples.
Orthogonal Method Validation for the Quantification of (S)-2-Methylbutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal analytical methods for the accurate quantification of (S)-2-Methylbutanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine. The validation of analytical methods is crucial to ensure reliable data in research and pharmaceutical development. Employing orthogonal methods, which are based on different chemical and physical principles, provides a high degree of confidence in the specificity and accuracy of the results.
This document details and compares three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and an Enzyme-Coupled Assay. The guide includes summaries of quantitative performance data, detailed experimental protocols, and workflow diagrams to aid in method selection and implementation.
Metabolic Pathway of this compound
This compound is a crucial intermediate in the degradation pathway of isoleucine, a branched-chain amino acid. This metabolic process is vital for energy production. The pathway involves a series of enzymatic reactions that ultimately convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of LC-MS/MS, HPLC-UV, and an enzyme-coupled assay for the analysis of short-chain acyl-CoAs like this compound.
| Parameter | LC-MS/MS | HPLC-UV | Enzyme-Coupled Assay |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation by liquid chromatography followed by UV absorbance detection. | Enzymatic conversion of the analyte leading to a detectable signal (e.g., fluorescence, color). |
| Specificity | Very High | Moderate to High | Moderate (potential for cross-reactivity) |
| Sensitivity (LOD) | Low (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | Moderate (µM range) |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
| Precision (%RSD) | <15% | <15% | <20% |
| Sample Throughput | Moderate | Moderate | High |
| **Instrumentation Cost |
A Comparative Analysis of (S)-2-Methylbutanoyl-CoA and Butyryl-CoA in Histone Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of (S)-2-Methylbutanoyl-CoA and butyryl-CoA on histone acylation. Histone acylation is a critical post-translational modification that plays a fundamental role in regulating gene expression. The addition of acyl groups from different acyl-CoA molecules to histone lysine residues can have distinct impacts on chromatin structure and function. This document summarizes the available quantitative data, provides detailed experimental protocols for comparative analysis, and visualizes the key pathways and workflows.
Data Presentation: Quantitative Comparison of Acyl-CoA Substrates for p300/CBP
| Acyl-CoA Substrate | Apparent Km (μM) | Apparent kcat (min-1) | Catalytic Efficiency (kcat/Km) (μM-1min-1) |
| Butyryl-CoA | 2.8 ± 0.6 | 0.7 ± 0.04 | 0.25 |
| Isobutyryl-CoA | 4.6 ± 1.0 | 0.6 ± 0.04 | 0.13 |
This data is adapted from studies on the kinetic parameters of p300 with various acyl-CoA substrates.
Experimental Protocols
To directly compare the effects of this compound and butyryl-CoA on histone acylation, the following detailed experimental protocols are provided.
In Vitro Histone Acylation Assay
This protocol is designed to quantitatively measure the incorporation of the respective acyl groups onto histones by the histone acetyltransferase p300/CBP.
Materials:
-
Recombinant human p300/CBP (catalytic domain)
-
Recombinant human histone H3 or core histone octamers
-
Butyryl-CoA
-
This compound (synthesis may be required if not commercially available)
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
[3H]-labeled or [14C]-labeled versions of the acyl-CoAs (for radioactive detection) or antibodies specific for butyrylated and 2-methylbutyrylated lysine (for western blot)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Scintillation counter and fluid (for radioactive detection)
Procedure:
-
Reaction Setup: Prepare reaction mixtures in triplicate in microcentrifuge tubes on ice. A typical 25 µL reaction would include:
-
5 µL of 5x HAT assay buffer
-
1 µg of recombinant histone H3 or core histones
-
100 ng of recombinant p300/CBP
-
A range of concentrations of either butyryl-CoA or this compound (e.g., 0, 1, 5, 10, 25, 50 µM). If using radiolabeled acyl-CoAs, include a final specific activity of 0.5 µCi per reaction.
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Incubate the reactions at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reactions by adding 5 µL of 6x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Detection and Quantification:
-
Radioactive Method:
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the histone bands.
-
Excise the histone bands, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Western Blot Method:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for butyrylated lysine or a pan-acyl-lysine antibody. If a specific antibody for 2-methylbutyrylated lysine is available, it should be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry.
-
-
Mass Spectrometry Analysis of Histone Modifications
This protocol allows for the identification and relative quantification of specific histone acylation sites.
Materials:
-
Histones extracted from cells treated with butyrate or 2-methylbutyrate precursors, or from the in vitro acylation assay.
-
DTT, iodoacetamide
-
Trypsin or other suitable proteases
-
Formic acid, acetonitrile
-
C18 desalting columns
-
High-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Histone Extraction and Digestion:
-
Extract histones from cell pellets using an acid extraction protocol.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the histones into peptides overnight with trypsin.
-
-
Peptide Desalting: Desalt the peptide mixture using C18 desalting columns according to the manufacturer's instructions.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution LC-MS/MS instrument.
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Search the raw MS data against a histone protein database using a search engine that allows for the specification of variable modifications, including butyrylation (+70.0419 Da) and 2-methylbutyrylation (+84.0575 Da) on lysine residues.
-
Quantify the relative abundance of modified peptides by comparing their peak areas.
-
Mandatory Visualization
Signaling Pathway of Histone Acylation
Caption: Metabolic pathways leading to histone acylation and subsequent gene regulation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the effects of different acyl-CoAs on histone acylation.
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-2-Methylbutanoyl-CoA
(S)-2-Methylbutanoyl-CoA is a thioester, a class of organic compounds that are integral to various metabolic pathways. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) if available, and to adhere to standard laboratory safety protocols. In the absence of a specific SDS, the following precautions for handling similar biochemicals should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid raising dust. The spill area should then be decontaminated.
Disposal Plan: A Step-by-Step Guide
The recommended disposal method for this compound involves chemical inactivation through hydrolysis of the thioester bond, followed by disposal as aqueous chemical waste. This process converts the compound into less reactive and more easily disposable components: (S)-2-methylbutanoic acid and Coenzyme A.
Step 1: Segregation and Labeling
Properly segregate waste containing this compound from other laboratory waste streams. Use a dedicated and clearly labeled waste container. The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
Appropriate hazard warnings (e.g., "Caution: Chemical Waste")
Step 2: Chemical Inactivation via Hydrolysis
The thioester bond in this compound is susceptible to hydrolysis, which breaks the compound down into a carboxylic acid and a thiol.[1][2][3][4][5] This can be achieved under basic conditions.
Experimental Protocol for Hydrolysis:
-
Preparation: For each 1 mg of this compound to be disposed of, prepare a 1 M solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 0.1 M). Caution: Handle sodium hydroxide with care as it is corrosive.
-
Reaction: In a suitable container within a fume hood, dissolve the this compound waste in a minimal amount of a compatible solvent (e.g., water or a buffer solution).
-
Addition of Base: Slowly add the basic solution to the this compound solution while stirring. A typical ratio would be 10 parts basic solution to 1 part this compound solution by volume.
-
Incubation: Allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis. Occasional gentle swirling can aid the reaction.
-
Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by adding a mild acid, such as a dilute solution of hydrochloric acid (HCl). Use pH indicator strips to monitor the pH.
Step 3: Final Disposal
Once the hydrolysis and neutralization are complete, the resulting aqueous solution should be managed as chemical waste according to your institution's and local regulations.
-
Collection: Collect the neutralized solution in a properly labeled hazardous waste container.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste. Do not pour the solution down the drain unless explicitly permitted by your institution for neutralized biochemical waste of this nature.
Quantitative Data Summary
| Parameter | Value/Instruction |
| Inactivation Reagent | 1 M Sodium Bicarbonate or 0.1 M Sodium Hydroxide |
| Reaction Time | Minimum 24 hours |
| Neutralization pH Range | 6.0 - 8.0 |
| Final Disposal Route | Institutional Chemical Waste Program |
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-2-Methylbutanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of biochemical reagents like (S)-2-Methylbutanoyl-CoA is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves to prevent skin contact. Change gloves frequently, especially if they become contaminated. |
| Eye Protection | Safety Glasses/Goggles | Use chemical splash goggles or safety glasses with side shields to protect eyes from potential splashes.[1][2] |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing from accidental spills.[1][2] |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes to protect feet from spills and falling objects.[1] |
| Respiratory | Fume Hood | When handling the compound in powdered form or creating solutions, work in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Use
A systematic workflow ensures that this compound is handled safely and efficiently throughout the experimental process.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Unused Compound: Unwanted or expired this compound should be disposed of as chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe and efficient laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
